4-[(4-tert-Butylphenoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(4-tert-butylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)15-8-10-16(11-9-15)21-12-13-4-6-14(7-5-13)17(19)20/h4-11H,12H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJSNLQHNQFVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342849 | |
| Record name | 4-(4-tert-Butyl-phenoxymethyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132991-24-3 | |
| Record name | 4-(4-tert-Butyl-phenoxymethyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-tert-butylphenoxymethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-[(4-tert-Butylphenoxy)methyl]benzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
Abstract
This compound is a difunctional molecule incorporating a benzoic acid moiety and a tert-butylphenyl ether group, linked by a methylene bridge. This unique architecture makes it a valuable building block in supramolecular chemistry, materials science, and particularly as an intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, including a detailed synthesis protocol, physicochemical characteristics, and in-depth spectroscopic analysis. The causality behind experimental choices and the interpretation of analytical data are emphasized to provide researchers, scientists, and drug development professionals with a practical and thorough understanding of this compound.
Introduction and Molecular Structure
This compound, with the molecular formula C₁₈H₂₀O₃, is an aromatic carboxylic acid derivative.[1] Its structure is characterized by two para-substituted benzene rings connected via a benzylic ether linkage. The bulky tert-butyl group on one ring enhances lipophilicity and influences the molecule's packing in the solid state, while the carboxylic acid group on the other ring provides a site for further chemical modification and imparts acidic properties.
The strategic placement of these functional groups—a hydrogen bond donor/acceptor (carboxylic acid) and a sterically demanding, hydrophobic group (tert-butylphenyl)—makes this compound an interesting candidate for designing molecules with specific binding properties or for creating polymers and resins with tailored characteristics.
Caption: Chemical structure of this compound.
Synthesis Pathway and Experimental Protocol
The most direct and widely used method for preparing aryl-benzyl ethers like this compound is the Williamson ether synthesis. This reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) process. The causality is clear: a strong nucleophile (the phenoxide ion) attacks an electrophilic carbon atom bearing a good leaving group (a halide).[2]
The overall synthesis is a two-step process:
-
Preparation of the Electrophile: Synthesis of a suitable 4-(halomethyl)benzoate ester. The methyl ester is commonly used for its ease of preparation and subsequent hydrolysis. Methyl 4-(bromomethyl)benzoate is synthesized via free-radical bromination of methyl p-toluate.
-
Williamson Ether Synthesis: Reaction of the brominated ester with 4-tert-butylphenol in the presence of a base, followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Part A: Synthesis of Methyl 4-(bromomethyl)benzoate
-
Rationale: The benzylic position of methyl p-toluate is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is chosen as the bromine source because it provides a low, steady concentration of bromine, minimizing side reactions. A radical initiator like Azobisisobutyronitrile (AIBN) is required to start the chain reaction.
-
To a solution of methyl p-toluate (1 equiv.) in carbon tetrachloride (CCl₄), add NBS (1.05 equiv.) and AIBN (0.05 equiv.).
-
Heat the mixture to reflux (approx. 77°C) and stir under an inert atmosphere for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.
-
Filter off the succinimide and wash it with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by recrystallization from hexanes or by column chromatography on silica gel to afford pure methyl 4-(bromomethyl)benzoate as a white solid.
Part B: Synthesis of this compound
-
Rationale: A strong base is needed to deprotonate the weakly acidic phenol. Potassium carbonate (K₂CO₃) is a suitable and easily handled base for this purpose. The reaction is performed in a polar aprotic solvent like acetone or DMF to facilitate the Sₙ2 reaction. The final step is a standard ester hydrolysis (saponification) under basic conditions to liberate the carboxylic acid.
-
In a round-bottom flask, dissolve 4-tert-butylphenol (1 equiv.) and methyl 4-(bromomethyl)benzoate (1 equiv.) in acetone.
-
Add anhydrous potassium carbonate (1.5 equiv.) to the solution.
-
Heat the suspension to reflux and stir vigorously for 12-18 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate to obtain the crude ester, methyl 4-[(4-tert-butylphenoxy)methyl]benzoate.
-
Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed.
-
Cool the solution and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted 4-tert-butylphenol.
-
Acidify the aqueous layer to pH ~2 with concentrated HCl, which will precipitate the product.
-
Collect the white solid by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven. Recrystallization from an ethanol/water mixture can be performed for further purification.
Physicochemical Properties
The physical properties of the compound are crucial for its handling, formulation, and application. The bulky, non-polar tert-butyl group and the polar carboxylic acid group give the molecule amphiphilic character, though it is largely insoluble in water.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₃ | [1] |
| Molecular Weight | 284.35 g/mol | Calculated |
| Monoisotopic Mass | 284.14124 Da | [1] |
| Appearance | White crystalline solid | Typical for this class |
| Melting Point | Data not available | - |
| Solubility | Insoluble in water. Soluble in common organic solvents like DMSO, methanol, ethanol, and chlorinated solvents. | Inferred from structure |
| Predicted XlogP | 5.3 | [1] |
Spectroscopic and Analytical Data
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The key is to identify signals corresponding to each distinct part of the molecule.
Caption: Analytical workflow for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly diagnostic. The expected signals (in CDCl₃ or DMSO-d₆) are:
-
~12.0-13.0 ppm (s, 1H): The acidic proton of the carboxylic acid (COOH). This signal is broad and may exchange with D₂O.
-
~8.0 ppm (d, 2H): Aromatic protons on the benzoic acid ring, ortho to the carboxyl group.
-
~7.5 ppm (d, 2H): Aromatic protons on the benzoic acid ring, ortho to the methylene bridge.
-
~7.3 ppm (d, 2H): Aromatic protons on the phenoxy ring, ortho to the tert-butyl group.
-
~6.9 ppm (d, 2H): Aromatic protons on the phenoxy ring, ortho to the ether oxygen.
-
~5.1 ppm (s, 2H): Methylene protons of the -O-CH₂-Ar bridge.
-
~1.3 ppm (s, 9H): Protons of the three methyl groups in the tert-butyl substituent.
-
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Key expected signals include:
-
~167 ppm: Carboxyl carbon (C=O).
-
~155-160 ppm: Aromatic carbon attached to the ether oxygen.
-
~125-145 ppm: Quaternary and protonated aromatic carbons.
-
~70 ppm: Methylene bridge carbon (-O-CH₂-Ar).
-
~34 ppm: Quaternary carbon of the tert-butyl group.
-
~31 ppm: Methyl carbons of the tert-butyl group.
-
Infrared (IR) Spectroscopy
The IR spectrum is used to verify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3300-2500 (broad) | O-H stretch | Confirms the presence of the carboxylic acid group, broadened due to hydrogen bonding. |
| ~2960 | C-H stretch (aliphatic) | Corresponds to the tert-butyl and methylene groups. |
| ~1685 | C=O stretch (carbonyl) | Strong, sharp peak characteristic of a conjugated carboxylic acid. |
| ~1600, ~1510 | C=C stretch (aromatic) | Indicates the presence of the benzene rings. |
| ~1250 | C-O stretch (aryl ether) | Confirms the ether linkage. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): For the exact mass, the [M-H]⁻ adduct is predicted at m/z 283.13396 and the [M+H]⁺ adduct at m/z 285.14852.[1]
-
Key Fragmentation Patterns:
-
Loss of the tert-butyl group ([M-57]⁺) is a common fragmentation pathway.
-
Cleavage at the benzylic ether bond can lead to fragments corresponding to the 4-tert-butylphenoxide radical and the 4-methylbenzoic acid cation, or vice versa.
-
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dominated by its two functional groups.
-
Carboxylic Acid: This group can undergo standard transformations such as:
-
Esterification: Reaction with alcohols under acidic conditions.
-
Amide bond formation: Activation (e.g., to an acyl chloride) followed by reaction with an amine. This is a cornerstone of medicinal chemistry for linking molecular fragments.
-
Reduction: Conversion to a primary alcohol using strong reducing agents like LiAlH₄.
-
-
Aryl Benzyl Ether: The ether linkage is generally stable to many reaction conditions but can be cleaved under harsh conditions, such as with strong acids (e.g., HBr) or via hydrogenolysis (H₂, Pd/C), although the latter is more effective for benzyl ethers where the oxygen is attached to an aliphatic carbon.[2][3]
Applications: The benzoic acid motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] Functionalized benzoic acids are used as scaffolds to explore structure-activity relationships. The title compound serves as a versatile intermediate. For example, the carboxylic acid can be coupled to an amine-containing pharmacophore, while the tert-butylphenoxy group can occupy a hydrophobic binding pocket in a protein target. This structural motif is found in molecules designed as antagonists for chemokine receptors like CCR5, which are targets for HIV therapies.
Conclusion
This compound is a compound of significant interest due to its well-defined structure and versatile chemical handles. Its synthesis via the Williamson ether reaction is robust and scalable. A thorough understanding of its spectroscopic properties is critical for its use as a high-quality intermediate in research and development. The insights provided in this guide equip scientists with the foundational knowledge required to effectively synthesize, characterize, and utilize this valuable chemical building block in the fields of drug discovery and materials science.
References
- ResearchGate. (n.d.). Functionalization of benzoic acids catalyzed by transition metals.
- Kvas, A., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition. In PMC.
- LookChem. (n.d.). 4-TERT-BUTYLBENZOIC ACID.
- The Good Scents Company. (n.d.). 4-tert-butyl benzoic acid, 98-73-7.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- NIST. (n.d.). Benzoic acid, 4-methyl-. In NIST Chemistry WebBook.
- Rostamizadeh, S., et al. (2022). Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. RSC Advances. In NIH.
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- Brainly.in. (2020, November 11). Relative reactivity of alkyl ,allyl,benzyl and aryl halides towards nucleophilic substitution.
- Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
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- Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols.
- Kametani, T., et al. (1977). A novel cleavage of aryl benzyl ethers and allyl aryl ethers by sodium bis(2-methoxyethoxy)aluminum hydride. An alternative synthesis of pentazocine. The Journal of Organic Chemistry. In ACS Publications.
- Organic Syntheses. (n.d.). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- Journal of Physical and Chemical Reference Data. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an.
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An In-Depth Technical Guide to 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Chemical Identity
4-[(4-tert-Butylphenoxy)methyl]benzoic acid is a polyfunctional organic molecule belonging to the class of aromatic ether carboxylic acids. Its structure incorporates a benzoic acid moiety, a common pharmacophore, linked via a methylene ether bridge to a para-substituted tert-butylphenol. This unique arrangement of a lipophilic tert-butyl group and a polar carboxylic acid function imparts amphiphilic character, suggesting potential applications in medicinal chemistry and materials science. While a specific CAS number is not broadly indexed, the compound is identified by its structural formula and other unique identifiers.
Key Identifiers:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₈H₂₀O₃[1]
-
InChIKey: JVJSNLQHNQFVGD-UHFFFAOYSA-N[1]
-
Canonical SMILES: CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O[1]
-
Common Identifier: MFCD02090849
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions for its handling and analysis. The following table summarizes key computed and experimental properties.
| Property | Value | Source |
| Molecular Weight | 284.35 g/mol | Calculated |
| Monoisotopic Mass | 284.14124 Da | PubChem[1] |
| XlogP (Predicted) | 5.3 | PubChem[1] |
| Appearance | White to off-white solid | Typical for similar benzoic acid derivatives |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol, Ethyl Acetate); sparingly soluble in water. | Inferred from structure |
Synthesis and Purification
The synthesis of this compound can be logically approached via a two-step process: formation of the ether linkage followed by hydrolysis of a carboxylate ester precursor. This strategy is favored as it avoids potential side reactions associated with the free carboxylic acid during the etherification step.
Step 1: Williamson Ether Synthesis of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate
The Williamson ether synthesis is a robust and widely used method for preparing ethers. In this step, the sodium salt of 4-tert-butylphenol (the nucleophile) reacts with methyl 4-(bromomethyl)benzoate (the electrophile) in an Sₙ2 reaction.[2][3] The choice of a methyl ester protects the carboxylic acid and the primary benzylic bromide is an excellent substrate for Sₙ2 reactions, minimizing the potential for elimination side reactions.[2]
Protocol:
-
Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-tert-butylphenol (1.0 eq) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the phenol to form the highly nucleophilic phenoxide.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium 4-tert-butylphenoxide.
-
Etherification: Dissolve methyl 4-(bromomethyl)benzoate (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the phenoxide solution.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.
Step 2: Basic Hydrolysis of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate
The final step is the saponification (basic hydrolysis) of the methyl ester to the corresponding carboxylic acid.[4][5][6] This is a standard transformation that proceeds via nucleophilic acyl substitution.
Protocol:
-
Hydrolysis: Dissolve the crude methyl ester from Step 1 in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add an excess of sodium hydroxide (NaOH, 3-5 eq) and heat the mixture to reflux for 2-4 hours. Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The use of a water/methanol co-solvent system ensures solubility of both the ester and the inorganic base.
-
Monitor the reaction by TLC until the starting ester is fully consumed.
-
Work-up and Purification: Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with cold 1N hydrochloric acid (HCl). A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system like ethanol/water or acetone/hexane.
Analytical Characterization
Ensuring the identity and purity of the synthesized compound is paramount. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.
Reverse-Phase HPLC (RP-HPLC) Protocol
This protocol is based on standard methods for analyzing benzoic acid derivatives and offers a robust system for purity assessment and quantification.[7][8][9]
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Phosphoric Acid (for mobile phase acidification)
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized compound in methanol or acetonitrile at a concentration of 1 mg/mL. Create a working solution by diluting the stock to approximately 50-100 µg/mL with the mobile phase.
-
Mobile Phase Preparation: A typical mobile phase would be a mixture of Acetonitrile and water (acidified to pH 2.5-3.0 with 0.1% formic acid). An isocratic elution with 70:30 Acetonitrile:Water is a good starting point. Causality: The C18 stationary phase is non-polar. The acetonitrile/water mobile phase allows for the separation of compounds based on their hydrophobicity. Acidification of the mobile phase ensures that the benzoic acid is in its neutral, protonated form (-COOH), which provides consistent retention and sharp peak shapes.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 254 nm (aromatic compounds typically show strong absorbance at this wavelength).
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be assessed by the relative area of the main peak. The identity can be confirmed by comparing the retention time with a previously characterized reference standard.
Potential Biological Applications and Future Research
While specific biological data for this compound is limited, the structural motifs present in the molecule are found in compounds with a wide range of activities. Benzoic acid and its derivatives are known to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[10][11]
-
Antimicrobial Research: Phenolic ethers and benzoic acids are well-documented antimicrobial agents.[10][11] The combination of these two pharmacophores in a single molecule warrants investigation into its potential antibacterial and antifungal activities.
-
Anticancer Research: Many compounds containing benzyloxybenzoic acid scaffolds have been explored as potential anticancer agents, acting through various mechanisms including the induction of apoptosis.[12][13][14] The specific substitution pattern of the title compound could be explored for activity against various cancer cell lines.
-
Drug Discovery Scaffold: The molecule serves as an excellent scaffold for further chemical modification. The carboxylic acid handle allows for the synthesis of amides and esters, enabling the creation of compound libraries for screening against various biological targets.
Further research should focus on systematic screening of this compound in relevant cell-based assays to elucidate its specific biological functions and therapeutic potential.
References
- Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. National Institutes of Health (NIH). [Link]
- A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIV
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Williamson Ether Synthesis. Utah Tech University. [Link]
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- 4-tert-Butylbenzoic acid. SIELC Technologies. [Link]
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- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
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- What is the mechanism for the basic hydrolysis of methyl benzo
- 4-[(4-Tert-butylphenylamino)methyl]benzoic acid methyl ester. ChemSrc. [Link]
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
- Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. National Institutes of Health (NIH). [Link]
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- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
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- HPLC Methods for analysis of 4-Hydroxybenzoic acid.
- 4-tert-Butyl benzoic acid. Shodex HPLC Columns and Standards. [Link]
- Unusual hydrolysis of methyl 2,4,6‐trimethylbenzo
- Hydrolysis of Methyl Benzo
- 4-tert-butyl benzoic acid, 98-73-7. The Good Scents Company. [Link]
- For the preparation of t-butylmethyl ether by Williamson's method, the correct choice of reagents is. Allen. [Link]
- For the preparation of tert-butyl methyl ether by Williamson's meth.... YouTube. [Link]
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An In-depth Technical Guide to the Molecular Structure of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and characterization of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid (Molecular Formula: C18H20O3). Designed for researchers, medicinal chemists, and material scientists, this document delineates the molecule's key structural features, including a para-substituted benzoic acid core linked via a methylene ether bridge to a 4-tert-butylphenol moiety. We present a robust, field-proven protocol for its multi-step synthesis and a detailed workflow for its structural validation using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide synthesizes theoretical principles with practical applications, discussing the compound's potential as a versatile scaffold in drug discovery and polymer science, leveraging the unique physicochemical contributions of its constituent functional groups.
Introduction
This compound is a bifunctional organic compound that integrates several key chemical motifs into a single, well-defined architecture. Its structure is characterized by a rigid benzoic acid group, which provides a site for acidic reactions, salt formation, or further derivatization (e.g., amidation, esterification), and a lipophilic 4-tert-butylphenoxy group connected by a flexible ether linkage. The presence of the bulky, sterically hindering tert-butyl group significantly influences the molecule's solubility, thermal stability, and intermolecular interactions.
While direct applications of this specific molecule are not extensively documented in current literature, its constituent parts are of significant interest. Benzoic acid derivatives are foundational in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] Similarly, p-tert-butylphenol is a common precursor in the manufacturing of polymers, resins, and stabilizers, where it imparts enhanced thermal and oxidative stability.[3][4] The combination of these functionalities makes this compound a compelling candidate for development as a novel monomer in high-performance polymers or as a molecular scaffold for designing targeted therapeutics, such as CCR5 antagonists where similar ether-linked aromatic structures have shown promise.[5] This guide serves to establish a foundational understanding of its molecular structure and provide the necessary technical protocols for its synthesis and validation.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecular structure of this compound, C18H20O3, is composed of three primary components as illustrated below:
-
Benzoic Acid Moiety : A benzene ring substituted with a carboxylic acid group (-COOH) at position 1.
-
4-tert-Butylphenol Moiety : A phenol ring substituted with a tert-butyl group [-C(CH3)3] at the para-position (position 4).
-
Methylene Ether Linker : A flexible ether bridge (-O-CH2-) that connects the phenolic oxygen of the tert-butylphenol group to the methyl carbon at position 4 of the benzoic acid.
Caption: Key functional components of the target molecule.
This unique combination imparts both hydrophilic (carboxylic acid) and lipophilic (tert-butylphenoxy) characteristics, resulting in an amphipathic molecule with distinct chemical properties.
Physicochemical Data
A summary of the known and predicted physicochemical properties for the target molecule is presented below. For context, experimental data for the related precursor, 4-tert-Butylbenzoic acid, is included to highlight the structural contributions of the phenoxymethyl moiety.
| Property | Value for this compound | Value for 4-tert-Butylbenzoic acid (for comparison) | Source |
| Molecular Formula | C18H20O3 | C11H14O2 | [6] |
| Molecular Weight | 284.35 g/mol | 178.23 g/mol | [6] |
| Monoisotopic Mass | 284.14124 Da | 178.09938 Da | [6] |
| Predicted XlogP | 5.3 | 3.9 | [6] |
| Melting Point | Not available (predicted to be higher) | 164-168 °C | [7][8] |
| Boiling Point | Not available (predicted to be higher) | 283.3 °C @ 760 mmHg | [9] |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Insoluble in water. | [7] |
The addition of the bulky 4-tert-butylphenoxy group significantly increases the molecular weight and the predicted lipophilicity (XlogP), suggesting lower aqueous solubility but enhanced solubility in nonpolar organic solvents compared to its benzoic acid precursor.
Synthesis and Purification
Retrosynthetic Analysis & Strategy
A robust and logical pathway for the synthesis of this compound is via a Williamson ether synthesis, a cornerstone of ether formation in organic chemistry. This is followed by saponification to unmask the carboxylic acid.
The key disconnection is at the ether linkage, identifying 4-tert-butylphenol and a 4-(halomethyl)benzoate derivative as the primary synthons. Using a commercially available methyl ester of the benzoic acid derivative is advantageous as it protects the acidic proton during the base-catalyzed ether formation, preventing undesirable side reactions.
Caption: Retrosynthetic workflow for the target molecule.
Experimental Protocol: A Three-Step Synthesis
This protocol is a self-validating system, incorporating purification and characterization at each critical stage.
Step 1: Williamson Ether Synthesis of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate
-
Reagent Preparation : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-tert-butylphenol (1.50 g, 10.0 mmol), methyl 4-(bromomethyl)benzoate (2.29 g, 10.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol, anhydrous).
-
Solvent Addition : Add 100 mL of anhydrous acetone as the solvent. The choice of acetone is critical as it readily dissolves the organic reactants while being polar enough to facilitate the reaction, and its boiling point allows for gentle reflux.
-
Reaction : Heat the mixture to reflux (approx. 56°C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Workup : After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium bromide byproduct). Wash the solid residue with a small amount of acetone.
-
Purification : Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize the solid from ethanol or methanol to obtain the pure intermediate ester as a white crystalline solid. Dry the product under vacuum.
Step 2: Saponification to this compound
-
Hydrolysis : Dissolve the purified ester from Step 1 (approx. 2.98 g, 10.0 mmol) in a mixture of 50 mL of tetrahydrofuran (THF) and 25 mL of methanol in a 250 mL round-bottom flask. Add a solution of sodium hydroxide (0.80 g, 20.0 mmol) in 25 mL of water.
-
Reaction : Heat the mixture to 60°C and stir for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.
-
Workup & Acidification : Cool the mixture to room temperature and remove the organic solvents via rotary evaporation. Dilute the remaining aqueous solution with 50 mL of water. Carefully acidify the solution to a pH of ~2 by the dropwise addition of 2M hydrochloric acid while stirring in an ice bath. A white precipitate will form.
-
Isolation & Purification : Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove residual salts. The resulting solid is the target compound, this compound. For highest purity, the product can be recrystallized from an ethanol/water mixture. Dry the final product in a vacuum oven at 50-60°C.
Spectroscopic Characterization
Structural confirmation of the synthesized product is paramount. The following section details the expected spectroscopic signatures for validating the identity and purity of this compound.
Caption: Standard workflow for compound characterization.
Proton NMR (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides unambiguous evidence of the proton framework. For a sample dissolved in CDCl3 or DMSO-d6, the following signals are predicted:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | Deshielded, exchangeable acidic proton. |
| Benzoic Acid (Ar-H) | 8.05 (d, J≈8 Hz), 7.50 (d, J≈8 Hz) | Doublet, Doublet | 2H, 2H | Protons ortho to -COOH are deshielded; protons ortho to -CH2- are less deshielded. |
| Methylene Bridge (-O-CH2-Ar) | ~5.10 | Singlet | 2H | Protons on a carbon adjacent to both an oxygen and an aromatic ring. |
| Phenoxy (Ar-H) | 7.30 (d, J≈8.5 Hz), 6.90 (d, J≈8.5 Hz) | Doublet, Doublet | 2H, 2H | Classic AA'BB' system for a para-substituted benzene ring. |
| tert-Butyl (-C(CH3)3) | ~1.30 | Singlet | 9H | Nine equivalent protons resulting in a strong singlet signal. |
Carbon-13 NMR (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton and the presence of quaternary carbons. Key predicted signals include:
-
~172 ppm : Carboxylic acid carbonyl carbon (C=O).
-
155-160 ppm : Aromatic carbon attached to the ether oxygen (Ar-C-O).
-
125-145 ppm : Aromatic carbons, including four quaternary carbons.
-
~70 ppm : Methylene bridge carbon (-CH2-).
-
~34 ppm : Quaternary carbon of the tert-butyl group.
-
~31 ppm : Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| Carboxylic Acid O-H | 2500-3300 (very broad) | O-H stretch |
| Carboxylic Acid C=O | 1680-1710 (strong) | C=O stretch |
| Aromatic C=C | 1580-1610, 1450-1500 | C=C ring stretch |
| Ether C-O | 1230-1270 (strong, aryl) | Asymmetric C-O-C stretch |
| Aliphatic C-H | 2850-2970 | C-H stretch |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular formula.
-
Expected Molecular Ion : For C18H20O3, the calculated monoisotopic mass is 284.14124 Da. In ESI+ mode, the [M+H]⁺ adduct would be observed at m/z 285.14852, and the [M+Na]⁺ adduct at m/z 307.13046.[6]
-
Key Fragmentation : Common fragmentation patterns would include the loss of the tert-butyl group (m/z -57) and cleavage alpha to the ether oxygen, resulting in fragments corresponding to the benzoic acid and tert-butylphenol moieties.
Applications in Research and Drug Development
The molecular architecture of this compound positions it as a valuable scaffold for systematic chemical biology and drug discovery investigations.
-
Scaffold for Library Synthesis : The carboxylic acid serves as a versatile chemical handle. It can be readily converted into amides, esters, or other functional groups, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties : The lipophilic tert-butylphenoxy tail is a common feature in drug candidates to enhance cell membrane permeability and target engagement within hydrophobic pockets of proteins. Its presence is expected to drive the molecule's pharmacokinetic profile towards higher absorption and distribution.
-
Potential as a PRC1 Inhibitor Probe : The structurally related 4-tert-Butylbenzoic acid has been used in the preparation of chemical probes targeting the Polycomb Repressive Complex 1 (PRC1), which is implicated in prostate cancer.[3] This suggests that more elaborate derivatives, such as the title compound, could be explored for similar epigenetic targets.
-
Polymer and Materials Science : As a di-functional monomer, it can be used in polycondensation reactions to create novel polyesters or polyamides. The bulky tert-butyl groups would likely disrupt polymer chain packing, potentially leading to materials with increased solubility, lower crystallinity, and modified thermal properties.[4]
Conclusion
This compound is a molecule of significant academic and industrial interest, bridging the fields of organic synthesis, medicinal chemistry, and materials science. This guide has provided a comprehensive technical overview of its molecular structure, a logical and detailed protocol for its synthesis, and a multi-faceted strategy for its definitive characterization. The insights into its predicted properties and potential applications underscore its utility as a versatile building block for developing next-generation therapeutics and advanced materials.
References
- PubChem. 4-(4-tert-butylphenoxymethyl)benzoic acid.
- SpectraBase. Benzoic acid, 4-(4-tert-butylphenoxymethyl)-. John Wiley & Sons, Inc. [Link]
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- PubChem. 4-(4-tert-Butylphenyl)benzoic Acid.
- Ohno, H., et al. (2005). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters, 15(16), 3734-3739. [Link]
- Supporting Information for scientific publications referencing NMR d
- LookChem. 4-TERT-BUTYLBENZOIC ACID. [Link]
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- NIST.
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- de F. O. Fulco, A., et al. (2012). Discovery of cytotoxic and pro-apoptotic compounds against leukemia cells: Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate. European Journal of Medicinal Chemistry, 54, 49-57. [Link]
- NIST. Benzoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. [Link]
- Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- Cheméo. Chemical Properties of Peroxybenzoic acid, tert-butyl ester (CAS 614-45-9). [Link]
- PubChem. Methyl p-tert-butylbenzoate.
- Preprints.org. (2023).
- Al-Tel, T. H., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Molecules, 27(14), 4505. [Link]
- Organic Syntheses.
- Hung, C. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. In Vivo, 28(2), 173-179. [Link]
- Google Patents. (2012). Process for synthesizing p-tert-butylbenzoic acid.
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An In-depth Technical Guide to the Synthesis of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway for the preparation of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid. This compound holds significance as a potential building block in medicinal chemistry and materials science. The synthesis involves a Williamson ether synthesis to form an intermediate ester, followed by saponification to yield the final carboxylic acid. This document offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is a substituted aromatic carboxylic acid characterized by a tert-butylphenoxy group linked to a benzoic acid moiety via a methylene ether bridge. The presence of the bulky, lipophilic tert-butyl group and the carboxylic acid functionality imparts unique physicochemical properties, making it an attractive scaffold for investigation in various fields. In the realm of drug discovery, similar structures have been explored for their potential as therapeutic agents. For instance, benzoic acid derivatives are known to exhibit a wide range of biological activities, and the ether linkage is a common motif in pharmacologically active molecules. The lipophilic tert-butyl group can enhance membrane permeability and binding affinity to biological targets.
This guide details a reliable and scalable laboratory synthesis of this compound, designed to provide fellow researchers with the practical knowledge to produce this compound with high purity and yield.
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of this compound is most logically approached through a two-step sequence. The key disconnection is at the ether linkage, which points to a Williamson ether synthesis as the core strategic reaction. The second disconnection is at the carboxylic acid, suggesting a hydrolysis of a corresponding ester as the final step. This ester precursor simplifies the purification of the ether intermediate and protects the acidic proton of the carboxylic acid during the base-mediated ether synthesis.
The overall synthetic pathway is as follows:
Caption: Workflow for the Williamson ether synthesis of the intermediate ester.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylphenol (15.0 g, 100 mmol), methyl 4-(bromomethyl)benzoate (22.9 g, 100 mmol), and anhydrous potassium carbonate (20.7 g, 150 mmol).
-
Add 150 mL of acetone to the flask.
-
Stir the mixture vigorously and heat it to reflux. Maintain the reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
-
Dissolve the crude product in 150 mL of diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with 2 x 50 mL of 1 M sodium hydroxide solution to remove any unreacted 4-tert-butylphenol, followed by 1 x 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-[(4-tert-butylphenoxy)methyl]benzoate.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.
Expected Yield: 85-95% Appearance: White to off-white solid.
Step 2: Synthesis of this compound (Saponification)
The final step is the hydrolysis of the methyl ester intermediate to the corresponding carboxylic acid using a strong base, followed by acidification.
Caption: Workflow for the saponification of the intermediate ester.
Protocol:
-
In a 250 mL round-bottom flask, dissolve the crude or purified methyl 4-[(4-tert-butylphenoxy)methyl]benzoate (e.g., 29.8 g, 100 mmol) in 100 mL of methanol.
-
Add a solution of sodium hydroxide (8.0 g, 200 mmol) in 20 mL of water to the flask.
-
Heat the mixture to reflux with stirring for 2-4 hours. The completion of the reaction can be monitored by the disappearance of the ester spot on TLC.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water.
-
Cool the solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure this compound.
-
Dry the purified product in a vacuum oven.
Expected Yield: 90-98% Appearance: White crystalline solid. Molecular Formula: C₁₈H₂₀O₃ [1]Molecular Weight: 284.35 g/mol
Mechanistic Insights
Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction. In the first step, the weakly acidic phenolic proton of 4-tert-butylphenol is removed by a base (potassium carbonate) to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate, displacing the bromide leaving group and forming the ether linkage. The reaction is typically carried out in a polar aprotic solvent like acetone, which solvates the cation of the base but does not strongly solvate the nucleophile, thus enhancing its reactivity.
Saponification
The saponification of the methyl ester is a base-catalyzed nucleophilic acyl substitution. The hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group and forming the carboxylate salt. In the final work-up step, the carboxylate is protonated by the addition of a strong acid to yield the final carboxylic acid product.
Conclusion
The synthetic pathway described in this guide provides a reliable and high-yielding method for the preparation of this compound. The use of readily available starting materials and well-understood reaction mechanisms makes this synthesis amenable to standard laboratory settings. The detailed protocols and mechanistic discussions herein are intended to empower researchers to confidently synthesize this compound for further investigation in their respective fields.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PrepChem. (n.d.). Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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A Spectroscopic Investigation of 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-[(4-tert-Butylphenoxy)methyl]benzoic acid, a molecule of interest in materials science and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are explained to provide a comprehensive understanding of the molecule's spectroscopic profile.
Introduction: The Importance of Spectroscopic Characterization
In the realm of chemical and pharmaceutical sciences, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a compound's atomic and molecular composition. For a molecule like this compound, with its distinct aromatic and aliphatic moieties, a multi-faceted spectroscopic approach is essential to confirm its identity and purity. This guide will delve into the practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a robust framework for its characterization.
The molecular structure of this compound is presented below:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol:
A standard ¹H NMR spectrum is acquired using a high-field NMR spectrometer. The choice of solvent is critical to dissolve the sample and to avoid interfering signals. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its distinct solvent signal that does not typically overlap with signals from the analyte.
-
Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum at a proton frequency of 400 MHz or higher to ensure good signal dispersion. Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Caption: General workflow for NMR spectroscopic analysis.
Data and Interpretation:
The following table summarizes the expected ¹H NMR signals for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.9 | br s | 1H | -COOH |
| ~8.0 | d | 2H | Aromatic CH (ortho to -COOH) |
| ~7.6 | d | 2H | Aromatic CH (meta to -COOH) |
| ~7.3 | d | 2H | Aromatic CH (ortho to -O) |
| ~6.9 | d | 2H | Aromatic CH (meta to -O) |
| ~5.2 | s | 2H | -O-CH₂- |
| 1.25 | s | 9H | -C(CH₃)₃ |
-
The broad singlet at approximately 12.9 ppm is characteristic of a carboxylic acid proton, which is often broad due to hydrogen bonding and exchange.
-
The downfield doublets at ~8.0 and ~7.6 ppm correspond to the protons on the benzoic acid ring, with the protons ortho to the electron-withdrawing carboxylic acid group being the most deshielded.
-
The doublets at ~7.3 and ~6.9 ppm are assigned to the protons on the phenoxy ring.
-
The singlet at ~5.2 ppm integrates to two protons and is assigned to the methylene (-CH₂-) bridge.
-
The sharp singlet at 1.25 ppm, integrating to nine protons, is the characteristic signal of the tert-butyl group.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Experimental Protocol:
The sample prepared for ¹H NMR can be used directly for ¹³C NMR acquisition.
-
Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Proton decoupling is typically used to simplify the spectrum to a series of singlets, where each unique carbon atom gives a distinct signal.
Data and Interpretation:
The expected ¹³C NMR chemical shifts for this compound are summarized below.
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~155 | Aromatic C-O |
| ~145 | Aromatic C-C(CH₃)₃ |
| ~140 | Aromatic C-CH₂ |
| ~131 | Aromatic C-COOH |
| ~130 | Aromatic CH (benzoic acid) |
| ~128 | Aromatic CH (benzoic acid) |
| ~126 | Aromatic CH (phenoxy) |
| ~115 | Aromatic CH (phenoxy) |
| ~70 | -O-CH₂- |
| ~34 | -C(CH₃)₃ |
| ~31 | -C(CH₃)₃ |
-
The signal for the carboxylic acid carbon is typically found in the 165-185 ppm range.
-
The aromatic carbons appear in the region of 110-160 ppm. The carbons attached to heteroatoms (oxygen) are generally found at lower field (higher ppm).
-
The aliphatic carbons of the methylene bridge and the tert-butyl group appear at higher field (lower ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol:
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a convenient and common method.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. The instrument software automatically calculates the absorbance spectrum.
Caption: General workflow for FTIR spectroscopic analysis.
Data and Interpretation:
The key IR absorption bands for this compound are presented in the following table.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~2960 | Strong | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ether and carboxylic acid) |
| ~830 | Strong | C-H bend (para-disubstituted aromatic) |
-
The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.
-
The strong absorption around 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carboxylic acid.
-
The bands in the 1600-1500 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic rings.
-
The strong absorption around 1250 cm⁻¹ arises from the C-O stretching vibrations of both the ether linkage and the carboxylic acid.
-
The out-of-plane C-H bending vibration around 830 cm⁻¹ is characteristic of a 1,4-disubstituted (para) aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2] It provides information about the molecular weight of the compound and can offer structural clues based on the fragmentation pattern of the molecule.
Experimental Protocol:
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often leading to the observation of the intact molecular ion.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Data Acquisition: The solution is infused into the ESI source. The analysis can be performed in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion.
Data and Interpretation:
The predicted mass spectrometric data for this compound is as follows.[3]
| Ion | Predicted m/z |
| [M+H]⁺ | 285.14852 |
| [M+Na]⁺ | 307.13046 |
| [M-H]⁻ | 283.13396 |
-
The molecular weight of this compound is 284.35 g/mol .
-
In positive ion mode, the observation of a peak at m/z 285 would correspond to the protonated molecule [M+H]⁺.
-
In negative ion mode, a peak at m/z 283 would indicate the deprotonated molecule [M-H]⁻.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement.
Conclusion
The combination of ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when pieced together, confirms the molecular structure and the presence of key functional groups. This guide has outlined the standard experimental procedures and the logical interpretation of the spectral data, providing a robust framework for the analysis of this and similar molecules in a research and development setting.
References
- SpectraBase. Benzoic acid, 4-(4-tert-butylphenoxymethyl)-. SpectraBase Compound ID: FjOHzKDNOGb. John Wiley & Sons, Inc.
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An In-depth Technical Guide to the 13C NMR Analysis of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
Introduction: The Structural Significance of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel molecular entities is paramount. This compound is a molecule of interest due to its bifunctional nature, incorporating a rigid benzoic acid moiety, a flexible ether linkage, and a sterically demanding tert-butyl group. This combination of structural features imparts unique physicochemical properties that are relevant in the development of new therapeutics and advanced materials. Understanding the precise arrangement of its carbon framework is critical for predicting its interactions, stability, and function. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an unparalleled, non-destructive technique for providing a detailed map of the carbon skeleton of such molecules. This guide offers an in-depth analysis of the theoretical and practical aspects of acquiring and interpreting the 13C NMR spectrum of this compound, tailored for researchers and professionals in the chemical sciences.
Theoretical Framework: Predicting the 13C NMR Spectrum
The 13C NMR spectrum of this compound is predicted to exhibit 12 distinct signals, as the plane of symmetry that might be assumed to run through the ether linkage is negated by the substitution pattern. The chemical shift of each carbon is governed by its local electronic environment, which is influenced by hybridization, and the inductive and resonance effects of neighboring functional groups.
A logical approach to predicting the spectrum is to dissect the molecule into its constituent fragments: the 4-tert-butylphenol group, the benzoic acid group, and the central methylene ether linkage. By analyzing the known 13C NMR data of these fragments, a robust prediction can be constructed.
Diagram: Molecular Structure and Carbon Numbering
Caption: Numbering scheme for the carbon atoms in this compound.
Predicted Chemical Shifts and Rationale
The following table outlines the predicted 13C NMR chemical shifts for this compound, with detailed justifications for each assignment. These predictions are based on established substituent effects and data from analogous compounds.[1][2][3]
| Carbon Atom | Predicted δ (ppm) | Rationale |
| C7 (-COOH) | ~167-170 | The carboxylic acid carbon is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. Its chemical shift is sensitive to the solvent and concentration due to hydrogen bonding.[4] |
| C9 | ~156-159 | This aromatic carbon is directly attached to the ether oxygen, which exerts a strong deshielding effect through its electronegativity and a shielding effect via resonance of its lone pairs. The deshielding effect is dominant. |
| C12 | ~143-146 | The para-carbon to the ether linkage is deshielded by the tert-butyl group's inductive effect. |
| C4 | ~141-144 | This aromatic carbon is deshielded due to its attachment to the electron-withdrawing carboxylic acid group and the methylene bridge. |
| C1 | ~129-132 | The ipso-carbon of the benzoic acid ring is deshielded by the carboxylic acid group. |
| C2, C6 | ~129-131 | These carbons are ortho to the carboxylic acid group and are deshielded. |
| C11, C13 | ~126-128 | These carbons are meta to the ether linkage and ortho to the tert-butyl group, experiencing moderate deshielding. |
| C3, C5 | ~126-128 | These carbons are meta to the carboxylic acid group and experience less electronic influence compared to the ortho and para positions. |
| C10, C14 | ~114-117 | These carbons are ortho to the ether oxygen and are significantly shielded by the resonance effect of the oxygen's lone pairs. |
| C8 (-CH2-) | ~69-72 | This methylene carbon is deshielded due to its position between two electron-withdrawing groups: the phenoxy oxygen and the benzoic acid ring. |
| C15 (quat.) | ~34-36 | The quaternary carbon of the tert-butyl group is in a typical aliphatic range. |
| C16, C17, C18 (-CH3) | ~31-33 | The three equivalent methyl carbons of the tert-butyl group are in the aliphatic region. |
Experimental Protocol: A Self-Validating Approach
To ensure the acquisition of a high-quality, reproducible 13C NMR spectrum, the following protocol is recommended. The choices made at each step are designed to mitigate common issues encountered with molecules of this type, such as poor solubility and long relaxation times for quaternary carbons.
Diagram: Experimental Workflow
Caption: A streamlined workflow for the 13C NMR analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent Selection: Due to the presence of the carboxylic acid, a polar aprotic solvent is ideal. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice as it readily dissolves the analyte and its residual solvent peak (δ ≈ 39.52 ppm) does not typically overlap with signals from the target molecule. Chloroform-d (CDCl3) can also be used, but may lead to broader signals for the carboxylic acid proton if present.
-
Concentration: For a standard 13C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Relaxation Agent (Optional but Recommended): Quaternary carbons (C1, C4, C7, C9, C12, C15) often have long T1 relaxation times, leading to weak signals. To counteract this, a small amount (5-10 mg) of a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)3) can be added.[5][6] This will shorten the relaxation delay (D1) needed between scans, significantly reducing the total experiment time.
-
Filtration: The final solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.
-
-
NMR Data Acquisition:
-
Spectrometer Setup: The experiment should be performed on a spectrometer with a minimum field strength of 400 MHz for protons. The sample is inserted, and the field is locked onto the deuterium signal of the solvent. The probe should be tuned to the 13C frequency, and the magnetic field homogeneity optimized through shimming.
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments) is appropriate. This uses a 30° pulse angle, which allows for a shorter relaxation delay than a 90° pulse, especially beneficial if a relaxation agent is not used.
-
Key Parameters:
-
Spectral Width: A sweep width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shifts.
-
Acquisition Time (AQ): Typically around 1-2 seconds.
-
Relaxation Delay (D1): If a relaxation agent is used, a D1 of 1-2 seconds is adequate. Without a relaxation agent, a longer delay of 5-10 seconds may be necessary to obtain quantitative data for the quaternary carbons.[7]
-
Number of Scans (NS): This will depend on the sample concentration. A starting point of 1024 scans is reasonable, and can be increased as needed to improve the signal-to-noise ratio.
-
-
-
Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation. An exponential multiplication with a line broadening factor of 1-2 Hz is typically applied to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: The spectrum must be accurately phased to ensure all peaks are in pure absorption mode. The baseline should then be corrected to be flat across the entire spectral width.
-
Referencing: The spectrum should be calibrated by setting the residual DMSO-d6 peak to 39.52 ppm.
-
Advanced Analysis: Unambiguous Peak Assignment with DEPT
While the predicted chemical shifts provide a strong basis for assignment, unambiguous identification of the CH, CH2, and CH3 groups can be achieved using spectral editing techniques such as Distortionless Enhancement by Polarization Transfer (DEPT). A DEPT-135 experiment is particularly informative.
-
DEPT-135: In this experiment, CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative (inverted). Quaternary carbons are not observed in DEPT spectra.[8]
Expected DEPT-135 Results:
-
Positive Peaks (CH and CH3): C2, C3, C5, C6, C10, C11, C13, C14 (all CH), and C16, C17, C18 (all CH3).
-
Negative Peaks (CH2): C8.
-
Absent Peaks (Quaternary): C1, C4, C7, C9, C12, C15.
By comparing the standard 13C spectrum with the DEPT-135 spectrum, the methylene signal (C8) can be definitively identified by its negative phase, and the signals for the methyl groups (C16, C17, C18) and all the protonated aromatic carbons can be distinguished from the quaternary carbons.
Conclusion: A Comprehensive Approach to Structural Verification
The 13C NMR analysis of this compound is a powerful method for confirming its carbon framework. By combining a predictive approach based on the analysis of its structural fragments with a robust and self-validating experimental protocol, a high-quality, interpretable spectrum can be reliably obtained. The application of advanced techniques like DEPT-135 provides an additional layer of certainty in the spectral assignments. This comprehensive approach ensures the scientific integrity of the structural elucidation, a critical step in the advancement of research and development in the chemical and pharmaceutical sciences.
References
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- Bax, A., & Morris, G. A. (1982). An improved method for editing 13C NMR spectra. Journal of Magnetic Resonance (1969), 42(3), 501-505.
- Hoyt, C. (n.d.). Edited 13C Spectra - APT and DEPT. University of Delaware.
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- Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Hedglin, M., & Kumar, R. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1538–1541. [Link]
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Facey, G. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? The University of Ottawa NMR Facility Blog.
- PubChem. (n.d.). 4-(4-tert-butylphenoxymethyl)benzoic acid.
- Royal Society of Chemistry. (n.d.). Supporting Information for [Paper Title - Placeholder as original source is a general supporting info doc].
- Mistry, N. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. [Link]
- NIH. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1538–1541. [Link]
- Zhang, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-275.
- Nanalysis. (2022, January 26). Cheat codes for 13C qNMR.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- NIH. (2020). Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis. RSC Advances, 10(45), 26861–26871. [Link]
- ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid...
- SciSpace. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments.
- The Good Scents Company. (n.d.). 4-tert-butyl benzoic acid.
- Royal Society of Chemistry. (2021). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. New Journal of Chemistry, 45(34), 15555-15566. [Link]
- NIH. (2021). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
- ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
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IR spectroscopy of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
An In-depth Technical Guide to the Infrared Spectroscopy of 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid group, an ether linkage, and two para-substituted benzene rings, presents a rich landscape for vibrational spectroscopy. Infrared (IR) spectroscopy, a powerful and non-destructive analytical technique, provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups. This guide offers a comprehensive analysis of the , intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its IR spectrum, provide a robust experimental protocol for data acquisition, and offer a detailed interpretation of its characteristic absorption bands.
Molecular Structure and Expected Vibrational Modes
The chemical structure of this compound (C₁₈H₂₀O₃) is fundamental to understanding its IR spectrum.[1] The molecule is comprised of several key functional groups, each with distinct vibrational frequencies:
-
Carboxylic Acid (-COOH): This group is anticipated to exhibit a very broad O-H stretching band due to strong hydrogen bonding, typically observed as dimers in the solid state.[2][3][4] Additionally, a strong carbonyl (C=O) stretching vibration and C-O stretching and O-H bending vibrations are expected.[2][5]
-
Aromatic Ether (Ar-O-CH₂-Ar): The ether linkage will produce characteristic C-O-C stretching vibrations. Aryl alkyl ethers typically show two strong bands corresponding to asymmetric and symmetric C-O-C stretching.[6][7][8][9]
-
Para-Substituted Benzene Rings: The two benzene rings, both para-substituted, will give rise to aromatic C-H stretching vibrations, C=C ring stretching overtones, and out-of-plane C-H bending vibrations that are characteristic of the 1,4-substitution pattern.[10][11][12]
-
Alkyl Groups (-CH₂- and -C(CH₃)₃): The methylene bridge and the tert-butyl group will display characteristic aliphatic C-H stretching and bending vibrations.
A thorough analysis of these vibrational modes allows for the unambiguous identification and characterization of the molecule.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The acquisition of a high-quality IR spectrum is paramount for accurate analysis. As this compound is a solid at room temperature, several sample preparation techniques are applicable.[13][14][15] The choice of method depends on the available equipment and the desired spectral quality.
Method 1: Potassium Bromide (KBr) Pellet Technique
This traditional transmission method provides excellent spectral detail and is often considered the gold standard for solid samples.[13][14]
Protocol:
-
Sample Preparation: Dry approximately 1-2 mg of this compound in an oven at 100°C to remove any residual moisture.
-
Grinding: In an agate mortar and pestle, thoroughly grind the dried sample.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar and mix intimately with the ground sample.[13] The final mixture should contain about 1-2% of the sample.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Background Collection: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect a background spectrum. A blank KBr pellet is required to correct for light scattering and any moisture absorbed by the KBr.[14]
-
Sample Analysis: Acquire the IR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of at least 32 scans for a good signal-to-noise ratio.
Method 2: Attenuated Total Reflectance (ATR) Technique
ATR has become a prevalent technique due to its minimal sample preparation and ease of use.[14]
Protocol:
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is meticulously clean.[13]
-
Background Collection: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal.[13]
-
Sample Analysis: Collect the IR spectrum under the same instrument parameters as the KBr pellet method.
The following diagram illustrates the generalized workflow for obtaining the IR spectrum:
Caption: A flowchart of the experimental workflow for obtaining the IR spectrum of a solid sample.
Interpretation of the IR Spectrum of this compound
The IR spectrum of this molecule is a composite of the absorptions from its constituent functional groups. The following table summarizes the expected characteristic absorption bands, their assignments, and approximate wavenumber ranges.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 2500 | O-H stretch (H-bonded) | Carboxylic Acid | Broad, Strong |
| ~3030 | C-H stretch | Aromatic | Medium |
| 2960 - 2850 | C-H stretch | Aliphatic (tert-Butyl, -CH₂-) | Strong |
| 1760 - 1690 | C=O stretch | Carboxylic Acid | Very Strong |
| ~1610, ~1510, ~1450 | C=C ring stretch | Aromatic | Medium to Strong |
| 1440 - 1395 | O-H bend | Carboxylic Acid | Medium |
| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong |
| 1300 - 1200 | Asymmetric C-O-C stretch | Aromatic Ether | Strong |
| 1140 - 1070 | Symmetric C-O-C stretch | Aromatic Ether | Strong |
| 860 - 790 | C-H out-of-plane bend | p-Disubstituted Benzene | Strong |
Detailed Analysis:
-
The O-H Stretching Region (3300 - 2500 cm⁻¹): The most prominent feature for a carboxylic acid is an extremely broad absorption band for the O-H stretch, which is a result of extensive hydrogen bonding between molecules.[2][5] This broad band will likely overlap with the sharper aromatic and aliphatic C-H stretching vibrations.[2][3]
-
The C-H Stretching Region (3100 - 2850 cm⁻¹): Expect to see medium intensity peaks just above 3000 cm⁻¹ corresponding to the aromatic C-H stretches.[12] Stronger absorptions between 2960 and 2850 cm⁻¹ will arise from the C-H stretches of the tert-butyl and methylene groups.
-
The Carbonyl Stretching Region (1760 - 1690 cm⁻¹): A very strong and sharp absorption band is expected in this region due to the C=O stretch of the carboxylic acid.[2][4] Because the carboxylic acid is conjugated with a benzene ring, this peak is likely to appear towards the lower end of the range, around 1690 cm⁻¹.[3] The presence of hydrogen-bonded dimers also shifts this absorption to a lower frequency.[3][5]
-
The Fingerprint Region (below 1600 cm⁻¹): This region contains a wealth of structural information.
-
Aromatic C=C Stretches: Look for a series of medium to strong bands around 1610, 1510, and 1450 cm⁻¹ due to the C=C stretching vibrations within the two benzene rings.
-
Ether C-O Stretches: The aromatic ether linkage will give rise to two strong C-O stretching bands. An asymmetric stretch is expected between 1300-1200 cm⁻¹, and a symmetric stretch between 1140-1070 cm⁻¹.[6][7]
-
Carboxylic Acid C-O Stretch and O-H Bend: A strong C-O stretching band for the carboxylic acid should appear in the 1320-1210 cm⁻¹ range.[2] The in-plane O-H bend is expected between 1440-1395 cm⁻¹.[2]
-
Para-Substitution Pattern: A strong C-H out-of-plane bending vibration between 860 and 790 cm⁻¹ is highly characteristic of para-disubstituted benzene rings.[10] This will be a key diagnostic peak for confirming the substitution pattern.
-
Conclusion
The infrared spectrum of this compound provides a detailed and definitive confirmation of its molecular structure. By carefully preparing the sample and acquiring a high-resolution spectrum, the characteristic vibrational modes of the carboxylic acid, aromatic ether, para-substituted benzene rings, and alkyl moieties can be readily identified. This guide serves as a practical resource for researchers, enabling them to confidently acquire and interpret the IR spectrum of this compound, thereby ensuring its identity and purity in synthetic and analytical applications. The combination of the very broad O-H stretch, the strong carbonyl absorption, the distinct dual C-O ether stretches, and the characteristic out-of-plane bending of the para-substituted rings creates a unique spectral fingerprint for this molecule.
References
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- IR: carboxylic acids. (n.d.).
- Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | The Journal of Physical Chemistry A - ACS Publications. (n.d.).
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- IR Spectra for Carboxylic Acid | Detailed Guide - Echemi. (2024, October 11).
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- Sample preparation for FT-IR. (n.d.).
- INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS, - DTIC. (n.d.).
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An In-Depth Technical Guide to the Mass Spectrometry of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid, a molecule of interest in pharmaceutical and materials science research. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and are intended for researchers, scientists, and drug development professionals. Mass spectrometry is a cornerstone analytical technique in drug discovery and development, offering unparalleled sensitivity and selectivity for the characterization, identification, and quantification of target molecules.[1][2][3]
Introduction to this compound and its Mass Spectrometric Interrogation
This compound (PubChem CID: 585049) is a carboxylic acid derivative containing a bulky tert-butyl group and an ether linkage.[4] Its structural features necessitate a nuanced approach to mass spectrometric analysis to achieve accurate mass determination and elucidate its fragmentation pathways. Understanding these pathways is critical for structural confirmation, impurity profiling, and metabolite identification in various stages of drug development.[5][6]
Molecular Structure and Properties:
-
Molecular Formula: C₁₈H₂₀O₃[4]
-
Monoisotopic Mass: 284.14124 Da[4]
-
Key Structural Features: A carboxylic acid group, a phenyl ring, an ether linkage, and a tert-butylphenyl group.
The presence of the acidic proton on the carboxylic acid group makes this molecule particularly amenable to electrospray ionization (ESI) in negative ion mode.[7][8] However, positive ion mode analysis can also provide valuable structural information through the formation of adducts or protonated molecules.
Experimental Approach: Instrumentation and Methodology
A robust mass spectrometric analysis of this compound involves careful consideration of sample preparation, chromatographic separation, ionization method, and mass analysis.
2.1. Sample Preparation and Chromatography
For accurate and reproducible results, the analyte should be dissolved in a suitable solvent compatible with the chosen chromatographic and ionization method. A typical starting point would be a mixture of acetonitrile and water.
Experimental Protocol: Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the same solvent to a final concentration of 10 µg/mL for initial infusions and method development. Further dilutions may be necessary depending on instrument sensitivity.
Liquid chromatography (LC) is often coupled with mass spectrometry to separate the analyte from complex matrices.[6] A reversed-phase C18 column is a suitable choice for this nonpolar compound.
Experimental Protocol: LC-MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
2.2. Ionization and Mass Analysis
Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to the presence of the ionizable carboxylic acid group.[5] Analysis in both positive and negative ion modes is recommended to obtain comprehensive structural information.
-
Negative Ion Mode (-ESI): In negative ESI, the carboxylic acid is readily deprotonated, forming the [M-H]⁻ ion at m/z 283.13.[4] This is typically the most abundant ion in the full scan spectrum.
-
Positive Ion Mode (+ESI): In positive ESI, protonation of the ether oxygen can occur, though less readily than deprotonation of the carboxylic acid. The formation of adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) is also common.[9][10]
Collision-induced dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment selected ions to gain structural insights.[11] By isolating the precursor ion of interest and subjecting it to collisions with an inert gas, characteristic fragment ions are produced.
Interpretation of Mass Spectra: Fragmentation Pathways
The fragmentation of this compound is dictated by its functional groups. The ether linkage and the tert-butyl group are key sites for fragmentation.
3.1. Negative Ion Mode Fragmentation ([M-H]⁻)
The fragmentation of the deprotonated molecule ([M-H]⁻ at m/z 283.1) is expected to proceed through cleavage of the ether bond.
dot
Caption: Proposed fragmentation of [M-H]⁻.
-
Cleavage of the C-O bond (benzylic position): This is a likely fragmentation pathway, leading to the formation of the benzoate anion at m/z 121.0, corresponding to the loss of the 4-tert-butylphenoxymethane radical.
-
Cleavage of the O-C bond (phenolic position): This would result in the formation of the 4-tert-butylphenoxide anion at m/z 149.1.
3.2. Positive Ion Mode Fragmentation ([M+H]⁺)
The protonated molecule ([M+H]⁺ at m/z 285.1) is expected to fragment primarily at the ether linkage, which is a common fragmentation pathway for protonated ethers.[12]
dot
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Solubility of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid in Organic Solvents
Authored by: Dr. Gemini, Senior Application Scientist
In the landscape of pharmaceutical and materials science research, a thorough understanding of a compound's physicochemical properties is paramount for its successful application. Solubility, in particular, governs a multitude of critical processes, from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a molecule of interest in advanced chemical research.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, delving into the underlying principles of solubility, robust experimental methodologies for its determination, and an analysis of the structural attributes of the target molecule that dictate its behavior in various organic media. By synthesizing theoretical knowledge with practical, field-proven protocols, this guide aims to serve as an essential resource for scientists working with this and structurally related compounds.
Introduction to this compound
This compound is a carboxylic acid derivative characterized by a significant hydrophobic backbone. Its structure, featuring a benzoic acid moiety linked to a tert-butylphenoxy group via an ether linkage, suggests a predominantly non-polar character, which has profound implications for its solubility profile. An understanding of its behavior in organic solvents is crucial for its synthesis, purification, and formulation into functional materials or therapeutic agents.
The molecule's predicted octanol-water partition coefficient (XlogP) is 5.3, indicating a strong preference for lipophilic environments over aqueous media[1]. This guide will explore this characteristic in detail, providing both theoretical context and practical data to inform laboratory work.
Physicochemical Properties and Structural Analysis
The solubility of a compound is intrinsically linked to its molecular structure and physical properties.
Target Molecule: this compound
-
Molecular Formula: C₁₈H₂₀O₃[1]
-
Molecular Weight: 284.35 g/mol
-
Predicted XlogP: 5.3[1]
-
Key Structural Features:
-
Polar Group: A single carboxylic acid (-COOH) group, which can act as a hydrogen bond donor and acceptor. This is the primary site for interaction with polar solvents.
-
Hydrophobic Body: A large, rigid structure composed of two phenyl rings, a tert-butyl group, and an ether linkage. This extensive non-polar surface area dominates the molecule's character, driving its solubility in non-polar environments.
-
Due to the limited availability of specific experimental data for this compound, this guide will leverage data from the structurally similar compound, 4-tert-Butylbenzoic acid (p-TBBA) , as a predictive model for solubility behavior. p-TBBA shares the key tert-butylphenyl and benzoic acid moieties, lacking only the ether linkage.
Analog Molecule: 4-tert-Butylbenzoic acid (p-TBBA)
-
Molecular Formula: C₁₁H₁₄O₂[2]
-
Molecular Weight: 178.23 g/mol [2]
-
Melting Point: 162-165 °C[3]
-
General Solubility: Reported as insoluble in water and very soluble in alcohol and benzene[2].
The structural similarities allow us to infer that this compound will exhibit a comparable, if not more pronounced, preference for non-polar and moderately polar organic solvents over highly polar ones.
The Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction[4][5][6]. This adage is a simplified expression of the thermodynamic principle that dissolution is favored when the intermolecular forces between solute and solvent molecules are similar in nature and strength to the forces within the pure solute and pure solvent[6].
-
Polar Solvents: Solvents like water and methanol possess strong dipole moments and can form hydrogen bonds. They are most effective at dissolving polar solutes and ionic compounds[4].
-
Non-polar Solvents: Solvents like hexane and toluene are characterized by weak London dispersion forces and are effective at dissolving non-polar solutes[4][7].
For this compound, the large non-polar structure suggests that significant energy is required to break the solute-solute interactions within its crystal lattice. A solvent must provide favorable solute-solvent interactions to overcome this energy barrier.
Caption: Conceptual diagram of the "like dissolves like" principle.
Quantitative Solubility Data (Modeled on 4-tert-Butylbenzoic acid)
The following table summarizes the experimentally determined mole fraction solubility (x₁) of the analog compound, 4-tert-Butylbenzoic acid, in various organic solvents at different temperatures. This data is derived from a study by An et al. and provides the best available insight into the expected solubility behavior of this compound[8]. The solvents are ordered by increasing polarity.
| Solvent | Polarity Class | Temperature (K) | Mole Fraction Solubility (x₁) |
| Hexane | Non-polar | 293.15 | 0.0039 |
| 313.15 | 0.0084 | ||
| 333.15 | 0.0175 | ||
| Toluene | Non-polar | 293.15 | 0.0891 |
| 313.15 | 0.1601 | ||
| 333.15 | 0.2740 | ||
| Acetic Acid | Polar Aprotic | 293.15 | 0.2005 |
| 313.15 | 0.3150 | ||
| 333.15 | 0.4682 | ||
| Propan-2-ol | Polar Protic | 293.15 | 0.1741 |
| 313.15 | 0.2709 | ||
| 333.15 | 0.4079 | ||
| Ethanol | Polar Protic | 293.15 | 0.2227 |
| 313.15 | 0.3340 | ||
| 333.15 | 0.4788 | ||
| Methanol | Polar Protic | 293.15 | 0.2191 |
| 313.15 | 0.3201 | ||
| 333.15 | 0.4503 |
(Data adapted from An, W., et al., J. Chem. Eng. Data 2018, 63, 7, 2485–2492)[8]
Analysis of Data:
-
Temperature Dependence: As expected, solubility increases with temperature across all solvents, indicating an endothermic dissolution process.
-
Solvent Effects: The solubility is lowest in the non-polar alkane (hexane) and significantly higher in aromatic (toluene), polar aprotic (acetic acid), and polar protic (alcohols) solvents. The high solubility in alcohols and acetic acid is attributable to hydrogen bonding interactions between the solvent and the carboxylic acid group of the solute.
Based on this data, this compound is predicted to have poor solubility in aliphatic hydrocarbons and good solubility in aromatic hydrocarbons, alcohols, and other polar organic solvents.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit[9][10].
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation[9].
-
Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the sedimentation of excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step must be performed quickly to prevent temperature fluctuations from causing precipitation.
-
Quantification: Dilute the filtered aliquot with a suitable solvent and analyze the concentration of the dissolved solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the Shake-Flask Solubility Method.
Analytical Quantification by HPLC
Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of benzoic acid derivatives[11][12][13].
General HPLC Protocol
-
Column: C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile or methanol[11][14]. The acidic pH ensures the carboxylic acid group is protonated, leading to better retention and peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometer, monitoring at a wavelength where the compound exhibits strong absorbance (e.g., ~230-240 nm).
-
Quantification: Generate a calibration curve using standards of known concentration. The concentration of the unknown sample is determined by interpolating its peak area against this curve[12].
Conclusion
This technical guide provides a detailed framework for understanding and experimentally determining the solubility of this compound. The analysis of its structure, combined with empirical data from a close structural analog, strongly indicates that its solubility is governed by the interplay between its large hydrophobic body and its single polar carboxylic acid group. It is predicted to be highly soluble in moderately polar to polar organic solvents, particularly those capable of hydrogen bonding, and poorly soluble in non-polar aliphatic solvents.
The provided shake-flask and HPLC protocols offer a validated, authoritative starting point for researchers to generate precise and reliable solubility data. Such data is indispensable for the rational design of experimental conditions for synthesis, purification, and formulation, ultimately accelerating the research and development lifecycle.
References
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- USP-NF. (2016, September 30). <1236> Solubility Measurements (Alternative Link).
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- Chemsrc. (2025, August 20). 4-[(4-Tert-butylphenylamino)methyl]benzoic acid methyl ester.
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- Journal of Physical and Chemical Reference Data. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures.
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A-Purity-Analysis-of-4--4-tert-Butylphenoxy-methyl--benzoic-acid'
An In-depth Technical Guide to the Purity Analysis of 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid
Abstract
This technical guide provides a comprehensive framework for the purity analysis of this compound, a molecule of interest in pharmaceutical development. Recognizing the criticality of purity in ensuring drug safety and efficacy, this document outlines a robust, scientifically-grounded strategy employing modern analytical techniques. We delve into the rationale behind method selection, present detailed experimental protocols, and emphasize the importance of rigorous method validation in accordance with international regulatory standards. This guide is intended for researchers, analytical scientists, and quality control professionals engaged in the development and manufacturing of pharmaceutical compounds.
Introduction: The Imperative for Purity
This compound is an aromatic carboxylic acid derivative with potential applications in medicinal chemistry and material science.[1] As with any active pharmaceutical ingredient (API) candidate, establishing a comprehensive purity profile is a non-negotiable cornerstone of the development process. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a rigorous analytical strategy is required to detect, identify, and quantify any process-related impurities or degradation products.
This guide eschews a one-size-fits-all template, instead presenting a logical, causality-driven approach to developing and validating a purity analysis workflow tailored to the specific physicochemical properties of this compound.
Strategic Impurity Profiling
A proactive approach to purity analysis begins with a theoretical assessment of potential impurities. These can originate from several sources:
-
Starting Materials: Unreacted starting materials or impurities present in them.
-
Synthetic By-products: Compounds formed from side reactions during synthesis.
-
Intermediates: Unreacted intermediates from the synthetic route.
-
Degradation Products: Impurities formed by the degradation of the target molecule under storage or stress conditions.
A plausible synthetic route for analogous compounds involves the hydrolysis of a corresponding ester or nitrile precursor.[2][3] For instance, a Williamson ether synthesis between a substituted phenol and a methyl 4-(bromomethyl)benzoate followed by hydrolysis would be a common approach.
Based on this, potential process-related impurities for this compound could include:
-
Impurity A: 4-tert-Butylphenol (unreacted starting material).
-
Impurity B: Methyl 4-(hydroxymethyl)benzoate or a related benzoic acid derivative (unreacted starting material).
-
Impurity C: The methyl ester of the final compound (unreacted intermediate).
-
Impurity D: Bis-substituted products or other isomeric by-products.
The following diagram illustrates this hypothetical impurity landscape.
Caption: Hypothetical impurity profile based on a likely synthetic route.
Orthogonal Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity. Therefore, an orthogonal approach, using multiple methods with different separation and detection principles, is essential. For this compound, the primary recommended technique is High-Performance Liquid Chromatography (HPLC) due to its high resolution, sensitivity, and applicability to non-volatile aromatic compounds.[4]
-
Primary Technique: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for quantitative purity determination and impurity detection.
-
Confirmatory/Identification Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) to provide mass information for peak identification and confirmation.
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural confirmation of the main compound and any isolated, significant impurities.
-
Volatile/Residual Solvents: Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) to analyze for residual solvents from the synthesis.
The overall analytical workflow is depicted below.
Caption: Orthogonal analytical workflow for comprehensive purity assessment.
Primary Method: Reversed-Phase HPLC
Rationale for Method Development
The development of a robust HPLC method is a systematic process.[5][6] For this compound, a reversed-phase method is the logical choice due to the molecule's overall non-polar character, attributed to the tert-butyl group and two aromatic rings.
-
Column Selection: A C18 stationary phase is selected to provide sufficient hydrophobic interaction for retaining the main analyte and separating it from potential impurities with different polarities.
-
Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent (like acetonitrile or methanol) is chosen. The acidic pH (e.g., using phosphoric or formic acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a single, sharp peak shape and consistent retention.[7]
-
Detection: The presence of two aromatic chromophores suggests strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for detection at an optimal wavelength (e.g., ~240-260 nm) and simultaneous acquisition of UV spectra to assess peak purity.
Detailed Experimental Protocol: HPLC-UV Purity Method
Objective: To determine the purity of this compound and quantify related impurities by area percent.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatography Data System (CDS).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphoric acid (or formic acid), analytical grade.
-
This compound reference standard and test sample.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress analyte ionization. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the non-polar analyte. |
| Gradient | 0-2 min (50% B), 2-15 min (50-90% B), 15-18 min (90% B), 18-18.1 min (90-50% B), 18.1-25 min (50% B) | Gradient elution is necessary to separate early-eluting polar impurities and late-eluting non-polar impurities in a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | PDA at 254 nm | Wavelength where aromatic compounds typically absorb strongly. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions.[6] |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
System Suitability Test (SST): Before sample analysis, inject the standard solution five or six times. The system is deemed suitable for use if it meets pre-defined criteria.
-
Analysis: Inject the blank (diluent), standard, and sample solutions in a defined sequence.
-
Data Processing: Integrate all peaks in the chromatograms. Calculate the area percentage of the main peak and any impurities. Disregard peaks from the blank and those below a specified reporting threshold (e.g., 0.05%).
Method Validation: Ensuring Trustworthiness
The analytical method must be validated to demonstrate its suitability for its intended purpose, as mandated by guidelines such as ICH Q2(R1).[8][9][10] Validation provides objective evidence that the method is reliable.
System Suitability Test (SST) Criteria:
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates injection precision. |
| %RSD of Retention Time | ≤ 1.0% (for n=5) | Ensures retention time stability. |
Validation Parameters (as per ICH Q2(R1)): [11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] This is demonstrated by analyzing a placebo, impurity-spiked samples, and subjecting the sample to stress conditions (acid, base, oxidation, heat, light) to prove separation from degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of dilutions of the reference standard (e.g., 5 concentrations) and evaluating the correlation coefficient (r² ≥ 0.999).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of test results to the true value. Determined by analyzing samples with known amounts of spiked impurities at different concentration levels (e.g., 80%, 100%, 120% of the specification limit).
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval. Assessed by six replicate sample preparations.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[12]
-
-
Quantitation Limit (QL): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10] Crucial for quantifying impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature, ±5% organic in mobile phase).[12]
Conclusion
The purity analysis of this compound is a critical activity in its development as a potential pharmaceutical compound. The strategy detailed in this guide, centered on a validated, stability-indicating RP-HPLC method and supported by orthogonal techniques like LC-MS and NMR, provides a robust framework for ensuring product quality. By understanding the potential impurity profile and developing a method with scientifically justified parameters, researchers and analytical scientists can generate reliable and defensible data, satisfying both scientific and regulatory requirements. This comprehensive approach is fundamental to advancing safe and effective medicines from the laboratory to the clinic.
References
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- PubMed Central.
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The Fulcrum of Design: 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid in Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis, the rational design of molecular building blocks is paramount to the construction of complex, functional molecules. 4-[(4-tert-Butylphenoxy)methyl]benzoic acid has emerged as a particularly versatile scaffold, offering a unique combination of structural rigidity, pre-organized geometry, and functional handles that make it an invaluable component in supramolecular chemistry, materials science, and medicinal chemistry. This technical guide provides an in-depth exploration of this building block, from its rational synthesis to its strategic application in the development of advanced materials such as liquid crystals and metal-organic frameworks (MOFs). We will delve into the mechanistic underpinnings of its utility, providing field-proven insights and detailed experimental protocols to empower researchers in leveraging its full potential.
Introduction: The Architectural Logic of a Modern Building Block
The efficacy of a molecular building block is defined by its inherent structural and electronic properties, which dictate its ability to assemble into larger, ordered systems. This compound is a testament to intelligent molecular design. Its architecture can be deconstructed into three key components:
-
The Benzoic Acid Moiety: This terminal carboxylic acid provides a crucial anchoring point for coordination to metal centers in MOFs and a reliable hydrogen-bonding donor/acceptor for the formation of supramolecular assemblies, a key feature in the design of liquid crystals.
-
The Phenyl Ether Linkage: The ether bond introduces a degree of conformational flexibility, while the phenyl rings themselves contribute to the overall rigidity of the molecule. This balance is critical for achieving the desired packing and ordering in the solid state and in mesophases.
-
The tert-Butyl Group: This bulky terminal group serves a dual purpose. It enhances solubility in organic solvents, simplifying synthesis and processing. Furthermore, its significant steric footprint can be exploited to control intermolecular interactions and direct the self-assembly process, preventing undesirable close packing and promoting the formation of specific, often porous, structures.
This guide will illuminate the synthesis of this versatile molecule and showcase its application as a cornerstone in the construction of functional materials.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, methyl 4-(bromomethyl)benzoate, followed by a Williamson ether synthesis with 4-tert-butylphenol, and concluding with the hydrolysis of the methyl ester to the final carboxylic acid.
Synthesis of Methyl 4-(bromomethyl)benzoate
The initial step involves the bromination of the methyl group of methyl 4-methylbenzoate. This is a free-radical halogenation, typically initiated by UV light or a radical initiator.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methylbenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and irradiate with a UV lamp.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure methyl 4-(bromomethyl)benzoate.
Williamson Ether Synthesis
With the brominated intermediate in hand, the next step is to form the ether linkage with 4-tert-butylphenol via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism, where the phenoxide ion acts as a nucleophile.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-tert-butylphenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2 equivalents), to deprotonate the phenol and form the corresponding phenoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl 4-(bromomethyl)benzoate (1 equivalent) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude methyl 4-[(4-tert-butylphenoxy)methyl]benzoate.
-
Purify the product by column chromatography.
Hydrolysis to this compound
The final step is the hydrolysis of the methyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred for its cleaner reaction profile.
Experimental Protocol:
-
Dissolve the purified methyl 4-[(4-tert-butylphenoxy)methyl]benzoate (1 equivalent) in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3-5 equivalents).
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with a strong acid, such as hydrochloric acid (HCl), until a precipitate forms.
-
Collect the solid precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Application as a Building Block: Crafting Functional Materials
The unique structural attributes of this compound make it an exemplary building block for the construction of sophisticated molecular architectures.
Liquid Crystals: Engineering Mesophases
In the realm of liquid crystals, the elongated and rigid structure of benzoic acid derivatives is a well-established motif for inducing mesomorphic behavior.[1] The carboxylic acid group readily forms hydrogen-bonded dimers, effectively doubling the molecular length and enhancing the anisotropy required for liquid crystal phase formation.[2] The this compound molecule provides a pre-organized, elongated scaffold that can be further functionalized to tune the properties of the resulting liquid crystal.
Conceptual Workflow for Liquid Crystal Synthesis:
Caption: Workflow for synthesizing a calamitic liquid crystal.
Exemplary Experimental Protocol for Liquid Crystal Synthesis:
-
Dissolve this compound (1 equivalent) and a long-chain alcohol (e.g., 1-octanol) (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired liquid crystalline ester.
-
Characterize the mesomorphic properties of the purified compound using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[3]
Metal-Organic Frameworks: Architecting Porous Materials
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters bridged by organic ligands.[4] The properties of MOFs, such as their porosity and surface area, are directly dictated by the geometry and functionality of the organic linkers. This compound serves as an excellent monodentate or bidentate linker, with the carboxylate group coordinating to the metal centers. The bulky tert-butyl group can act as a "steric director," influencing the packing of the framework and potentially leading to the formation of larger pores.
Conceptual Workflow for MOF Synthesis:
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
An In-Depth Technical Guide to 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
This guide provides a comprehensive technical overview of this compound, a molecule of interest for researchers in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific compound, this document synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications.
Introduction and Significance
This compound is an aromatic carboxylic acid featuring a flexible ether linkage connecting a 4-tert-butylphenol moiety to a benzoic acid core via a methylene bridge. The structural composition of this molecule suggests a potential for diverse applications, drawing upon the known properties of its constituent parts.
-
Benzoic Acid Derivatives : This class of compounds is widely recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The carboxylic acid group can participate in hydrogen bonding and salt formation, which are crucial for receptor binding and pharmacokinetic properties.
-
The 4-tert-Butylphenoxy Moiety : The bulky, lipophilic tert-butyl group is a common feature in medicinal chemistry, often incorporated to enhance potency, modulate pharmacokinetics, or act as a steric shield to increase metabolic stability.[4][5] Phenolic compounds, particularly those with tert-butyl substituents, are well-known for their antioxidant capabilities.[4]
The combination of these two motifs in this compound presents an intriguing scaffold for the development of novel therapeutic agents and functional materials.
Proposed Synthesis and Mechanistic Rationale
A robust and efficient synthesis of this compound can be achieved via a two-step process commencing with a Williamson ether synthesis, followed by ester hydrolysis. This route is favored for its high yields and the commercial availability of the starting materials.
Step 1: Williamson Ether Synthesis
The initial step involves the SN2 reaction between the sodium salt of 4-tert-butylphenol (the nucleophile) and a benzyl halide, such as methyl 4-(bromomethyl)benzoate (the electrophile).[6][7] The phenoxide is generated in situ using a suitable base like sodium hydroxide or sodium hydride.
Step 2: Saponification (Ester Hydrolysis)
The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a strong base, typically sodium hydroxide in a mixture of water and an alcohol, followed by acidification.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
-
Preparation of the Ether-Ester Intermediate:
-
To a solution of 4-tert-butylphenol (1.0 eq) in acetone, add powdered sodium hydroxide (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.
-
Add methyl 4-(bromomethyl)benzoate (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter to remove the sodium bromide salt.
-
Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified ester from the previous step in a 1:1 mixture of methanol and water.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and evaporate the methanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₃ | PubChem |
| Molecular Weight | 284.35 g/mol | PubChem |
| XLogP3 | 4.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
Anticipated Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.0-12.0 (s, 1H, COOH)
-
δ 8.05 (d, J=8.0 Hz, 2H, Ar-H ortho to COOH)
-
δ 7.45 (d, J=8.0 Hz, 2H, Ar-H meta to COOH)
-
δ 7.30 (d, J=8.8 Hz, 2H, Ar-H meta to O)
-
δ 6.85 (d, J=8.8 Hz, 2H, Ar-H ortho to O)
-
δ 5.10 (s, 2H, O-CH₂-Ar)
-
δ 1.30 (s, 9H, C(CH₃)₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 171.0 (COOH)
-
δ 156.0 (Ar-C-O)
-
δ 144.0 (Ar-C-tBu)
-
δ 142.0 (Ar-C-CH₂)
-
δ 130.5 (Ar-CH ortho to COOH)
-
δ 127.0 (Ar-CH meta to COOH)
-
δ 126.5 (Ar-CH meta to O)
-
δ 114.5 (Ar-CH ortho to O)
-
δ 69.5 (O-CH₂)
-
δ 34.0 (C(CH₃)₃)
-
δ 31.5 (C(CH₃)₃)
-
-
FT-IR (KBr, cm⁻¹):
-
3300-2500 (broad, O-H stretch of carboxylic acid)
-
2960 (C-H stretch, aliphatic)
-
1685 (C=O stretch, carboxylic acid)
-
1610, 1510 (C=C stretch, aromatic)
-
1240 (C-O stretch, aryl ether)
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z = 284.14
-
Potential Biological Activity and Therapeutic Applications
The structural features of this compound suggest several potential avenues for biological activity, primarily in the realms of anti-inflammatory and anti-cancer research.
Hypothesized Mechanism of Action: Anti-Cancer Activity
Many benzoic acid derivatives exhibit cytotoxic effects against various cancer cell lines.[3] It is plausible that this compound could induce apoptosis (programmed cell death) in cancer cells. The lipophilic nature imparted by the tert-butyl group may facilitate cell membrane penetration, allowing the molecule to interact with intracellular targets. A hypothetical pathway could involve the activation of caspase enzymes, which are key mediators of apoptosis.
The diagram below illustrates a simplified, hypothetical apoptotic signaling pathway that could be modulated by this compound.
Caption: Hypothetical induction of apoptosis via caspase activation.
Potential Applications:
-
Oncology: As a lead compound for the development of novel anti-cancer agents.
-
Inflammatory Diseases: Potential as an anti-inflammatory agent, leveraging the known activities of similar structures.
-
Materials Science: The carboxylic acid functionality allows for its use as a monomer in polymerization reactions or as a modifier for surfaces and resins.[10]
Proposed Protocol for Biological Evaluation: Cytotoxicity Assay
To assess the potential anti-cancer activity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to measure the compound's effect on the metabolic activity of cancer cells, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Step-by-step workflow for evaluating cytotoxicity.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound represents a promising, yet underexplored, chemical entity. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, this guide provides a foundational framework for its investigation. The proposed synthetic route is practical and efficient, and the predicted spectroscopic data offer a clear path for structural verification. The potential for significant biological activity, particularly in oncology, warrants further investigation through the outlined experimental protocols. This molecule stands as an excellent candidate for researchers and drug development professionals seeking to explore novel chemical scaffolds.
References
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- ResearchGate. (n.d.). Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid 2. Preparation of....
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Safety and handling of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
An In-depth Technical Guide to the Safe Handling of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
Compound Profile and Hazard Identification
1.1. Chemical Identity
-
Chemical Name: this compound
-
Molecular Formula: C₁₈H₂₀O₃
-
Molecular Weight: 284.35 g/mol
-
Structure: Comprises a benzoic acid moiety linked to a 4-tert-butylphenoxy group through a methylene ether linkage.
1.2. Anticipated Hazards
While specific toxicological data for this compound is not extensively available, a robust hazard assessment can be extrapolated from its structural components—an aromatic carboxylic acid and a substituted phenoxy ether—and data from the closely related compound, 4-tert-Butylbenzoic acid.
Based on this analysis, the primary hazards are anticipated to be:
-
Skin and Eye Irritation: Like many carboxylic acids, this compound is expected to cause skin and serious eye irritation upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Harmful if Swallowed: Ingestion may lead to irritation of the digestive tract and potential systemic toxicity.[3][4]
-
Potential for Systemic Effects: Data for the analogous 4-tert-Butylbenzoic acid suggests potential for effects on the nervous system, liver, and kidneys with repeated or significant exposure.[3][4] It may also have adverse reproductive effects.[3][4]
-
Aquatic Toxicity: The compound may be harmful to aquatic life with long-lasting effects.[4][5]
The following diagram illustrates the key potential hazards associated with this chemical class.
Caption: Key potential hazards of this compound.
Risk Assessment and Mitigation
A thorough risk assessment is paramount before commencing any work. The causality behind experimental choices in handling this compound is rooted in mitigating the identified hazards.
2.1. Exposure Control
The primary principle is to minimize all routes of exposure (inhalation, skin/eye contact, and ingestion).
-
Engineering Controls: The most reliable method of exposure control.
-
Personal Protective Equipment (PPE): PPE serves as the last line of defense.[7][8] The selection of appropriate PPE is critical and should be based on the specific tasks being performed.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[9] | Protects against splashes and dust, which can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile or neoprene gloves.[10] Treat as splash protection and replace immediately upon contamination.[11] | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals, including acids and ethers for incidental contact.[10][11] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat.[9][10] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe and closed-heel shoes.[10] | Prevents injury from spills and dropped objects. |
| Respiratory | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup.[9] | Protects against inhalation of high concentrations of dust. |
Safe Handling and Storage Protocols
Adherence to strict protocols is a self-validating system for ensuring safety.
3.1. Handling Procedures
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Location: Conduct all weighing and solution preparation within a chemical fume hood.[3][6]
-
Dispensing: When handling the solid, avoid generating dust.[3] Use appropriate tools (e.g., a spatula) for transferring the material.
-
Solution Preparation: When dissolving, add the acid to the solvent, not the other way around, to control any potential exothermic reactions.[10]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][6] Remove contaminated clothing immediately and wash before reuse.[3]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases, as these can lead to vigorous or hazardous reactions.[3][6]
3.2. Storage Requirements
Proper storage is crucial to maintain the compound's integrity and prevent accidents.
-
Container: Store in a tightly closed, clearly labeled container.[3][12] The label should include the full chemical name and any relevant hazard warnings.[10]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[3][10][12]
-
Segregation: It is critical to segregate this compound from incompatible materials.
-
Store away from strong oxidizing agents and bases.[3][6][10]
-
As an organic acid, it should be stored separately from inorganic acids.[12]
-
Do not store in metal cabinets, which can be corroded by acid vapors over time.[13] Use secondary containment, such as a tray, to capture any potential leaks.[14]
-
The following workflow illustrates the core principles of safe handling from receipt to disposal.
Caption: A generalized workflow for the safe handling of chemical compounds.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
4.1. First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[3][6]
4.2. Spill and Leak Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors or dust.
-
Contain: Wearing appropriate PPE, prevent the spread of the spill. For a solid, carefully sweep or vacuum the material into a suitable, labeled disposal container.[3] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the collected waste in accordance with local, state, and federal regulations.
Disposal Considerations
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Route: Do not dispose of this chemical down the drain or in the general trash.[5][10] All chemical waste must be disposed of through an approved hazardous waste management program, following all institutional and governmental regulations.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards, derived from its chemical structure and data on analogous compounds. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe handling, storage, and emergency protocols, researchers can effectively mitigate risks. This proactive approach to safety is fundamental to a successful and secure research environment.
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- 4-(4-tert-butylphenoxymethyl)benzoic acid (C18H20O3) - PubChemLite. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of CCR5 Antagonists from 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
Introduction: Targeting HIV-1 Entry through CCR5 Antagonism
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system. Crucially, it also serves as the primary co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells, such as T-cells and macrophages.[1][2][3] The process of viral entry is initiated when the viral envelope glycoprotein gp120 binds to the CD4 receptor on the host cell surface, triggering a conformational change that exposes a binding site for CCR5.[1][3] Subsequent binding to CCR5 facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.
The discovery that individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to HIV-1 infection validated CCR5 as a major therapeutic target.[4] Small-molecule antagonists that bind to a hydrophobic pocket of the CCR5 receptor can allosterically prevent the gp120-CCR5 interaction, effectively blocking viral entry.[1][5] This mechanism forms the basis for a class of antiretroviral drugs known as entry inhibitors, with Maraviroc being the first FDA-approved CCR5 antagonist.[3][6]
This guide provides a detailed protocol for the synthesis of novel CCR5 antagonist candidates starting from 4-[(4-tert-Butylphenoxy)methyl]benzoic acid. This starting material represents a common structural motif found in various CCR5 antagonists, featuring a substituted phenoxy group linked to a benzoic acid, which serves as a handle for further chemical elaboration.[7] The core of the synthetic strategy involves an amide bond formation, a cornerstone reaction in medicinal chemistry, to couple the starting acid with a rationally designed amine fragment.[8][9][10] We will detail the synthesis, purification, characterization, and subsequent biological evaluation of a representative final compound.
Strategic Overview of the Synthetic Workflow
The overall strategy is a convergent synthesis. It begins with the preparation of a key amine building block, which is then coupled with the commercially available this compound. The rationale for this approach is modularity; by synthesizing various amine fragments, a library of candidate compounds can be rapidly generated to explore structure-activity relationships (SAR).
The central transformation is the amide coupling reaction. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[8] Therefore, activation of the carboxylic acid is necessary. This protocol will utilize a carbodiimide-based coupling reagent, which is a robust and widely used method in drug discovery.[11][12]
Part I: Synthesis of a Representative Amine Intermediate (tert-butyl 4-aminopiperidine-1-carboxylate)
This section details the synthesis of a common amine building block used in medicinal chemistry. The Boc-protecting group is stable under the subsequent amide coupling conditions and can be easily removed later if further modification of the piperidine nitrogen is desired.
Protocol 1: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate
-
Reaction Setup: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g, 50.2 mmol) in methanol (200 mL) in a round-bottom flask, add ammonium acetate (38.7 g, 502 mmol).
-
Reductive Amination: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (4.73 g, 75.3 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product should have a lower Rf than the starting ketone.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add 1 M sodium hydroxide (100 mL) to the residue and extract with dichloromethane (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil can be purified by column chromatography on silica gel (eluting with a gradient of 2% to 10% methanol in dichloromethane) to yield the title compound as a colorless oil.
Part II: Amide Coupling Protocol for CCR5 Antagonist Synthesis
This protocol describes the coupling of this compound with the amine intermediate synthesized in Part I.
Rationale for Reagent Selection:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid. Its urea byproduct is also water-soluble, simplifying purification through aqueous extraction.[11][12]
-
HOBt (1-Hydroxybenzotriazole): An additive that reacts with the activated carboxylic acid to form an active ester. This intermediate is less prone to side reactions and minimizes racemization if chiral centers are present.[10][12]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to scavenge the acid generated during the reaction and maintain a basic pH, which is optimal for the amine to act as a nucleophile.[8]
-
DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves all reactants.[8]
| Coupling Reagent System | Additive | Base | Typical Reaction Time | Key Advantages | Common Side Reactions |
| EDC | HOBt or NHS | DIPEA or Et₃N | 2-12 hours | Water-soluble byproducts, mild conditions.[8] | Epimerization (minimized by additive). |
| HATU | None | DIPEA | 1-4 hours | High efficiency, fast reaction times.[10] | Higher cost, potential for guanidinylation side products. |
| BOP-Cl | None | Et₃N | 1-6 hours | Effective for hindered substrates. | Stoichiometric carcinogenic byproduct (HMPA). |
Protocol 2: Synthesis of tert-butyl 4-({4-[(4-tert-butylphenoxy)methyl]benzoyl}amino)piperidine-1-carboxylate
-
Reactant Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 g, 3.52 mmol) in anhydrous DMF (20 mL).
-
Carboxylic Acid Activation: To the solution, add HOBt (0.57 g, 4.22 mmol, 1.2 eq) followed by EDC hydrochloride (0.81 g, 4.22 mmol, 1.2 eq). Stir the mixture at room temperature for 30 minutes. The formation of the active ester can be observed.
-
Amine Addition: In a separate flask, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (0.77 g, 3.87 mmol, 1.1 eq) in anhydrous DMF (10 mL). Add this solution dropwise to the activated acid mixture.
-
Base Addition: Add DIPEA (1.23 mL, 7.04 mmol, 2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product mass and consumption of the starting acid.
-
Work-up: Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL). Combine the organic layers and wash sequentially with 5% aqueous HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes, to yield the final product as a white solid.
Part III: Characterization of the Final Product
The identity, structure, and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by observing chemical shifts, integration, and coupling patterns of protons and carbons. The spectra should be consistent with the proposed structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >95% for biological screening.
Part IV: Protocols for Biological Evaluation
Once the compound is synthesized and characterized, its biological activity as a CCR5 antagonist must be assessed.
Protocol 3: Competitive Radioligand Binding Assay
This assay determines the affinity of the synthesized compound for the CCR5 receptor by measuring its ability to compete with a known radiolabeled ligand.[13]
-
Cell Preparation: Use a cell line stably expressing human CCR5 (e.g., CHO-CCR5 or HEK293-CCR5). Harvest cells and prepare a membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add cell membranes, the radioligand (e.g., [¹²⁵I]-MIP-1α or [¹²⁵I]-RANTES) at a concentration near its Kd, and varying concentrations of the synthesized test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding).
Protocol 4: Calcium Mobilization Functional Assay
This assay confirms that the compound is a functional antagonist by measuring its ability to block the intracellular signaling cascade initiated by chemokine binding to CCR5.[13][14][15]
-
Cell Loading: Load CCR5-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Pre-incubation: Aliquot the dye-loaded cells into a 96-well plate. Add varying concentrations of the synthesized test compound and incubate for 15-30 minutes at 37 °C.
-
Signal Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument). Measure the baseline fluorescence.
-
Agonist Addition: Inject a CCR5 agonist (e.g., RANTES or MIP-1β) at a concentration that elicits a submaximal response (EC₈₀).
-
Data Acquisition: Immediately after agonist addition, continuously record the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the functional IC₅₀.
Conclusion
This document provides a comprehensive, step-by-step guide for the synthesis and evaluation of novel CCR5 antagonists, starting from the versatile building block this compound. By following the detailed protocols for amide coupling, purification, and characterization, researchers can efficiently generate candidate molecules. The subsequent biological evaluation protocols for binding and functional antagonism are critical for confirming the desired mechanism of action and quantifying potency. This integrated approach of chemical synthesis and biological testing is fundamental to the modern drug discovery process and provides a robust framework for identifying new therapeutic agents against HIV-1 and other diseases where CCR5 is implicated.
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Application Notes and Protocols for the Evaluation of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid in HIV Drug Discovery
Introduction: The Rationale for Investigating Novel Benzoic Acid Derivatives in HIV Research
The global health challenge posed by the Human Immunodeficiency Virus (HIV) necessitates a continuous search for novel therapeutic agents. The emergence of drug-resistant viral strains compromises the efficacy of current combination antiretroviral therapy (cART), creating an urgent need for new drugs with unique mechanisms of action.[1] Small molecules, particularly those belonging to diverse chemical scaffolds, offer a promising avenue for the discovery of next-generation anti-HIV agents. The benzoic acid scaffold and its derivatives have been identified in several classes of bioactive molecules, including some with demonstrated anti-HIV activity, such as HIV-1 maturation inhibitors.[2]
This document provides a detailed guide for the investigation of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid as a potential candidate for HIV drug discovery. While direct anti-HIV activity of this specific compound is not yet extensively documented in publicly available literature, its structural features warrant a thorough evaluation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the search for novel HIV inhibitors. We will proceed with a scientifically informed hypothesis that this compound may act as an inhibitor of a critical HIV enzyme, and we will outline the necessary protocols to test this hypothesis.
Based on the structural similarities to other compounds that have shown to interfere with viral replication enzymes, we will hypothesize that this compound could potentially inhibit HIV-1 Integrase (IN) . This enzyme is crucial for the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[3][4] The protocols detailed herein are designed to rigorously test this hypothesis through both enzymatic and cell-based assays.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C18H20O3 | [5] |
| Molecular Weight | 284.35 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| SMILES | CC(C)(C)c1ccc(cc1)OCc2ccc(cc2)C(=O)O | [5] |
| Physical Form | Solid (predicted) |
Hypothesized Mechanism of Action: HIV-1 Integrase Inhibition
HIV-1 integrase is a key enzyme that catalyzes the insertion of the viral DNA into the host chromosome.[4] This process involves two main steps: 3'-processing and strand transfer. Inhibitors of this enzyme, such as Raltegravir and Dolutegravir, are a successful class of antiretroviral drugs.[4] We hypothesize that this compound may interfere with the function of HIV-1 integrase. The rationale for this hypothesis is based on the presence of a carboxylic acid group, which could potentially chelate the divalent metal ions (Mg2+ or Mn2+) in the active site of the enzyme, a common mechanism for integrase inhibitors.[4]
Diagram of the Hypothesized Mechanism of Action
Caption: Hypothesized inhibition of HIV-1 Integrase by this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the initial in vitro evaluation of this compound.
Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay
This assay directly measures the ability of the test compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.
Principle: A fluorescently labeled donor DNA substrate mimicking the viral DNA end is incubated with a target DNA. In the presence of active integrase, the donor DNA is integrated into the target DNA, resulting in a change in fluorescence polarization. An inhibitor will prevent this integration, leading to a stable fluorescence polarization signal.
Materials:
-
Recombinant HIV-1 Integrase
-
Fluorescently labeled donor DNA substrate
-
Target DNA substrate
-
Assay Buffer (e.g., MOPS, DTT, MgCl2)
-
384-well black plates
-
Fluorescence polarization plate reader
-
This compound (dissolved in DMSO)
-
Known integrase inhibitor (e.g., Raltegravir) as a positive control
-
DMSO as a negative control
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
In a 384-well plate, add 2 µL of the compound dilutions. For controls, add 2 µL of DMSO (negative control) or Raltegravir (positive control).
-
Add 10 µL of the HIV-1 integrase enzyme diluted in assay buffer to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme interaction.
-
Add 8 µL of a mixture containing the fluorescently labeled donor DNA and target DNA to each well to initiate the reaction.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound | IC50 (µM) |
| This compound | To be determined |
| Raltegravir (Positive Control) | Expected in nM range |
Protocol 2: Cell-Based Anti-HIV-1 Assay in TZM-bl Cells
This assay evaluates the ability of the compound to inhibit HIV-1 infection in a cellular context. TZM-bl cells are a HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains an integrated HIV-1 LTR-driven luciferase reporter gene.
Principle: Upon HIV-1 entry and integration, the viral Tat protein is expressed, which transactivates the LTR promoter, leading to the expression of luciferase. The level of luciferase activity is directly proportional to the extent of viral infection. A reduction in luciferase activity in the presence of the compound indicates anti-HIV activity.
Materials:
-
TZM-bl cells
-
HIV-1 strain (e.g., NL4-3)
-
DMEM supplemented with 10% FBS and antibiotics
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
-
This compound (dissolved in DMSO)
-
Zidovudine (AZT) or another known anti-HIV drug as a positive control
-
DMSO as a negative control
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
The next day, prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with positive and negative controls.
-
Immediately add 100 µL of HIV-1 (at a pre-determined dilution that gives a strong luciferase signal) to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 48 hours.
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate and measure the luminescence using a luminometer.
-
Calculate the percent inhibition of HIV-1 replication for each compound concentration.
-
Determine the EC50 value (the concentration of the compound that inhibits 50% of viral replication).
Data Presentation:
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | To be determined | To be determined | To be determined |
| Zidovudine (Positive Control) | Expected in nM range | >100 | >1000 |
Note on Cytotoxicity (CC50): It is crucial to concurrently determine the cytotoxicity of the compound on TZM-bl cells using an appropriate assay (e.g., MTS or CellTiter-Glo) to calculate the Selectivity Index (SI). A high SI value is desirable for a potential drug candidate.
Experimental Workflow Diagram
Caption: A streamlined workflow for the initial evaluation of the candidate compound.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating through the consistent use of appropriate controls.
-
Positive Controls: The inclusion of known inhibitors (Raltegravir for the integrase assay, AZT for the cell-based assay) ensures that the assay systems are performing as expected and provides a benchmark for the potency of the test compound.
-
Negative Controls: The use of DMSO as a vehicle control is essential to determine the baseline level of activity and to ensure that the solvent is not interfering with the assay.
-
Dose-Response Analysis: Evaluating the compound over a range of concentrations allows for the determination of a dose-dependent effect, which is a hallmark of a specific biological activity.
-
Selectivity Index: The calculation of the SI is a critical step in distinguishing specific antiviral activity from general cytotoxicity. A compound that is highly toxic to cells will show a low SI, making it an undesirable candidate.
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a robust framework for the initial assessment of this compound as a potential anti-HIV agent. Based on the hypothetical mechanism of HIV-1 integrase inhibition, the successful execution of these experiments will yield crucial data on the compound's in vitro efficacy and cellular activity.
Positive results from these initial screens, specifically a potent IC50 in the enzymatic assay, a low micromolar or nanomolar EC50 in the cell-based assay, and a high selectivity index, would provide strong justification for further investigation. Subsequent steps would include mechanism of action validation studies, evaluation against drug-resistant HIV-1 strains, and pharmacokinetic profiling to assess its drug-like properties. The journey of HIV drug discovery is a meticulous process, and these initial in vitro evaluations represent the critical first step in identifying promising new therapeutic candidates.[1]
References
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Application Notes and Protocols for Amide Coupling with 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in medicinal chemistry and drug development, where it forms the backbone of numerous pharmaceuticals. The coupling of a carboxylic acid with an amine is a thermodynamically favorable process but is kinetically slow, necessitating the use of coupling reagents to activate the carboxylic acid. This guide provides a detailed protocol and technical insights for the successful amide coupling of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid, a molecule featuring a sterically demanding tert-butyl group and an ether linkage, which may influence its reactivity.
The choice of an appropriate coupling strategy is critical and depends on factors such as the steric and electronic properties of both the carboxylic acid and the amine, the potential for side reactions, and the desired scale of the reaction. This document will focus on two robust and widely used coupling methods: one utilizing the uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and another employing a carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an additive, HOBt (Hydroxybenzotriazole).
Structural Considerations of this compound
The structure of this compound presents unique considerations for amide coupling:
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the amine to the activated carboxylic acid, potentially slowing down the reaction rate.
-
Electronic Effects: The phenoxy ether linkage is electronically neutral and is not expected to significantly impact the reactivity of the carboxylic acid.
-
Solubility: The presence of both a polar carboxylic acid and a nonpolar tert-butylphenyl group may influence the solubility of the starting material and the final product, requiring careful solvent selection.
Mechanism of Amide Bond Formation
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization.
HATU-Mediated Coupling
HATU is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization, especially with sterically hindered substrates.[1] In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. The amine then attacks this active ester to yield the final amide product.[2]
EDC/HOBt-Mediated Coupling
The EDC/HOBt system is a classic and cost-effective method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate can be susceptible to racemization and can react with another molecule of the carboxylic acid to form an anhydride. The addition of HOBt mitigates these side reactions by intercepting the O-acylisourea to form a more stable and less racemization-prone HOBt-ester, which then reacts with the amine to form the desired amide.[3]
Experimental Protocols
The following protocols are designed as a starting point and may require optimization depending on the specific amine being used.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for sterically hindered amines or when rapid reaction times are desired.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.5 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., water, brine, saturated aqueous NH₄Cl, Na₂SO₄ or MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DMF or DCM.
-
Add HATU (1.1 - 1.5 equiv) to the solution.
-
Add DIPEA (2.0 - 3.0 equiv) dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.0 - 1.2 equiv) in a minimal amount of the same anhydrous solvent.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[1]
-
Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a reliable and economical choice for a wide range of amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)
-
HOBt (1.1 - 1.5 equiv)
-
DIPEA or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous DMF or DCM
-
Standard workup reagents
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA or TEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1 (steps 9-11).
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary and Comparison
| Parameter | HATU Protocol | EDC/HOBt Protocol | Rationale |
| Coupling Reagent | HATU | EDC·HCl / HOBt | HATU is generally more reactive and suitable for hindered substrates.[1] EDC/HOBt is a more economical option.[3] |
| Base | DIPEA | DIPEA or TEA | A non-nucleophilic base is required to deprotonate the carboxylic acid without competing with the amine. |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF or DCM | Aprotic solvents are necessary to prevent hydrolysis of activated intermediates.[1] |
| Reaction Time | 1-4 hours | 12-18 hours | HATU-mediated couplings are typically faster.[2] |
| Temperature | Room Temperature | 0 °C to Room Temperature | Initial cooling for EDC/HOBt helps to control the exothermic reaction and minimize side products. |
| Typical Yield | Good to Excellent | Good to Excellent | Both methods are generally high-yielding, but may vary with the amine substrate. |
Experimental Workflow Diagram
Caption: General workflow for amide coupling reactions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.- Deactivation of the amine (e.g., protonation).- Steric hindrance.- Presence of water in the reaction.[1] | - Increase the equivalents of the coupling reagent and base.- Ensure the use of a non-nucleophilic base.- For highly hindered substrates, consider converting the carboxylic acid to an acyl fluoride.[4]- Use anhydrous solvents and reagents. |
| Formation of Side Products | - Racemization of chiral centers.- Formation of a guanidinium byproduct (with uronium reagents).- Formation of N-acylurea byproduct (with carbodiimides). | - Use additives known to suppress racemization, such as HOBt or OxymaPure.[1] Run the reaction at a lower temperature.- Ensure proper order of addition (pre-activate the acid before adding the amine).- The urea byproduct from EDC is water-soluble and can be removed with an aqueous workup. |
| Starting Material Remains | - Insufficient reaction time.- Low reactivity of the amine or carboxylic acid. | - Extend the reaction time and continue monitoring.- Increase the reaction temperature (with caution, as this may increase side reactions).- Switch to a more powerful coupling reagent like HATU. |
References
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Amphoteros. (2014, April 4). Uphill battles in amide couplings.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- DilunBio Peptide Synthesizer. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- Reddit. (2022, March 24). amide coupling help.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Aapptec. (n.d.). Coupling Reagents.
- Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction.
- PubChem. (n.d.). 4-(4-tert-Butylphenyl)benzoic Acid.
- PubChemLite. (n.d.). 4-(4-tert-butylphenoxymethyl)benzoic acid (C18H20O3).
- Steffen, V., et al. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 10(3), 430-433.
- The Good Scents Company. (n.d.). 4-tert-butyl benzoic acid.
- AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
Sources
Application Note: A Robust Preparative HPLC Method for the Purification of 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid
Abstract
This application note details a comprehensive, optimized, and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid. This compound, characterized by its high hydrophobicity and acidic nature, presents unique challenges for achieving high purity and recovery. The protocol herein is designed for researchers, chemists, and drug development professionals, providing a step-by-step guide from analytical method development to preparative scale-up. The causality behind critical experimental choices, such as mobile phase pH, organic modifier selection, and stationary phase chemistry, is thoroughly explained to ensure scientific integrity and enable robust application.
Introduction: The Challenge of Purifying a Hydrophobic Acid
This compound is a molecule of interest in various research and development sectors. Its structure, featuring a bulky tert-butyl group, a phenoxy-methyl linker, and a carboxylic acid moiety, results in significant hydrophobicity (predicted XlogP ≈ 5.3) and an acidic character[1]. These properties necessitate a carefully designed purification strategy to overcome common issues such as poor solubility, peak tailing, and low resolution in chromatographic separations.
The primary challenge in purifying acidic compounds via RP-HPLC is controlling their ionization state.[2][3][4] The carboxyl group's tendency to deprotonate at neutral pH leads to an ionic species that exhibits poor retention and asymmetrical peak shapes on hydrophobic C18 stationary phases. The established principle is to suppress this ionization by acidifying the mobile phase to a pH at least two units below the compound's acid dissociation constant (pKa).[5] This ensures the analyte is in its neutral, more retained form, leading to sharper peaks and improved separation.[5]
This guide provides a systematic approach to developing a preparative HPLC method, beginning with an understanding of the analyte's properties and culminating in a validated, scalable purification protocol.
Physicochemical Properties & Method Development Rationale
A successful purification strategy is built upon a solid understanding of the target molecule's characteristics.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 4-tert-Butylbenzoic Acid (Analog) | Rationale for Method Development |
| Molecular Formula | C₁₈H₂₀O₃[1] | C₁₁H₁₄O₂[6][7] | The larger, more complex structure of the target molecule suggests stronger retention on a reversed-phase column. |
| Molecular Weight | 284.35 g/mol [1] | 178.23 g/mol [6][7] | Affects sample loading calculations and solubility. |
| Predicted XlogP | 5.3[1] | 3.9[6] | The high hydrophobicity requires a strong organic modifier (e.g., acetonitrile) and may benefit from a C8 or Phenyl stationary phase to reduce excessive retention. |
| pKa | Estimated ~4.0 | ~3.9 - 4.2[6] | Crucial Parameter. The mobile phase pH must be acidified to ~2.0 to ensure the carboxylic acid is fully protonated, maximizing retention and peak symmetry.[5] |
| UV λmax | Estimated ~240-255 nm | 237.5 nm (in acidic alcohol)[6] | The benzoyl chromophore is the primary determinant. A detection wavelength of 254 nm is a robust starting point, balancing sensitivity and specificity. |
Experimental Workflow and Protocol
The purification process follows a logical progression from initial sample preparation and analytical-scale method scouting to preparative-scale execution and post-purification analysis.
Sources
- 1. PubChemLite - 4-(4-tert-butylphenoxymethyl)benzoic acid (C18H20O3) [pubchemlite.lcsb.uni.lu]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. mastelf.com [mastelf.com]
- 5. labcompare.com [labcompare.com]
- 6. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-tert-Butylbenzoic acid | 98-73-7 [chemicalbook.com]
Application Note: GC-MS Analysis of 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid Reaction Products
Introduction
4-[(4-tert-Butylphenoxy)methyl]benzoic acid is a molecule with potential applications in various fields, including materials science and medicinal chemistry. Its synthesis and subsequent reactions can lead to a mixture of the desired product, unreacted starting materials, and various byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal method for analyzing the complex mixtures resulting from the synthesis of this target compound.
This application note provides a comprehensive guide for the GC-MS analysis of this compound and its potential reaction products. Due to the carboxylic acid functional group, derivatization is a critical step to enhance volatility and improve chromatographic performance.[1][2][3] This document outlines detailed methodologies for sample preparation, derivatization, and GC-MS analysis, along with insights into the interpretation of mass spectral data.
Predicted Reaction Products and Impurities
A plausible synthesis of this compound involves the reaction of 4-(bromomethyl)benzoic acid with 4-tert-butylphenol. Based on this, potential impurities could include:
-
Starting Materials: 4-tert-butylphenol and 4-(bromomethyl)benzoic acid (or its derivatized form).
-
Byproducts: Products from side reactions, such as the self-condensation of starting materials or incomplete reactions.
Materials and Methods
Reagents and Standards
-
This compound (Reference Standard)
-
4-tert-Butylphenol
-
Methyl 4-(bromomethyl)benzoate (as a potential starting material for synthesis)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (Anhydrous)
-
Ethyl Acetate (GC Grade)
-
Hexane (GC Grade)
-
Methanol (HPLC Grade)
-
Sodium Sulfate (Anhydrous)
Instrumentation
-
Gas Chromatograph: An Agilent 8890 GC system (or equivalent) equipped with a split/splitless injector.
-
Mass Spectrometer: An Agilent 5977B MSD (or equivalent) with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
Sample Preparation and Derivatization Protocol
The presence of the carboxylic acid group in the target analyte necessitates a derivatization step to convert it into a more volatile ester form, typically a trimethylsilyl (TMS) ester, for optimal GC analysis.[1][4]
Step-by-Step Protocol:
-
Sample Dissolution: Accurately weigh approximately 1-5 mg of the reaction mixture into a 2 mL autosampler vial.
-
Solvent Addition: Add 500 µL of anhydrous pyridine to dissolve the sample.
-
Derivatization Reagent: Add 250 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution: Dilute the derivatized sample with 500 µL of ethyl acetate prior to injection.
GC-MS Parameters
Optimized GC-MS conditions are crucial for the effective separation and detection of the target compounds. The following parameters serve as a starting point and should be optimized for the specific instrument in use.
| GC Parameter | Value |
| Inlet | Splitless |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| - Initial Temperature | 100°C, hold for 2 min |
| - Ramp 1 | 15°C/min to 250°C, hold for 5 min |
| - Ramp 2 | 20°C/min to 300°C, hold for 10 min |
| MS Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Scan Range | 40-550 m/z |
| Solvent Delay | 5 min |
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of the reaction products.
Results and Discussion
Chromatographic Separation
The described GC method is designed to provide good separation of the derivatized target compound from potential impurities and starting materials. The non-polar DB-5ms column separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. The TMS-derivatized benzoic acid will be significantly more volatile than its underivatized form, allowing for its elution at a reasonable temperature.
Mass Spectral Fragmentation
The identification of compounds is achieved by comparing their mass spectra with reference spectra in a database such as the NIST library.[5] The electron ionization (EI) mass spectrum of the TMS-derivatized this compound is expected to exhibit characteristic fragmentation patterns.
Expected Fragmentation of TMS-derivatized this compound:
-
Molecular Ion ([M]+): The molecular ion peak for the TMS ester will be observed. The molecular weight of the underivatized acid is 284.35 g/mol , and after derivatization with a TMS group (Si(CH3)3), the molecular weight will increase by 72 g/mol .
-
Loss of a Methyl Group ([M-15]+): A common fragmentation for TMS derivatives is the loss of a methyl radical (•CH3) from the TMS group, resulting in a prominent [M-15]+ ion.
-
tert-Butyl Group Fragmentation: The tert-butyl group is prone to fragmentation, leading to the loss of a tert-butyl radical (•C(CH3)3) or the formation of a stable tert-butyl cation at m/z 57.
-
Benzoic Acid Moiety Fragmentation: The benzoic acid portion of the molecule will likely undergo fragmentation patterns characteristic of benzoic acid derivatives, such as the loss of CO and H2O from the underivatized acid.[6][7] Decarboxylation is a common fragmentation pathway for benzoic acids.[8]
-
Ether Linkage Cleavage: Cleavage of the ether bond can also occur, leading to fragments corresponding to the 4-tert-butylphenoxyl and the 4-(methoxycarbonyl)benzyl moieties.
Potential Fragmentation Pathway
Caption: Predicted fragmentation of the TMS-derivatized analyte.
Data Interpretation
The total ion chromatogram (TIC) will display peaks corresponding to each separated compound in the mixture. By examining the mass spectrum of each peak and comparing it to the NIST library, the identity of each compound can be determined. The relative abundance of each component can be estimated from the peak areas in the TIC.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Incomplete derivatization; Active sites in the GC system. | Ensure complete dryness of the sample before derivatization; Increase derivatization time or temperature; Use a fresh vial and cap; Check the condition of the GC liner and column. |
| No Peak for Target Analyte | Derivatization failure; Analyte degradation. | Verify the integrity of the derivatization reagent; Ensure the reaction conditions are met; Check the injector and oven temperatures for thermal stability of the derivative. |
| Low Sensitivity | Suboptimal injection or MS parameters. | Optimize splitless time; Check for leaks in the GC-MS system; Tune the mass spectrometer. |
| Interfering Peaks | Contamination from solvents, reagents, or sample matrix. | Run a blank analysis of the solvent and reagents; Use high-purity solvents and reagents; Clean the injection port and replace the septum. |
Conclusion
This application note provides a robust and reliable method for the GC-MS analysis of this compound and its reaction products. The key to successful analysis is the derivatization of the carboxylic acid group to enhance volatility and chromatographic performance. The provided GC-MS parameters and troubleshooting guide will aid researchers in obtaining high-quality, reproducible data for the characterization of their reaction mixtures.
References
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions....
- Dudar, E., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitap mass spectrometer: Loss and addition of carbon dioxide. PubMed.
- Gao, C., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed.
- Makarov, A. A., et al. (n.d.). "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health.
- Meyer, H., Weidmann, H., & Lalk, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Nemoto, S., et al. (2001). [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods]. PubMed.
- Onyeonagu, C. C., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal.
- PrepChem.com. (n.d.). Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid.
- PubChemLite. (n.d.). 4-(4-tert-butylphenoxymethyl)benzoic acid (C18H20O3).
- Trivedi, M. K., & Branton, A. (2025, August 7). Gas Chromatography-Mass Spectrometric Analysis of Isotopic Abundance of 13C, 2H, and 18O in Biofield Energy Treated p-tertiary Butylphenol (PTBP). ResearchGate.
- YouTube. (2025, August 14). What Is Derivatization In GC-MS? - Chemistry For Everyone.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. youtube.com [youtube.com]
- 5. phcogj.com [phcogj.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable, Phase-Transfer-Catalyzed Synthesis of 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid
Abstract
This application note details a robust and highly scalable protocol for the synthesis of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid, a key intermediate in pharmaceutical and materials science applications. The described method utilizes a phase-transfer-catalyzed Williamson ether synthesis, which offers significant advantages for large-scale production, including operational simplicity, high yields, mild reaction conditions, and the avoidance of expensive and hazardous anhydrous solvents. By reacting 4-tert-butylphenol with methyl 4-(bromomethyl)benzoate in a biphasic system of toluene and aqueous potassium hydroxide, facilitated by a quaternary ammonium salt catalyst, the corresponding methyl ester is formed efficiently. Subsequent saponification yields the target carboxylic acid with high purity after a straightforward work-up and recrystallization. This protocol is designed for researchers, chemists, and process engineers in the drug development and fine chemical industries seeking a reliable and economical manufacturing process.
Introduction and Reaction Principle
This compound is a valuable bifunctional molecule, incorporating both a lipophilic tert-butylphenoxy group and a functional carboxylic acid moiety. This structure makes it an important building block for complex molecular scaffolds in drug discovery and a monomer for specialty polymers.
The synthetic strategy hinges on the Williamson ether synthesis , a classic and reliable method for forming ether linkages.[1][2] The reaction proceeds via an SN2 mechanism where a nucleophilic phenoxide attacks an electrophilic alkyl halide.[1][3] For large-scale industrial applications, conducting this reaction in a biphasic system using Phase-Transfer Catalysis (PTC) is highly advantageous.[4][5][6]
Causality of Experimental Choice:
-
Why Phase-Transfer Catalysis? In a large-scale setting, reacting an organic-soluble substrate (alkyl halide) with an aqueous-soluble salt (phenoxide formed with an inorganic base) is inefficient due to the limited interfacial area between the immiscible phases. A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), forms a lipophilic ion pair with the phenoxide anion.[7][8] This ion pair migrates into the organic phase, where it can readily react with the alkyl halide. This approach eliminates the need for hazardous and costly reagents like sodium hydride and anhydrous solvents, making the process safer, more economical, and greener.[5][6][9]
-
Choice of Starting Materials: We utilize methyl 4-(bromomethyl)benzoate as the electrophile and 4-tert-butylphenol as the nucleophile precursor. Using the methyl ester of the benzoic acid protects the carboxylic acid from acting as a competing nucleophile and improves its solubility in the organic phase. The benzylic bromide is an excellent electrophile for SN2 reactions.[9] The subsequent saponification (hydrolysis) of the ester to the final carboxylic acid is a high-yielding and straightforward final step.
Visualizing the Synthesis
Overall Reaction Scheme
The two-step synthesis proceeds from commercially available starting materials to the final product.
Caption: Two-step synthesis of the target compound.
Mechanism of Phase-Transfer Catalysis
The catalyst (Q⁺X⁻) facilitates the transport of the phenoxide nucleophile across the phase boundary.
Caption: Mechanism of Phase-Transfer Catalysis.
Data Summary
The following table summarizes representative quantitative data for a laboratory-scale synthesis, which can be linearly scaled for pilot or industrial production.
| Parameter | Step 1: Ether Synthesis | Step 2: Saponification |
| Limiting Reagent | Methyl 4-(bromomethyl)benzoate | Methyl 4-[(4-tert-Butylphenoxy)methyl]benzoate |
| 4-tert-Butylphenol | 1.1 equivalents | - |
| Potassium Hydroxide (KOH) | 2.0 equivalents | 3.0 equivalents |
| Tetrabutylammonium Bromide | 0.05 equivalents (5 mol%) | - |
| Solvent | Toluene & Water | Methanol & Water |
| Temperature | 65 °C | Reflux (~70-80 °C) |
| Reaction Time | 4-6 hours | 2-3 hours |
| Typical Yield | ~95% (Intermediate Ester) | >95% (Final Acid) |
| Overall Yield | >90% | |
| Purity (by HPLC) | - | >99% after recrystallization |
Detailed Experimental Protocol
Materials and Reagents
-
4-tert-Butylphenol (≥99%)
-
Methyl 4-(bromomethyl)benzoate (≥98%)
-
Potassium hydroxide (KOH, ≥85% pellets)
-
Tetrabutylammonium bromide (TBAB, ≥99%)
-
Toluene (Reagent grade)
-
Methanol (Reagent grade)
-
Ethyl acetate (Reagent grade)
-
Heptane (Reagent grade)
-
Hydrochloric acid (HCl, 37% concentrated)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment
-
Jacketed glass reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.
-
Heating/cooling circulator.
-
Separatory funnel (appropriately sized for the batch).
-
Büchner funnel and vacuum flask.
-
Rotary evaporator.
-
Crystallization vessel.
Step-by-Step Procedure
Step 1: Williamson Ether Synthesis of Methyl 4-[(4-tert-Butylphenoxy)methyl]benzoate
-
Reactor Setup: Charge the jacketed reactor with 4-tert-Butylphenol (1.1 eq.), Toluene (5 mL per gram of limiting reagent), and deionized water (2 mL per gram of limiting reagent).
-
Base and Catalyst Addition: Begin stirring and add potassium hydroxide pellets (2.0 eq.) and Tetrabutylammonium Bromide (TBAB, 0.05 eq.).
-
Phenoxide Formation: Heat the biphasic mixture to 65 °C and stir vigorously for 30 minutes. The phenol will be deprotonated to form the potassium phenoxide, which is then transported into the toluene phase by the TBAB catalyst.
-
Alkyl Halide Addition: Dissolve Methyl 4-(bromomethyl)benzoate (1.0 eq., limiting reagent) in a minimal amount of toluene. Add this solution to the reactor dropwise over 30-45 minutes, maintaining the internal temperature at 65 °C. An exotherm may be observed; control the addition rate to keep the temperature stable.
-
Reaction Monitoring: Maintain the reaction at 65 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting alkyl bromide.
-
Work-up (Part 1): Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Separate the layers and wash the organic (toluene) layer twice with deionized water to remove the bulk of the potassium salts and TBAB.
Step 2: Saponification to this compound
-
Solvent Exchange: Transfer the toluene solution from Step 6 to a clean reactor or round-bottom flask. Add methanol (5 mL per gram of original limiting reagent) and concentrate the mixture on a rotary evaporator to remove the toluene. This leaves a solution of the crude ester in methanol.
-
Hydrolysis: To the methanolic solution, add a solution of potassium hydroxide (3.0 eq.) in deionized water (3 mL per gram of KOH).
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the disappearance of the ester spot by TLC.
-
Work-up (Part 2): Cool the reaction mixture to room temperature. Most of the methanol can be removed under reduced pressure. Dilute the remaining aqueous slurry with water and transfer to a beaker or flask with stirring.
-
Acidification and Precipitation: Slowly acidify the mixture by adding concentrated HCl dropwise. The target product will precipitate as a white solid. Continue adding acid until the pH is ~2.
-
Isolation: Cool the slurry in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
Step 3: Purification by Recrystallization
-
Dissolution: Transfer the crude, moist solid to a clean flask. Add ethyl acetate and heat gently until the solid completely dissolves. Use the minimum amount of solvent necessary.[10]
-
Crystallization: Slowly add heptane (an anti-solvent) to the hot solution until it becomes slightly turbid. Re-heat to clarify and then allow the solution to cool slowly to room temperature, and finally in an ice bath.[11][12][13]
-
Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum at 50-60 °C to a constant weight.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
4-(Bromomethyl)benzoic Acid: This compound is a lachrymator and is corrosive. It causes skin and serious eye irritation and may cause respiratory irritation.[14][15][16] Handle only in a well-ventilated fume hood. Avoid breathing dust.[15]
-
Potassium Hydroxide (KOH): Corrosive and can cause severe skin burns and eye damage. Handle with care.
-
Toluene and Methanol: Flammable solvents. Keep away from ignition sources.
-
Concentrated HCl: Highly corrosive. Use appropriate PPE and handle in a fume hood.
References
- Hayes, C. J., et al. (2009). Asymmetric Phase Transfer Catalysis in Industry. Chemical Reviews.
- University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid.
- Utah Tech University. (n.d.). Williamson Ether Synthesis Lab Manual.
- European Patent Office. (2019). Method for Purification of Benzoic Acid. EP 3148661 B1.
- SlideShare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid.
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews.
- Vedantu. (n.d.). To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation.
- Yadav, G. D. (2005). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- University of Missouri-St. Louis. (n.d.). Experiment 06: Williamson Ether Synthesis.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
- Yoon, M., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society.
- Bako, P., et al. (2022). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. MDPI.
- Sharma, S. (2021). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences.
- Khan Academy. (n.d.). Williamson ether synthesis.
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- 12. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
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Application of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid in materials science
An Application and Protocol Guide for the Use of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid in Advanced Materials Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Molecule Designed for Purpose
In the field of materials science, the rational design of molecular building blocks is paramount to achieving materials with tailored properties. This compound is a bifunctional organic molecule engineered for versatility in the synthesis of advanced materials. Its structure is notable for three key features:
-
A Carboxylic Acid Terminus: This functional group provides a reactive site for forming coordination bonds with metal ions or clusters, making it an ideal candidate as an organic linker or "strut" in the construction of Metal-Organic Frameworks (MOFs). It also enables its incorporation into polymers like polyesters and polyamides through condensation reactions.
-
A Bulky 4-tert-Butylphenoxy Group: The sterically demanding tert-butyl group is a crucial component for influencing the final properties of a material. In polymers, it can disrupt chain packing, enhancing solubility and modifying mechanical properties.[1][2] In MOFs, it can be used to tune the pore environment, increase hydrophobicity, and control guest-framework interactions.
-
A Flexible Ether-Methylene Linkage: The –O–CH₂– bridge between the two aromatic rings imparts significant conformational flexibility compared to rigid rod-like linkers. This flexibility can lead to the formation of unique and complex network topologies in coordination polymers and can influence the thermal and mechanical behavior of polymeric materials.
This guide provides a detailed exploration of the hypothesized applications of this compound in materials science, complete with scientifically grounded, detailed protocols for its use in the synthesis of Metal-Organic Frameworks and high-performance polymers. While direct, published applications of this specific molecule are not yet prevalent, the protocols herein are derived from established methodologies for structurally analogous compounds and represent robust starting points for research and development.[3][4]
Part 1: Application as a Designer Ligand in Metal-Organic Frameworks (MOFs)
The unique combination of a rigid aromatic backbone, a flexible central linkage, and a bulky terminal group makes this compound an exemplary candidate for a "designer" ligand in MOF synthesis. MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[5] The properties of a MOF are directly dictated by the choice of these components.
Causality and Experimental Rationale
The strategic selection of this ligand is based on the following principles:
-
Pore Environment Engineering: The large tert-butyl groups can project into the pores of the resulting MOF structure. This can create a more hydrophobic (water-repelling) internal environment, which is advantageous for the selective adsorption of nonpolar organic molecules from humid gas streams or aqueous solutions.[6]
-
Topological Diversity: Unlike simple, rigid linkers such as terephthalic acid, the flexibility of the ether-methylene bond can accommodate different coordination geometries of the metal center, potentially leading to novel and complex 3D network topologies that are not accessible with linear ligands.[7]
-
Modulation of Framework Interpenetration: In MOF synthesis, it is common for multiple independent frameworks to grow through one another, a phenomenon known as interpenetration, which can reduce pore volume. The steric bulk of the tert-butyl group can act as a "steric inhibitor," preventing or controlling the degree of interpenetration to yield frameworks with higher accessible surface areas.
Diagram of the Ligand Structure
Caption: Molecular structure and functional components.
Protocol 1: Solvothermal Synthesis of a Hypothetical Zinc-based MOF (Zn-BPMB)
This protocol describes a representative method for synthesizing a crystalline MOF using this compound (here abbreviated as H-BPMB) and zinc nitrate, based on common solvothermal synthesis techniques.[4][8]
Materials and Equipment:
-
This compound (H-BPMB)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF), high purity
-
Methanol, reagent grade
-
20 mL Scintillation vials or Teflon-lined steel autoclaves
-
Programmable laboratory oven
-
Centrifuge
-
Sonicator
Step-by-Step Methodology:
-
Precursor Solution Preparation:
-
In a 20 mL glass scintillation vial, dissolve 56.8 mg (0.2 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 59.5 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
Rationale: Equimolar ratios of ligand to metal are a common starting point for MOF synthesis. DMF is a high-boiling polar aprotic solvent widely used for its ability to dissolve both organic ligands and inorganic salts.[4]
-
-
Reaction Mixture Assembly:
-
Add the zinc nitrate solution dropwise to the ligand solution while stirring or sonicating for 5 minutes to ensure homogeneity.
-
Cap the vial tightly. If using an autoclave, seal the Teflon liner inside the steel vessel.
-
Rationale: Sonication helps to create a uniform solution, which can lead to more homogeneous nucleation and the formation of higher quality crystals.
-
-
Solvothermal Reaction:
-
Place the sealed vessel in a programmable oven.
-
Heat the oven to 100 °C over 2 hours.
-
Hold the temperature at 100 °C for 48 hours.
-
Cool the oven to room temperature over 12 hours.
-
Rationale: The slow heating and cooling rates are critical for promoting the growth of large, well-defined single crystals suitable for structural analysis. The sustained high temperature provides the necessary energy to overcome the activation barrier for framework formation.[4]
-
-
Product Isolation and Washing:
-
After cooling, a crystalline powder should be visible at the bottom of the vial.
-
Carefully decant the supernatant.
-
Add 10 mL of fresh DMF to the vial, cap it, and let it sit for 12 hours to exchange the solvent within the pores.
-
Decant the DMF and repeat this washing step two more times.
-
Rationale: The washing steps are crucial to remove unreacted starting materials and residual solvent molecules that are trapped within the pores of the MOF, a process known as solvent exchange.
-
-
Activation:
-
After the final DMF wash, decant the solvent and add 10 mL of methanol. Let it sit for 12 hours. Repeat this methanol wash twice.
-
Collect the solid product by centrifugation (5000 rpm, 5 min).
-
Place the collected solid in a vacuum oven and heat at 80 °C under dynamic vacuum overnight to remove all solvent molecules from the pores. The resulting material is the "activated" MOF.
-
Rationale: Activation is the process of removing all guest molecules from the pores without causing the framework to collapse. Methanol is used as a final wash because its lower boiling point and smaller size make it easier to remove under vacuum than DMF.
-
Proposed Reaction and Characterization Summary:
| Parameter | Value / Method | Rationale |
| Reactants | H-BPMB, Zn(NO₃)₂·6H₂O | Common building blocks for MOF synthesis. |
| Solvent | N,N-Dimethylformamide (DMF) | High boiling point, good solvating power.[4] |
| Temperature | 100 °C | Typical for solvothermal MOF synthesis. |
| Time | 48 hours | Allows for slow crystal growth. |
| Primary Characterization | Powder X-ray Diffraction (PXRD) | To confirm crystallinity and phase purity. |
| Structural Analysis | Single-Crystal X-ray Diffraction | To determine the precise 3D structure. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | To determine the decomposition temperature. |
| Porosity Analysis | N₂ Sorption at 77 K | To measure surface area and pore volume. |
Diagram of MOF Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of a MOF.
Part 2: Application as a Monomer in High-Performance Polymers
The incorporation of bulky side groups into polymer backbones is a well-established strategy for tuning material properties. Drawing parallels with 4-tert-butylbenzoic acid (PTBBA), which is used to enhance the performance of polymers like alkyd resins and polypropylene, this compound can be used as a specialty monomer.[2][6]
Causality and Experimental Rationale
Introducing this molecule into a polyester backbone alongside a conventional monomer like terephthalic acid is hypothesized to:
-
Increase Thermal Stability: The aromatic nature of the monomer contributes to a high glass transition temperature (Tg) and improved thermal stability compared to purely aliphatic polyesters.
-
Enhance Solubility: The bulky tert-butyl group and the non-linear structure of the monomer can disrupt polymer chain packing, reducing crystallinity and increasing solubility in common organic solvents, which is beneficial for processing (e.g., spin coating, casting).[1]
-
Modify Mechanical Properties: The introduction of a flexible yet bulky comonomer can alter the mechanical properties of the resulting polymer, potentially increasing toughness or modifying its modulus.
Protocol 2: Synthesis of a Modified Copolyester via Melt Polycondensation
This protocol outlines a two-stage melt polycondensation process to synthesize a copolyester, a common industrial method for producing polyesters.
Materials and Equipment:
-
This compound (BPMB)
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
Zinc acetate (Transesterification catalyst)
-
Antimony(III) oxide (Polycondensation catalyst)
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
-
Heating mantle with temperature controller.
Step-by-Step Methodology:
-
Stage 1: Transesterification (Ester Interchange)
-
Charge the reactor with 194.2 g (1.0 mol) of DMT, 28.4 g (0.1 mol) of BPMB, 136.5 g (2.2 mol) of ethylene glycol, and 0.06 g of zinc acetate.
-
Rationale: An excess of ethylene glycol is used to drive the reaction towards the formation of the bis(2-hydroxyethyl) terephthalate monomer and its BPMB analog. DMT is often used instead of terephthalic acid in melt polycondensation for better processability.
-
With the stirrer at low speed (~50 RPM), purge the system with nitrogen and heat the mixture to 180-200 °C.
-
Methanol will begin to distill off as the transesterification reaction proceeds. Continue this stage for 2-3 hours until approximately 64 g of methanol has been collected.
-
Rationale: The removal of the methanol byproduct shifts the equilibrium towards the products, ensuring a high conversion rate.
-
-
Stage 2: Polycondensation
-
Add the polycondensation catalyst, antimony(III) oxide (~0.08 g), to the reactor.
-
Gradually increase the temperature to 270-280 °C while simultaneously reducing the pressure slowly to below 1 mmHg over about 1 hour.
-
Rationale: The high temperature and high vacuum are essential for removing the ethylene glycol byproduct, which drives the polymerization reaction and builds high molecular weight polymer chains.
-
The viscosity of the molten polymer will increase significantly. Increase the stirrer torque to maintain agitation.
-
Continue the reaction for 3-4 hours under these conditions until the desired viscosity (and thus molecular weight) is achieved, as indicated by the stirrer's power consumption.
-
-
Product Extrusion and Quenching:
-
Once the reaction is complete, pressurize the reactor with nitrogen.
-
Extrude the molten polymer from the bottom of the reactor as a strand into a cold water bath to quench it.
-
Pelletize the solidified polymer strand for storage and subsequent analysis.
-
Proposed Polymer Characterization Summary:
| Parameter | Method | Purpose |
| Composition | ¹H NMR Spectroscopy | To confirm the incorporation of the BPMB monomer and determine the copolymer ratio. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). |
| Thermal Transitions | Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg) and melting temperature (Tm). |
| Thermal Stability | Thermogravimetric Analysis (TGA) | To evaluate the onset of thermal decomposition. |
Diagram of Polymer Synthesis Workflow
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- 3. escales | Virtual tour generated by Panotour [ub.edu]
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Application Note: A Guide to In Vitro Profiling of 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid Derivatives for Nuclear Receptor Modulation
Introduction
The 4-[(4-tert-Butylphenoxy)methyl]benzoic acid scaffold is the foundation for a class of potent synthetic ligands that modulate the activity of nuclear receptors. Key derivatives, such as GW501516 (Cardarine), GW0742, and L-165,041, are widely recognized as high-affinity agonists for the Peroxisome Proliferator-Activated Receptor Delta (PPARδ).[1][2][3][4] PPARs are critical regulators of lipid metabolism, inflammation, and cellular differentiation, making them high-value targets for drug discovery in metabolic and inflammatory diseases.[4][5]
This guide provides an integrated suite of in vitro protocols designed for researchers, scientists, and drug development professionals to comprehensively characterize the pharmacological profile of novel derivatives based on this chemical scaffold. The focus is on establishing a robust, self-validating workflow to determine target engagement, functional activity, potency, and selectivity. We move beyond simple step-by-step instructions to explain the causality behind each methodological choice, empowering researchers to generate high-quality, interpretable data.
Section 1: The Molecular Target - Understanding PPARδ Signaling
Nuclear receptors are a superfamily of ligand-inducible transcription factors that directly regulate gene expression.[6][7] PPARs function as heterodimers with the Retinoid X Receptor (RXR).[8][9][10][11] The PPARδ/RXR complex, in its inactive state, is bound to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) within the promoter region of target genes, often in complex with co-repressor proteins.
The binding of an agonist, such as a derivative of this compound, to the Ligand Binding Domain (LBD) of PPARδ induces a critical conformational change. This new conformation facilitates the dissociation of co-repressors and the recruitment of co-activator proteins. This fully assembled complex then initiates the transcription of target genes involved in processes like fatty acid oxidation and energy homeostasis.[12]
Caption: Agonist-induced activation pathway of the PPARδ/RXR heterodimer.
Section 2: Primary Assays for Potency and Efficacy
The initial characterization of a novel compound involves determining its direct interaction with the target (binding affinity) and its ability to elicit the desired biological response (functional potency). We present two complementary, industry-standard assays for this purpose.
Protocol 2.1: TR-FRET Co-Activator Recruitment Assay
Scientific Rationale: This assay provides a direct functional measure of agonism. It quantifies the compound's ability to induce the conformational change in the PPARδ LBD necessary for co-activator peptide binding.[13] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput technology that relies on the transfer of energy between a donor fluorophore (Terbium) and an acceptor fluorophore (e.g., Fluorescein) when they are in close proximity.
Methodology:
-
Reagent Preparation:
-
PPARδ-LBD: Purified, recombinant GST-tagged human PPARδ Ligand Binding Domain (LBD).
-
Co-activator Peptide: A biotinylated peptide containing the LXXLL motif (a common nuclear receptor binding motif), such as a peptide derived from the SRC2-3 co-activator.[14]
-
Detection Reagents: Terbium-cryptate labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Bovine Serum Albumin (BSA) and 0.05% Tween-20.
-
Test Compound: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from 10 mM. Then, create intermediate dilutions in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of test compound dilution or vehicle (DMSO) control to each well.
-
Add 5 µL of a pre-mixed solution containing the PPARδ-LBD and the Terbium-labeled anti-GST antibody.
-
Add 5 µL of a pre-mixed solution containing the biotinylated co-activator peptide and Streptavidin-XL665.
-
Seal the plate and incubate for 4 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader. Excite at 340 nm and read emissions at 620 nm (cryptate) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
-
Data Analysis:
-
Normalize the data with the vehicle control as 0% activation and a known potent agonist (e.g., GW501516) at a saturating concentration as 100% activation.
-
Plot the normalized response against the log of the compound concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the EC₅₀ value.
-
Protocol 2.2: Cell-Based Luciferase Reporter Gene Assay
Scientific Rationale: This assay validates the compound's activity in a physiological context, confirming its ability to cross the cell membrane and activate the transcriptional machinery.[6][15][16] It measures the functional consequence of receptor activation—the transcription of a downstream gene. Using a chimeric receptor (GAL4-DNA-binding-domain fused to PPARδ-LBD) and a corresponding UAS-driven reporter minimizes off-target effects from endogenous transcription factors.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS to ~80% confluency.
-
Co-transfect cells using a suitable lipid-based transfection reagent with two plasmids:
-
An expression vector for a GAL4-hPPARδ-LBD fusion protein.
-
A reporter plasmid containing multiple copies of the GAL4 Upstream Activating Sequence (UAS) driving a firefly luciferase gene (pGL4.35 or similar).[16]
-
-
After 6 hours, plate the transfected cells into 96-well white, clear-bottom plates at a density of 3 x 10⁴ cells/well and allow them to recover for 24 hours.[16]
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of medium containing the test compound or vehicle control.
-
Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase reagent (e.g., ONE-Glo™ Luciferase Assay System) to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold activation by dividing the luminescence signal from compound-treated wells by the average signal from vehicle-treated wells.
-
Plot the fold activation against the log of the compound concentration and fit the curve to a sigmoidal dose-response model to determine the EC₅₀.
-
Section 3: Selectivity Profiling and Data Interpretation
A crucial step in drug development is ensuring the compound acts specifically on the intended target. Since the this compound scaffold is known to target PPARs, it is essential to perform counter-screens against the other two isoforms, PPARα and PPARγ.
Methodology: The Cell-Based Luciferase Reporter Gene Assay (Protocol 2.2) is ideally suited for this. Simply substitute the GAL4-hPPARδ-LBD expression vector with corresponding vectors for GAL4-hPPARα-LBD and GAL4-hPPARγ-LBD and repeat the experiment.[16][17]
Data Presentation: The results should be summarized in a clear, comparative table.
| Parameter | Compound X | GW501516 (Reference) | Assay Type |
| PPARδ EC₅₀ (nM) | 5.2 | 1.1 | Reporter Gene |
| PPARα EC₅₀ (nM) | 1,150 | >10,000 | Reporter Gene |
| PPARγ EC₅₀ (nM) | 2,800 | >10,000 | Reporter Gene |
| Selectivity (δ vs α) | ~221-fold | >9,000-fold | - |
| Selectivity (δ vs γ) | ~538-fold | >9,000-fold | - |
Interpretation: The hypothetical data above shows that "Compound X" is a potent PPARδ agonist. While it is highly selective over the α and γ isoforms, it is less selective than the reference compound GW501516. This information is critical for guiding further medicinal chemistry efforts to improve selectivity and minimize potential off-target effects mediated by PPARα or PPARγ activation.
Section 4: Integrated Assay Workflow
A logical, tiered approach to screening ensures efficient use of resources, starting with high-throughput methods and progressing to more complex, physiologically relevant assays for the most promising compounds.
Caption: A tiered workflow for in vitro characterization of PPARδ agonists.
Section 5: Concluding Remarks
The protocols and workflow detailed in this application note provide a comprehensive framework for the in vitro characterization of novel this compound derivatives. By systematically assessing binding, functional potency, cellular activity, and isoform selectivity, researchers can build a robust pharmacological profile for their compounds. This integrated approach, which combines biochemical and cell-based methods, is essential for identifying promising lead candidates for further development and for understanding the structure-activity relationships that drive potency and selectivity within this important chemical class.
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- ResearchGate. (n.d.). GW-501516 GlaxoSmithKline/ligand.
- ResearchGate. (2022). Peroxisome proliferator-activated receptor delta-PPARδ agonist (L-165041) enhances bovine embryo survival and post vitrification viability | Request PDF.
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- ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
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Application Notes and Protocols for the Crystallization of 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid
Introduction: The Critical Role of Crystallization in the Purification of 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid
This compound is a molecule of interest in pharmaceutical and materials science research, characterized by its aromatic carboxylic acid functionality combined with a bulky ether linkage. The precise control of its solid-state form is paramount, as this dictates crucial properties such as solubility, dissolution rate, bioavailability, and stability. Crystallization is the most effective method for purifying this compound and isolating specific polymorphic forms, which can have distinct physicochemical characteristics.
This guide provides a comprehensive overview of various crystallization techniques applicable to this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. The methodologies described herein are grounded in established principles of physical organic chemistry and crystallization science, ensuring a robust and reproducible approach to obtaining high-quality crystalline material.
Physicochemical Profile and Solubility Characteristics
A thorough understanding of the molecule's properties is the foundation for developing a successful crystallization strategy. While specific experimental data for this compound is not extensively published, we can infer its likely behavior based on its structural components: a polar carboxylic acid group, a semi-rigid aromatic backbone, a flexible ether linkage, and a nonpolar tert-butyl group.
Structural Analysis:
-
Polar Region: The carboxylic acid group is capable of strong hydrogen bonding, suggesting solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).
-
Nonpolar Region: The tert-butylphenoxy group is large and hydrophobic, which will contribute to solubility in nonpolar or moderately polar solvents (e.g., toluene, ethyl acetate).
-
Overall Polarity: The molecule possesses a balance of polar and nonpolar characteristics. This suggests that a range of solvents, particularly those with intermediate polarity, or solvent mixtures, will be effective for crystallization. The principle of "like dissolves like" is a valuable starting point for solvent selection.[1][2]
Due to the lack of specific published solubility data, a preliminary experimental solubility screening is a mandatory first step.
Part 1: Preliminary Analysis - Experimental Solubility Determination
Before attempting any crystallization protocol, it is essential to determine the solubility of this compound in a variety of solvents at both ambient and elevated temperatures. This data will inform the selection of the most appropriate crystallization technique and solvent system.
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively and quantitatively assess the solubility of the target compound in a range of common laboratory solvents.
Materials:
-
This compound
-
A selection of solvents (see Table 1)
-
Small vials (e.g., 2 mL) with screw caps
-
Magnetic stirrer and stir bars
-
Hot plate/stirrer
-
Thermometer or temperature probe
-
Analytical balance
Procedure:
-
Preparation: Weigh a small, precise amount of the compound (e.g., 10 mg) into a series of labeled vials.[3]
-
Solvent Addition: To each vial, add a specific volume of a single solvent (e.g., 0.1 mL) using a pipette.[3]
-
Ambient Temperature Assessment: Vigorously stir the mixture at room temperature for several minutes. Observe if the solid dissolves completely. If it does, the compound is considered "soluble" or "very soluble" in that solvent at room temperature. If it does not, proceed to the next step.
-
Elevated Temperature Assessment: Gently heat the vial on a hot plate while stirring. Increase the temperature in increments (e.g., 10 °C) up to the boiling point of the solvent. Observe the temperature at which the solid completely dissolves.
-
Cooling Observation: Once dissolved, remove the vial from the heat and allow it to cool slowly to room temperature. Observe if crystals form. Rapid crystal formation upon cooling indicates a good candidate for cooling crystallization.
-
Data Recording: Record your observations in a table similar to Table 1.
Table 1: Solubility Screening Data Log
| Solvent | Polarity Index | Boiling Point (°C) | Solubility at Room Temp. (e.g., mg/mL) | Solubility at Elevated Temp. (e.g., mg/mL at °C) | Observations on Cooling |
| Water | 10.2 | 100 | |||
| Methanol | 5.1 | 65 | |||
| Ethanol | 4.3 | 78 | |||
| Acetone | 5.1 | 56 | |||
| Ethyl Acetate | 4.4 | 77 | |||
| Dichloromethane | 3.1 | 40 | |||
| Toluene | 2.4 | 111 | |||
| Hexane | 0.1 | 69 | |||
| Acetonitrile | 5.8 | 82 |
Part 2: Crystallization Protocols
Based on the results from the solubility screening, select the most appropriate crystallization method. The following protocols provide detailed procedures for the most common and effective techniques.
Workflow for Crystallization Method Selection
The choice of crystallization method is dictated by the solubility profile of the compound. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for selecting a crystallization technique.
Protocol 2: Cooling Crystallization from a Single Solvent
Principle: This technique is ideal when the compound shows a significant increase in solubility with temperature. The compound is dissolved in a minimal amount of a suitable hot solvent, and crystals form as the saturated solution cools.
Rationale for Solvent Choice: Select a solvent that dissolves the compound when hot but not at room temperature (e.g., ethanol, isopropanol, or ethyl acetate are likely candidates based on the structure of the target molecule).
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle stirring.
-
Achieve Saturation: Continue adding the solvent dropwise until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, more perfect crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.
Protocol 3: Antisolvent Crystallization
Principle: This method is useful when a suitable single solvent for cooling crystallization cannot be found. The compound is dissolved in a "good" solvent, and a "poor" or "anti-solvent" in which the compound is insoluble is slowly added to induce crystallization.[4][5][6]
Rationale for Solvent System Choice: A good solvent/antisolvent pair must be miscible. For the target molecule, a likely pair is acetone (good solvent) and hexane or heptane (antisolvent), or ethanol (good solvent) and water (antisolvent).
Procedure:
-
Dissolution: Dissolve the compound in a minimal amount of the "good" solvent at room temperature.
-
Antisolvent Addition: Slowly add the "antisolvent" dropwise to the stirred solution. Continue adding until the solution becomes slightly turbid (cloudy), which indicates the onset of precipitation.
-
Re-dissolution: If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.
-
Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches a point of supersaturation.
-
Isolation and Drying: Collect, wash (with a small amount of the antisolvent or the crystallization solvent mixture), and dry the crystals as described in Protocol 2.
Protocol 4: Slow Evaporation
Principle: This is a simple method often used for small quantities of material or for growing large single crystals for X-ray diffraction. The compound is dissolved in a volatile solvent, and as the solvent slowly evaporates, the concentration of the solute increases, leading to crystallization.
Rationale for Solvent Choice: A solvent in which the compound is moderately soluble at room temperature and that has a relatively low boiling point (e.g., dichloromethane, ethyl acetate, or acetone) is ideal.
Procedure:
-
Dissolution: Dissolve the compound in the chosen solvent to create a solution that is near saturation.
-
Filtration: Filter the solution to remove any dust or insoluble impurities that could act as unwanted nucleation sites.
-
Evaporation: Place the solution in a loosely covered container (e.g., a vial with a perforated cap) in a location free from vibrations.
-
Crystal Growth: Allow the solvent to evaporate slowly over a period of hours to days.
-
Isolation: Once suitable crystals have formed, they can be isolated from the remaining solution (mother liquor).
Part 3: Characterization of Crystalline this compound
After crystallization, it is crucial to characterize the solid form to determine its purity, crystallinity, and polymorphic state.
Table 2: Analytical Techniques for Crystal Characterization
| Technique | Information Provided | Rationale |
| Powder X-ray Diffraction (PXRD) | Crystalline nature, crystal lattice parameters, polymorphic form identification. | Provides a unique "fingerprint" for a specific crystalline structure. Amorphous material will not produce sharp peaks.[7][8] |
| Differential Scanning Calorimetry (DSC) | Melting point, heat of fusion, glass transitions, detection of polymorphs. | Different polymorphs often have distinct melting points and thermal behaviors. Purity can also be estimated from the sharpness of the melting endotherm.[8][9] |
| Scanning Electron Microscopy (SEM) | Crystal morphology (shape and size), surface topography. | Allows for visual inspection of the crystals, which can be important for properties like flowability and compaction.[7] |
General Workflow for Crystal Analysis
Caption: Workflow for the characterization of crystalline material.
Troubleshooting and Expert Insights
-
Oiling Out: If the compound comes out of solution as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of the solute-solvent mixture. To remedy this, use a lower-boiling point solvent or a more dilute solution.
-
No Crystals Form: If crystallization does not occur upon cooling, the solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a "seed" crystal from a previous batch.
-
Polymorphism: Aromatic carboxylic acids are known to sometimes exhibit polymorphism.[2] Running crystallization under different conditions (e.g., different solvents, cooling rates) may yield different crystal forms. It is essential to use characterization techniques like PXRD and DSC to identify and control the desired polymorph.
References
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- Google Patents. (n.d.). Crystallization method for organic acid or organic acid ester.
- Choi, H., et al. (2022). Separation of Bio-Based Glucaric Acid via Antisolvent Crystallization and Azeotropic Drying. Green Chemistry, RSC Publishing.
- Harper, T. (2024). Crystallization | Organic Chemistry Lab Techniques. YouTube.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
- RM@Schools. (n.d.). Antisolvent Crystallization.
- StackExchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?.
- University of California, Riverside. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- WikiHow. (2024). 9 Ways to Crystallize Organic Compounds.
- ResearchGate. (2007). Polymorphism of even saturated carboxylic acids from n-decanoic to n-eicosanoic acid.
- PubChem. (n.d.). 4-tert-Butylbenzoic acid.
- Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
- PrepChem.com. (n.d.). Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid.
- Crystal Growth & Design. (2022). Three-Step Mechanism of Antisolvent Crystallization.
- Crystal Growth & Design. (2022). Three-Step Mechanism of Antisolvent Crystallization.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions.
- Wikipedia. (n.d.). Carboxylic acid.
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- Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic acids.
- ResearchGate. (2019). Seed-Assisted Crystallization in the Hydrothermal Synthesis of FAU Zeolite from Acid-Treated Residue Glass Powder.
- TA Instruments. (n.d.). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals.
- MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction.
- MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
- CD Formulation. (n.d.). XRD/DSC Analysis.
- LibreTexts Chemistry. (n.d.). Characterization Techniques: XRD, SEM, and TEM.
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Application Notes and Protocols for the Synthesis of Novel Heterocycles from 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
These application notes provide detailed protocols for the synthesis of novel heterocycles using 4-[(4-tert-Butylphenoxy)methyl]benzoic acid as a versatile starting material. The methodologies outlined below are designed for researchers, scientists, and professionals in drug development, offering a guide to constructing medicinally relevant scaffolds such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and oxazoles. The protocols are grounded in established synthetic transformations of carboxylic acids, adapted for this specific substrate.
Introduction: The Potential of this compound as a Scaffold
This compound is a unique bifunctional molecule, possessing a carboxylic acid moiety ripe for versatile chemical transformations and a bulky tert-butylphenoxy group that can impart favorable pharmacokinetic properties, such as increased solubility and metabolic stability, to the resulting heterocyclic derivatives.[1] The ether linkage provides conformational flexibility, allowing the molecule to adopt various orientations when interacting with biological targets. This combination of features makes it an attractive starting point for the synthesis of novel compounds in medicinal chemistry.
This guide will detail three distinct, reliable protocols for the conversion of this compound into three different classes of five-membered heterocycles. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and expected outcomes based on analogous transformations reported in the literature.
I. Synthesis of 2-Substituted-5-{4-[(4-tert-butylphenoxy)methyl]phenyl}-1,3,4-oxadiazoles
Rationale: The 1,3,4-oxadiazole ring is a prominent structural motif in medicinal chemistry, known for its role as a bioisostere for esters and amides, and for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[2] A highly efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids involves a one-pot, two-stage process utilizing N-isocyaniminotriphenylphosphorane (NIITP) for the initial oxadiazole formation, followed by a copper-catalyzed arylation.[2][3][4][5] This approach offers a streamlined route to a diverse range of oxadiazole derivatives.
Experimental Workflow:
Caption: Workflow for the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Detailed Protocol:
-
To a dry Schlenk tube under a nitrogen atmosphere, add this compound (0.20 mmol, 1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (66.5 mg, 0.22 mmol, 1.1 equiv).[2][3][4]
-
Evacuate and backfill the Schlenk tube with nitrogen (repeat four times).
-
Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).
-
Seal the tube and place it in a preheated oil bath at 80 °C. Stir for 3 hours.[2][3][4]
-
After cooling to room temperature, add the desired aryl iodide (0.30 mmol, 1.5 equiv), copper(I) iodide (CuI) (3.8 mg, 0.02 mmol, 10 mol%), 1,10-phenanthroline (7.2 mg, 0.04 mmol, 20 mol%), and cesium carbonate (Cs₂CO₃) (195 mg, 0.60 mmol, 3.0 equiv).
-
Evacuate and backfill the Schlenk tube with nitrogen (repeat four times).
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 16 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Millimoles (mmol) | Equivalents |
| This compound | 284.35 | 56.9 | 0.20 | 1.0 |
| NIITP | 302.32 | 66.5 | 0.22 | 1.1 |
| Aryl Iodide | Varies | Varies | 0.30 | 1.5 |
| CuI | 190.45 | 3.8 | 0.02 | 0.1 |
| 1,10-Phenanthroline | 180.21 | 7.2 | 0.04 | 0.2 |
| Cs₂CO₃ | 325.82 | 195 | 0.60 | 3.0 |
II. Synthesis of 1-Substituted-4-{4-[(4-tert-butylphenoxy)methyl]phenyl}-1H-1,2,3-triazoles
Rationale: 1,2,3-Triazoles are another class of heterocycles with significant applications in medicinal chemistry and materials science, often serving as amide bond bioisosteres.[6] A modern and powerful method for their synthesis is the photocatalytic, tricomponent decarboxylative triazolation, which allows for the direct conversion of carboxylic acids into triazoles in a single step.[6][7] This approach avoids the need for pre-functionalized and potentially unstable organoazide precursors.
Experimental Workflow:
Caption: Workflow for the direct decarboxylative triazolation of a carboxylic acid.
Detailed Protocol:
-
In an 8 mL test tube equipped with a stir bar, combine this compound (0.2 mmol, 1.0 equiv), potassium azide (0.3 mmol, 1.5 equiv), the desired alkyne (0.3-0.5 mmol, 1.5-2.5 equiv), an acridine photocatalyst (e.g., A1, 0.02 mmol, 10 mol%), and copper(I) tetra(acetonitrile) tetrafluoroborate (Cu(MeCN)₄BF₄) (0.02 mmol, 10 mol %).[7]
-
Add tert-butyl peroxybenzoate (TBPB) (78 mg, 0.24 mmol, 1.2 equiv).
-
Add a mixture of acetonitrile and trifluorotoluene (3:1 v/v, 1.8–3 mL).
-
Degas the reaction mixture by briefly passing a stream of argon over the surface of the solution.
-
Cap the test tube and irradiate the mixture with a 400 nm LED light source while stirring at 45 °C for 16–36 hours.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 1,4-disubstituted 1,2,3-triazole.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Millimoles (mmol) | Equivalents |
| This compound | 284.35 | 56.9 | 0.20 | 1.0 |
| Potassium Azide | 81.07 | 24.3 | 0.30 | 1.5 |
| Alkyne | Varies | Varies | 0.3-0.5 | 1.5-2.5 |
| Acridine Photocatalyst (A1) | Varies | Varies | 0.02 | 0.1 |
| Cu(MeCN)₄BF₄ | 315.54 | 6.3 | 0.02 | 0.1 |
| TBPB | 194.23 | 78 | 0.24 | 1.2 |
III. Synthesis of 2-{4-[(4-tert-butylphenoxy)methyl]phenyl}-4,5-disubstituted-oxazoles
Rationale: Oxazoles are another important class of heterocycles found in numerous natural products and pharmaceuticals. A direct and efficient synthesis of 4,5-disubstituted oxazoles from carboxylic acids can be achieved using a stable triflylpyridinium reagent.[8] This method proceeds through an in-situ generated acylpyridinium salt, which is then trapped by an isocyanoacetate or tosylmethyl isocyanide.
Experimental Workflow:
Caption: Workflow for the rapid synthesis of 4,5-disubstituted oxazoles.
Detailed Protocol:
-
To a solution of this compound (1.0 equiv) in dichloromethane (DCM, 0.1 M) in a round-bottom flask, add the isocyanoacetate or tosylmethyl isocyanide (1.2 equiv).[8]
-
Add DMAP-Tf (1.3 equiv) and 4-(dimethylamino)pyridine (DMAP) as a base (1.5 equiv).
-
Stir the reaction mixture at 40 °C for 30 minutes.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4,5-disubstituted oxazole.
| Reactant/Reagent | Equivalents |
| This compound | 1.0 |
| Isocyanoacetate or TosMIC | 1.2 |
| DMAP-Tf | 1.3 |
| DMAP | 1.5 |
Conclusion
The protocols detailed in these application notes provide robust and versatile methods for the synthesis of novel 1,3,4-oxadiazoles, 1,2,3-triazoles, and oxazoles starting from this compound. These heterocycles are of significant interest in the field of drug discovery and development. By leveraging established and efficient synthetic methodologies, researchers can readily access a diverse library of compounds for biological screening and lead optimization. The provided step-by-step instructions, coupled with the rationale behind each synthetic choice, are intended to empower scientists to explore the chemical space around this promising scaffold.
References
- Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]
- Rojas, R., et al. (2012). An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. Journal of the Chilean Chemical Society, 57(3), 1235-1237. [Link]
- Vasylieva, N., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au, 3(2), 606–615. [Link]
- Vasylieva, N., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids.
- Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal. [Link]
- Kerimov, K., et al. (2020).
- Al-Amiery, A. A., et al. (2012). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Molecules, 17(5), 5767-5781. [Link]
- Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
- Azzouni, M. A., et al. (2018). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 959328. [Link]
- Castanedo, G. M., et al. (2010). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Organic Letters, 12(23), 5482–5485. [Link]
- Kunishima, M., et al. (2008). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Chemical & Pharmaceutical Bulletin, 56(12), 1735-1737. [Link]
- Reddy, B. V. S., et al. (2022). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 87(6), 4445–4454. [Link]
- Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids.
- Pradal, A., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & Biomolecular Chemistry, 12(45), 9050-9057. [Link]
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- Sacchi, B., et al. (2021). 3-Methyl-2-(4-methylphenoxy)benzoic acid.
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- Raber, D. J., et al. (1979).
- Li, Y., et al. (2016). α-Acetoxyarone synthesis via iodine-catalyzed and tert-butyl hydroperoxide-mediateded self-intermolecular oxidative coupling of aryl ketones.
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- Fekih, Y., et al. (2023). Synthesis of Mixed Heterocycles from Terephtalic Acid.
- Chaudhary, N., et al. (2013). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway.
- PubChem. (n.d.). 4-(4-tert-Butylphenyl)benzoic Acid. PubChem.
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- 8. pubs.acs.org [pubs.acs.org]
Developing Novel UV Absorbers from 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid: A Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the development of novel ultraviolet (UV) absorbers derived from 4-[(4-tert-Butylphenoxy)methyl]benzoic acid. This document outlines the synthesis, purification, characterization, and performance evaluation of this promising scaffold. Detailed, step-by-step protocols are provided for key experimental workflows, supported by scientific rationale and data interpretation guidelines. The aim is to equip researchers with the necessary knowledge and methodologies to explore the potential of this compound and its derivatives as effective and photostable UV filtering agents for applications in sunscreens, polymers, and other light-sensitive materials.
Introduction: The Need for Advanced UV Absorbers
The depletion of the ozone layer and increased awareness of the detrimental effects of solar ultraviolet (UV) radiation on human health and material integrity have driven the demand for more effective and safer UV absorbers.[1] Organic UV filters are essential components in a wide range of products, from sunscreens that protect the skin from photodamage to stabilizers that prevent the degradation of plastics and coatings.[1][2]
The ideal UV absorber should possess several key properties:
-
Broad-Spectrum Absorption: Effective attenuation of both UVA (320-400 nm) and UVB (280-320 nm) radiation.[3]
-
High Molar Absorptivity: Strong absorption of UV light at low concentrations.
-
Photostability: Resistance to chemical degradation upon exposure to UV radiation, ensuring long-lasting protection.[3][4]
-
Thermal Stability: The ability to withstand high temperatures during processing and storage without decomposition.
-
Low Toxicity and Irritancy: Minimal adverse effects on human health and the environment.[5][6]
-
Good Solubility and Compatibility: Ease of incorporation into various formulations.[1]
The molecular scaffold of this compound presents a promising starting point for the development of new UV absorbers. The presence of two aromatic rings and a carboxylic acid group provides a chromophore system capable of absorbing UV radiation, while the tert-butyl group can enhance solubility in organic matrices and potentially improve photostability. The ether linkage offers synthetic flexibility for further molecular modifications.
Synthesis of this compound
The synthesis of the target compound can be achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This involves the reaction of a phenoxide with a primary alkyl halide.
Synthetic Pathway
The overall synthetic scheme is a two-step process starting from commercially available 4-tert-butylphenol and methyl 4-(bromomethyl)benzoate, followed by saponification of the resulting ester.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Part A: Synthesis of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-tert-butylphenol (15.0 g, 0.1 mol), methyl 4-(bromomethyl)benzoate (22.9 g, 0.1 mol), and potassium carbonate (27.6 g, 0.2 mol).
-
Add 150 mL of acetone to the flask.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure methyl 4-[(4-tert-butylphenoxy)methyl]benzoate as a white solid.
Part B: Synthesis of this compound
-
Dissolve the purified methyl 4-[(4-tert-butylphenoxy)methyl]benzoate (from Part A) in a mixture of 100 mL of methanol and 50 mL of 2 M sodium hydroxide solution in a 250 mL round-bottom flask.
-
Heat the mixture to reflux for 4-6 hours. Monitor the saponification by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and acidify to pH 2-3 with 2 M hydrochloric acid.
-
The product will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and key properties relevant to its function as a UV absorber.
Characterization Data
| Property | Method | Expected Result |
| Molecular Formula | - | C18H20O3[7] |
| Molecular Weight | Mass Spectrometry | 284.35 g/mol |
| Melting Point | Melting Point Apparatus | To be determined experimentally |
| Solubility | Visual Inspection | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate), sparingly soluble in water. |
| Purity | HPLC | >98% |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the molecular structure.[8]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.32 (s, 9H): Protons of the tert-butyl group.
-
δ 5.10 (s, 2H): Methylene protons of the -O-CH₂- group.
-
δ 6.88 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the ether linkage on the tert-butylphenyl ring.
-
δ 7.35 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the ether linkage on the tert-butylphenyl ring.
-
δ 7.50 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to the methylene bridge on the benzoic acid ring.
-
δ 8.10 (d, J = 8.4 Hz, 2H): Aromatic protons meta to the methylene bridge on the benzoic acid ring.
-
δ 10.5 (br s, 1H): Carboxylic acid proton.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 31.5 (3C): Methyl carbons of the tert-butyl group.
-
δ 34.2: Quaternary carbon of the tert-butyl group.
-
δ 69.8: Methylene carbon (-O-CH₂-).
-
δ 114.5 (2C), 126.3 (2C), 127.2 (2C), 130.2 (2C): Aromatic CH carbons.
-
δ 143.5, 144.0, 156.0: Aromatic quaternary carbons.
-
δ 171.5: Carboxylic acid carbon.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[8][9]
-
~3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~2960 cm⁻¹: C-H stretching of the tert-butyl group.
-
~1685 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1610, 1510 cm⁻¹: C=C stretching of the aromatic rings.
-
~1240 cm⁻¹: C-O stretching of the ether linkage.
UV-Visible (UV-Vis) Spectroscopy: This is a critical technique to determine the UV absorption properties of the compound.
-
Procedure:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol).
-
Record the absorbance spectrum from 200 to 400 nm using a UV-Vis spectrophotometer.
-
-
Expected Data: The spectrum is expected to show absorption maxima (λmax) in the UVA and/or UVB regions, characteristic of the benzophenone-like structure. The molar extinction coefficient (ε) at λmax should be calculated to quantify the absorption strength.
Performance Evaluation as a UV Absorber
The effectiveness of a UV absorber is determined by its ability to absorb UV radiation and its stability under prolonged exposure.
Photostability Testing
Photostability is a critical parameter for any UV absorber.[4][10] A common method for evaluating photostability is to monitor the change in the UV absorption spectrum of the compound after exposure to a controlled UV source.[11]
Protocol for Photostability Assessment:
-
Prepare a solution of this compound in a photochemically inert solvent (e.g., ethanol) at a known concentration.
-
Measure the initial UV-Vis absorption spectrum (T₀).
-
Expose the solution to a controlled UV source (e.g., a solar simulator or a xenon arc lamp) for defined time intervals.[12]
-
At each time point, record the UV-Vis absorption spectrum.
-
A dark control sample, protected from light, should be run in parallel to account for any thermal degradation.[10]
-
Calculate the percentage of degradation over time by monitoring the decrease in absorbance at the λmax.
Caption: Workflow for photostability testing of the UV absorber.
Formulation and Application Testing
To assess the practical utility of the synthesized UV absorber, it should be incorporated into a representative formulation, such as a simple cosmetic cream or a polymer film.
Protocol for Incorporation into a Sunscreen Formulation:
-
Prepare a basic oil-in-water emulsion.
-
Dissolve the this compound in the oil phase before emulsification. The concentration will depend on the desired Sun Protection Factor (SPF).
-
Homogenize the mixture to form a stable cream.
-
The efficacy of the formulated sunscreen can be evaluated by in vitro SPF measurement, which involves measuring the UV transmittance through a thin film of the product applied to a substrate.
Safety and Toxicological Considerations
While the focus of this guide is on the development and characterization of the UV absorber, it is imperative to consider the potential toxicological profile. Many benzophenone-type UV absorbers have come under scrutiny for their potential endocrine-disrupting effects and ecotoxicity.[5][6][13] Preliminary in vitro cytotoxicity and phototoxicity assays are recommended as early-stage screens.[14]
Conclusion and Future Directions
This application note provides a comprehensive guide for the synthesis, characterization, and evaluation of this compound as a potential UV absorber. The presented protocols are designed to be robust and reproducible, providing a solid foundation for further research.
Future work should focus on:
-
Structural Optimization: Synthesizing derivatives to enhance UV absorption, photostability, and safety profile.
-
In-depth Photostability Studies: Investigating the photodegradation pathways and byproducts.
-
Comprehensive Toxicological Evaluation: Conducting a full suite of toxicological and ecotoxicological tests to ensure the safety of the compound for its intended applications.
-
Polymer Applications: Exploring its use as a UV stabilizer in various polymers such as polyethylene and polypropylene.[2]
By following the methodologies outlined in this guide, researchers can effectively explore the potential of this and related compounds, contributing to the development of the next generation of high-performance UV absorbers.
References
- Berset, G., et al. (1996). Proposed protocol for determination of photostability Part I: cosmetic UV filters. International Journal of Cosmetic Science, 18(4), 167-177. [Link]
- Ghazipura, M., et al. (2023). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environmental Health Perspectives, 131(6), 066001. [Link]
- Zhuang, Y., et al. (2021). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. Water, Air, & Soil Pollution, 232(8), 334.
- Zhang, Q., et al. (2023). Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells. Molecules, 28(13), 5086. [Link]
- uSunChem. (n.d.).
- Li, Y., et al. (2019). Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model. Toxicology in Vitro, 60, 180-186. [Link]
- Kim, J. H., et al. (2018). Biocompatible UV-absorbing polymer nanoparticles prepared by electron irradiation for application in sunscreen. RSC Advances, 8(54), 30958-30965. [Link]
- National Academies of Sciences, Engineering, and Medicine. (2022). Introduction to Sunscreens and Their UV Filters. In Review of the Ecological Risks of Sunscreen Ingredients in Aquatic Environments.
- Herzog, B., et al. (2009). Investigations on Photostability of UV-Absorbers for Cosmetic Sunscreens. SOFW Journal, 135(9), 2-10.
- Downs, C. A., et al. (2014). Toxicological effects of the sunscreen UV filter, benzophenone-2, on planulae and in vitro cells of the coral, Stylophora pistillata. Ecotoxicology, 23(2), 175-191. [Link]
- Fares, H., et al. (2016). UV-absorbing polymers and formulations thereof. U.S.
- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
- PubChem. (n.d.). 4-(4-tert-Butylphenyl)benzoic Acid. [Link]
- BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]
- PubChem. (n.d.). 4-(4-tert-butylphenoxymethyl)benzoic acid. [Link]
- The Good Scents Company. (n.d.). 4-tert-butyl benzoic acid. [Link]
- PrepChem. (n.d.). Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid. [Link]
- NIST. (n.d.). Benzoic acid, 4-methyl-. In NIST Chemistry WebBook. [Link]
- PrepChem. (n.d.). Synthesis of 4-[3-tert.butyl-4-methoxybenzoylthio]benzoic acid. [Link]
- L'Oréal. (2008). Benzoic Acid Ester Compounds, Compositions, Uses and Methods Related Thereto. U.S.
- Council of Scientific & Industrial Research. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- Tintoll. (n.d.). Organic UV Filters: Key Components in Protective Technology. [Link]
- Raber, D. J., et al. (1979).
- Golen, J. A., et al. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- Herzog, B., et al. (2004). New UV Absorbers for Cosmetic Sunscreens - A Breakthrough for the Photoprotection of Human Skin. CHIMIA International Journal for Chemistry, 58(7), 554-559.
- OUCI. (n.d.).
Sources
- 1. Organic UV Filters: Key Components in Protective Technology - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 2. specialchem.com [specialchem.com]
- 3. Advances in UV Absorbers for Sunscreen Formulations – UV Absorbers Producer in China & for PU Chain Extenders, Polymerization Inhibitor Fine Chemicals [usunchem.com]
- 4. Proposed protocol for determination of photostability Part I: cosmetic UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PubChemLite - 4-(4-tert-butylphenoxymethyl)benzoic acid (C18H20O3) [pubchemlite.lcsb.uni.lu]
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- 9. Benzoic acid, 4-methyl- [webbook.nist.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the synthesis of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important compound. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to empower you to achieve higher yields and purity in your experiments.
The predominant and most reliable method for synthesizing this molecule is a two-step process:
-
Williamson Ether Synthesis: Formation of an ether linkage between 4-tert-butylphenol and a methyl 4-(halomethyl)benzoate (typically the bromo- or chloro- derivative) via an SN2 reaction. The ester group serves as a protecting group for the carboxylic acid.
-
Saponification: Hydrolysis of the resulting methyl ester to yield the final carboxylic acid product.
This guide focuses on troubleshooting and optimizing both of these critical steps.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is very low (<50%). What are the most common culprits in the ether formation step?
A1: Low yield in the Williamson ether synthesis step is the most frequent challenge. This reaction follows an SN2 mechanism, where a phenoxide nucleophile attacks an alkyl halide.[1][2] The efficiency hinges on several factors. The most common issues are:
-
Incomplete Deprotonation: The 4-tert-butylphenol is not fully converted to its more nucleophilic phenoxide form. This can be due to a weak base, insufficient equivalents of base, or moisture in the reaction.
-
Poor Reactant Solubility: The ionic phenoxide salt and the organic alkyl halide may not be mutually soluble in the chosen solvent system, leading to a slow, inefficient reaction. This is a classic problem in biphasic systems.
-
Suboptimal Solvent Choice: Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile, reducing its reactivity and slowing down the reaction rate significantly.[1]
-
Side Reactions: Although the primary benzylic halide is ideal for SN2 reactions and unlikely to undergo elimination, side reactions like C-alkylation of the phenoxide can occur, consuming starting materials.[3]
Q2: I'm observing a large amount of unreacted 4-tert-butylphenol in my crude product analysis. How can I ensure complete deprotonation?
A2: This is a clear indication that the generation of the sodium or potassium 4-tert-butylphenoxide is the rate-limiting step or is incomplete.
-
Choice of Base: While strong bases like sodium hydride (NaH) are effective, they can present safety and handling challenges.[2] For aryl ethers, common and effective bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium carbonate (K₂CO₃).[3] Using at least 1.1 to 1.5 molar equivalents of the base is recommended to drive the equilibrium towards the phenoxide.
-
Azeotropic Water Removal: If using bases like NaOH or KOH in a solvent like toluene, any water present (from the base or solvent) can be removed azeotropically before adding the alkyl halide. This ensures the base is available for deprotonation rather than being consumed by residual water.
-
Anhydrous Conditions: Ensure your solvent is thoroughly dried. Using polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile, which are excellent for SN2 reactions, requires using an anhydrous grade and handling under an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: The reaction is very slow and requires extended heating (over 24 hours) to reach completion. How can I accelerate the reaction rate?
A3: A slow reaction rate is typically due to poor solubility of the nucleophile in the organic phase or insufficient thermal energy.
-
Implement Phase Transfer Catalysis (PTC): This is a highly effective technique for this synthesis. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the phenoxide anion from the solid/aqueous phase into the organic phase where the alkyl halide resides.[1][4] The large organic groups of the catalyst "shield" the charge of the phenoxide, making it soluble in the organic solvent and a highly reactive, "naked" nucleophile.[4] This can dramatically increase the reaction rate and often allows for lower reaction temperatures.[3]
-
Optimize Solvent and Temperature: The reaction is typically conducted at temperatures between 50 to 100 °C.[1] Polar aprotic solvents like DMF, DMSO, or acetonitrile are superior as they solvate the cation (e.g., Na⁺ or K⁺) but not the nucleophile, increasing its reactivity.[1][3] If using a less polar solvent like toluene, higher temperatures and a PTC are almost essential.
Q4: My final product is difficult to purify, showing multiple spots on TLC. What are the likely impurities and how can I prevent them?
A4: Impurities usually consist of unreacted starting materials or side products.
-
Unreacted Starting Materials: As discussed, optimizing the base, solvent, and potentially using a PTC will minimize unreacted 4-tert-butylphenol and methyl 4-(bromomethyl)benzoate.
-
C-Alkylation Product: Phenoxides are ambident nucleophiles and can undergo alkylation at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[3] While O-alkylation is generally favored, C-alkylation can be minimized by using polar aprotic solvents.
-
Hydrolysis of Alkyl Halide: If there is excess water and heat, the methyl 4-(bromomethyl)benzoate can hydrolyze to methyl 4-(hydroxymethyl)benzoate. Ensure anhydrous conditions to prevent this.
-
Purification Strategy: The final product is a carboxylic acid, while the starting materials are a phenol and an ester. This difference in acidity is key to purification. After hydrolysis, dissolving the crude product in a solvent like ethyl acetate and washing with a mild base (e.g., aqueous sodium bicarbonate) will extract the desired carboxylic acid into the aqueous layer, leaving non-acidic impurities (like unreacted ester) behind. The aqueous layer can then be re-acidified to precipitate the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic strategy for this molecule?
A1: The recommended strategy is a two-step Williamson ether synthesis followed by saponification. The key is to protect the carboxylic acid as an ester (e.g., methyl ester) during the SN2 reaction. The disconnection should be between the ether oxygen and the benzylic carbon, using 4-tert-butylphenol and methyl 4-(bromomethyl)benzoate as starting materials. The benzylic halide is an excellent electrophile for SN2 reactions, and this route avoids potential issues with harsher conditions that might be needed for other routes.
Q2: Which solvent system is best for the ether synthesis step?
A2: The choice of solvent is critical for the SN2 reaction.
-
Highly Recommended: Anhydrous polar aprotic solvents like DMF or acetonitrile . They offer good solubility for the reactants and accelerate the reaction rate.[1]
-
Acceptable with PTC: Solvents like toluene can be used, but a phase transfer catalyst is essential to achieve a reasonable reaction rate. The advantage is a simpler workup as toluene is not water-miscible.
-
Avoid: Protic solvents like ethanol, methanol, or water as the primary reaction solvent. They will slow the reaction down considerably.[1]
Q3: How do I perform the final hydrolysis (saponification) step effectively?
A3: Saponification is the hydrolysis of the intermediate ester to the final carboxylic acid using a base. A typical procedure involves refluxing the ester with an excess of NaOH or KOH in a mixture of water and a co-solvent like methanol or ethanol until the reaction is complete (monitored by TLC).[5] Afterwards, the reaction mixture is cooled, and the alcohol co-solvent is often removed under reduced pressure. The remaining aqueous solution is then acidified with a strong acid like HCl to a pH of ~1-2, which protonates the carboxylate and causes the final product to precipitate out of the solution.[6][7]
Q4: What is the best method for purifying the final this compound?
A4: Recrystallization is the most effective method for purifying the final solid product. After precipitation from the acidified aqueous solution and filtration, the crude solid can be recrystallized from a suitable solvent system. Common choices include ethanol/water, acetone/hexane, or acetic acid/water mixtures.[5][8] The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
Diagrams and Workflows
Reaction Mechanism
Caption: SN2 mechanism for the Williamson ether synthesis step.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yield.
Experimental Protocols & Data
Protocol 1: Optimized Williamson Ether Synthesis with Phase Transfer Catalysis
This protocol employs a phase transfer catalyst to ensure high efficiency.
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-tert-butylphenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add anhydrous acetonitrile as the solvent.
-
Stir the mixture vigorously for 15 minutes at room temperature.
-
Add methyl 4-(bromomethyl)benzoate (1.05 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC, checking for the disappearance of the starting materials.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude methyl 4-[(4-tert-butylphenoxy)methyl]benzoate, which can be used directly in the next step or purified by column chromatography if necessary.
Protocol 2: Saponification to Final Product
-
Dissolve the crude ester from the previous step in a mixture of methanol and 10% aqueous NaOH solution (use a 3-4 fold molar excess of NaOH).
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis shows complete consumption of the ester.
-
Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash once with diethyl ether or ethyl acetate to remove any non-acidic impurities. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl with stirring until the pH is ~1. A white precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the cake with cold deionized water.
-
Dry the solid product under vacuum. For highest purity, proceed to recrystallization.
Data Presentation
The following tables summarize representative data on how reaction conditions can affect the yield of the ether formation step.
Table 1: Effect of Base and Solvent on Yield
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetonitrile | 80 | 6 | ~90-95% |
| 2 | NaOH (1.5) | DMF | 70 | 8 | ~85-90% |
| 3 | KOH (1.5) | Toluene | 110 | 24 | ~40-50% |
| 4 | KOH (1.5) | Ethanol | 78 | 24 | <30% |
Data is representative and intended for comparative purposes.
Table 2: Impact of Phase Transfer Catalyst (PTC)
| Entry | Solvent | PTC (0.1 eq) | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | Toluene | None | 110 | 24 | ~40-50% |
| 2 | Toluene | TBAB | 110 | 8 | ~85-90% |
| 3 | Acetonitrile | None | 80 | 10 | ~80-85% |
| 4 | Acetonitrile | TBAB | 80 | 5 | >95% |
Data is representative and illustrates the typical acceleration and yield improvement provided by a PTC.
References
- Wikipedia. Williamson ether synthesis. [Link]
- Bronson, T. (2020). Williamson Ether Synthesis. YouTube. [Link]
- ResearchGate. (n.d.). Reaction conditions optimization for the synthesis 4a. [Table]. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions. a. [Table]. [Link]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Francis Academic Press. (n.d.).
- Utah Tech University. (n.d.). Williamson Ether Synthesis Lab Procedure. [Link]
- SUNY Potsdam. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
- Semantic Scholar. (1975).
- ResearchGate. (n.d.). Optimization of reaction conditions 4a. [Diagram]. [Link]
- ResearchGate. (n.d.). Optimization of Reaction Parameters for Production of p-tert-butylbenzoic acid. [Link]
- PubChem. (n.d.). 4-(4-tert-butylphenoxymethyl)benzoic acid. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 4b.a. [Diagram]. [Link]
- ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- Organic Syntheses. (n.d.).
- PrepChem. (n.d.). Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
Welcome to the technical support center for the synthesis of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions needed to navigate the complexities of this synthesis and minimize common side reactions.
The synthesis of this compound is typically achieved via a Williamson ether synthesis.[1] This venerable yet powerful reaction involves the nucleophilic substitution of a halide by an alkoxide.[2] In this specific case, the sodium salt of 4-tert-butylphenol (the nucleophile) reacts with an alkyl halide, such as methyl 4-(bromomethyl)benzoate, to form the desired ether linkage.[3][4] While seemingly straightforward, this SN2 reaction is susceptible to several competing pathways and side reactions that can significantly impact yield and purity.[1][2]
This guide will dissect these potential issues, offering mechanistic explanations and actionable protocols to help you optimize your synthetic route.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis, providing a systematic approach to identify and resolve them.
Issue 1: Low Yield of the Desired Product
Question: My synthesis of this compound is resulting in a disappointingly low yield. What are the most probable causes and how can I improve it?
Answer: Low yields are a frequent challenge and can stem from several factors. A systematic evaluation of your reaction setup, reagents, and conditions is the most effective way to troubleshoot.
Causality and Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures can accelerate the reaction, they can also favor competing elimination (E2) reactions, especially if there are any secondary halide impurities.[5] A typical temperature range for this Williamson ether synthesis is between 50-100 °C.[1][4] It is crucial to maintain careful temperature control.
-
Reaction Time: Incomplete reactions are a common source of low yields. Depending on the scale and specific conditions, this synthesis can require anywhere from 1 to 8 hours to reach completion.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) is highly recommended to ensure the starting materials have been consumed.
-
-
Reagent Quality and Stoichiometry:
-
Moisture Contamination: The Williamson ether synthesis is highly sensitive to moisture.[5] The presence of water can consume the strong base used to deprotonate the phenol and can also lead to the hydrolysis of the alkyl halide, forming 4-(hydroxymethyl)benzoic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Purity of Starting Materials: Impurities in the 4-tert-butylphenol or methyl 4-(bromomethyl)benzoate can lead to unforeseen side reactions. Use reagents of high purity, and if necessary, purify them before use.
-
Base Quality: If you are preparing the phenoxide in situ using a base like sodium hydride (NaH), ensure it has not been deactivated through improper storage. A gray appearance can indicate deactivation.[5]
-
-
Competing Side Reactions:
-
C-Alkylation of the Phenoxide: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[1][4] This can lead to the formation of C-alkylated byproducts.
-
Elimination Reactions: As mentioned, the E2 elimination pathway can compete with the desired SN2 substitution, particularly with more sterically hindered halides.[2]
-
Issue 2: Presence of an Unexpected Isomeric Impurity
Question: My final product is contaminated with an isomer that has a similar mass spectrum. What is this impurity and how can I prevent its formation?
Answer: The most likely isomeric impurity is the C-alkylated byproduct. Phenoxides can undergo alkylation at the ortho or para positions of the aromatic ring, in addition to the desired O-alkylation.[4][6]
Mechanistic Insight:
The phenoxide ion exists in resonance, with negative charge density delocalized onto the aromatic ring. This allows for electrophilic attack at the carbon atoms, leading to C-alkylation.[6]
Prevention and Mitigation:
-
Solvent Choice: The choice of solvent plays a critical role in directing the reaction towards either O- or C-alkylation.[6]
-
Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are recommended.[1] These solvents solvate the cation of the phenoxide salt but not the oxygen anion, leaving it more available for nucleophilic attack (O-alkylation).[3]
-
Protic solvents , like ethanol or water, can form hydrogen bonds with the phenoxide oxygen, shielding it and making C-alkylation more favorable.[6]
-
-
Counter-ion: The nature of the cation can also influence the reaction outcome, although this is a more subtle effect.
Experimental Protocol: Minimizing C-Alkylation
-
Strictly Anhydrous Conditions: Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Solvent: Use freshly distilled, anhydrous DMF as the reaction solvent.
-
Base: Add sodium hydride (as a 60% dispersion in mineral oil) carefully to a solution of 4-tert-butylphenol in anhydrous DMF at 0 °C under a nitrogen atmosphere.
-
Reaction: Allow the mixture to stir until hydrogen evolution ceases, indicating complete formation of the sodium phenoxide. Then, add a solution of methyl 4-(bromomethyl)benzoate in anhydrous DMF dropwise at 0 °C.
-
Temperature: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50-60 °C, monitoring by TLC.
Issue 3: Formation of a More Polar Byproduct
Question: I am observing a significant amount of a more polar byproduct that is difficult to separate from my desired product. What could it be?
Answer: A common polar byproduct is 4-(hydroxymethyl)benzoic acid, which arises from the hydrolysis of the starting material, methyl 4-(bromomethyl)benzoate.[5] Another possibility is the hydrolysis of the ester group of the product during workup.
Troubleshooting and Avoidance:
-
Hydrolysis of the Alkyl Halide:
-
Cause: Presence of water or hydroxide ions in the reaction mixture.
-
Prevention: Ensure strictly anhydrous conditions as described previously. Use a non-nucleophilic base if possible, or ensure the phenoxide is fully formed before adding the alkyl halide.
-
-
Hydrolysis of the Product's Ester Group:
-
Cause: Basic conditions during the reaction or workup can lead to saponification of the methyl ester.[7]
-
Prevention:
-
Use no more than a slight excess of the base.
-
During the workup, neutralize the reaction mixture carefully with a dilute acid (e.g., 1 M HCl) at a low temperature to avoid prolonged exposure to basic conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for deprotonating 4-tert-butylphenol in this synthesis?
A1: Strong, non-nucleophilic bases are ideal. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the phenol to form the sodium phenoxide and hydrogen gas, which evolves from the reaction.[2] Potassium carbonate (K₂CO₃) can also be used, often in a polar aprotic solvent like DMF or acetone, but may require higher temperatures and longer reaction times.[8]
Q2: Can I use 4-(chloromethyl)benzoic acid instead of the bromo- derivative?
A2: Yes, the chloro- derivative can be used, but the reaction will likely be slower. Bromide is a better leaving group than chloride, so the SN2 reaction will proceed more readily with methyl 4-(bromomethyl)benzoate.[2] If you use the chloro- derivative, you may need to use higher temperatures or add a catalytic amount of sodium or potassium iodide to facilitate a halide exchange in situ (Finkelstein reaction), which generates the more reactive iodo- intermediate.[4]
Q3: How can I effectively purify the final product?
A3: A combination of techniques is usually most effective:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup will remove inorganic salts and water-soluble impurities.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If significant amounts of byproducts with similar polarity are present, purification by silica gel column chromatography may be necessary. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
Q4: My starting material, methyl 4-(bromomethyl)benzoate, appears to have degraded. How should it be stored?
A4: Methyl 4-(bromomethyl)benzoate is a lachrymator and is sensitive to moisture.[9][10] It should be stored in a tightly sealed container in a cool, dry place, away from light. Over time, it can hydrolyze to 4-(hydroxymethyl)benzoic acid or undergo other decomposition pathways. It is advisable to use it as fresh as possible or to check its purity by NMR or melting point before use.
Visualizing the Reaction and Side Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the main reaction and key side reactions.
Main Reaction: Williamson Ether Synthesis
Caption: Desired SN2 pathway for the synthesis.
Side Reaction: C-Alkylation vs. O-Alkylation
Caption: Competing O- and C-alkylation pathways.
Side Reaction: Hydrolysis of Alkyl Halide
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. One moment, please... [chemistrytalk.org]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. m.youtube.com [m.youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. innospk.com [innospk.com]
- 10. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
Welcome to the Technical Support Center for the purification of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to streamline your purification workflows and enhance the purity of your final compound.
Introduction to Purification Challenges
This compound is commonly synthesized via a Williamson ether synthesis. This reaction, while generally robust, can present several purification challenges. The primary issues stem from the separation of the desired product from unreacted starting materials, side-products, and process-related impurities. The crystalline nature of the product makes recrystallization a primary purification technique; however, selecting the appropriate solvent system and optimizing conditions are critical for success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is largely dependent on the specific reaction conditions of the Williamson ether synthesis. However, common impurities include:
-
Unreacted Starting Materials: 4-tert-Butylphenol and a 4-(halomethyl)benzoic acid ester (e.g., methyl 4-(bromomethyl)benzoate) are the most common starting materials.
-
C-Alkylated Byproducts: While O-alkylation is the desired reaction, competitive C-alkylation of the 4-tert-butylphenol can occur, leading to isomeric impurities that can be difficult to separate.
-
Dialkylated Products: Under certain conditions, the formation of a bis-ether byproduct is possible.
-
Hydrolysis Products: If the starting material is an ester of 4-(halomethyl)benzoic acid, incomplete hydrolysis will result in the corresponding ester impurity in the final product.
Q2: My crude product is an oil or a sticky solid and won't crystallize. What should I do?
A2: This phenomenon, often referred to as "oiling out," is a common issue in the recrystallization of organic compounds. It typically occurs when the melting point of the solid is lower than the boiling point of the solvent, or when significant impurities are present.
-
Troubleshooting Steps:
-
Trituration: Try stirring the oil with a small amount of a non-polar solvent in which the desired product is insoluble, such as hexanes or petroleum ether. This can often induce crystallization.
-
Solvent System Modification: The choice of solvent is critical. If a single solvent system is failing, a mixed-solvent system may be more effective. A good starting point is a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a solvent in which it is poorly soluble (e.g., water, hexanes).
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solvent. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of pure, crystalline material, add a "seed crystal" to the cooled solution to initiate crystallization.
-
Q3: I'm seeing significant streaking of my compound on my silica gel TLC plate. How can I improve the separation?
A3: Streaking of carboxylic acids on silica gel TLC is a frequent problem due to the interaction of the acidic proton with the stationary phase. To mitigate this, you can:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. This will suppress the ionization of the carboxylic acid, leading to a more defined spot.
Q4: What is a good starting point for a recrystallization solvent system for this compound?
A4: Based on the purification of structurally similar compounds, such as 4-(4-phenoxyphenoxy)benzoic acid, acetic acid is a promising solvent for recrystallization.[2] Alternatively, mixed solvent systems like ethanol/water or ethyl acetate/hexanes are often effective for substituted benzoic acids.[3] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Crystal Formation | Too much solvent was used, preventing supersaturation upon cooling. | Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4] |
| The solution cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. | |
| Nucleation has not occurred. | Try scratching the inside of the flask with a glass rod or adding a seed crystal.[1] | |
| "Oiling Out" | The melting point of the compound is lower than the boiling point of the solvent. | Switch to a lower-boiling point solvent or use a mixed-solvent system where the compound is more soluble at a lower temperature. |
| High concentration of impurities. | Consider a preliminary purification step, such as an acid-base extraction, to remove gross impurities before recrystallization. | |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4] |
| Poor Recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) with hot solvent to prevent the product from crashing out on the filter paper. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Separation of Product and Impurities | Inappropriate solvent system polarity. | Optimize the eluent system using TLC. A common starting point for aromatic acids is a mixture of hexanes and ethyl acetate with a small amount of acetic acid. |
| Column overloading. | Use an appropriate amount of silica gel for the amount of crude material (typically a 30:1 to 50:1 ratio of silica to compound by weight). | |
| Product Elutes Too Quickly or Too Slowly | Eluent is too polar or not polar enough. | Adjust the solvent ratio. Increase the proportion of the more polar solvent (e.g., ethyl acetate) to decrease the retention time, or increase the proportion of the less polar solvent (e.g., hexanes) to increase it. |
| Tailing of the Product Band | Interaction of the carboxylic acid with the silica gel. | Add 0.5-1% acetic acid to the eluent to suppress ionization and reduce tailing. |
Experimental Protocols
Protocol 1: Recrystallization from Acetic Acid (Adapted from a similar compound)
This protocol is adapted from the purification of 4-(4-phenoxyphenoxy)benzoic acid and should serve as a good starting point.[2]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot acetic acid (e.g., start with 10 mL per gram of crude material) in an Erlenmeyer flask by heating on a hot plate with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetic acid, followed by a wash with cold water to remove residual acetic acid.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Acid-Base Extraction for Preliminary Purification
This technique is useful for removing neutral or basic impurities from the acidic product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction twice.
-
Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper). The purified product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly. This material can then be further purified by recrystallization.[5][6][7]
Visualization of Purification Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization.
References
- Experiment 9 — Recrystallization. (n.d.).
- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
- Solved Separation of Benzoic Acid and Biphenyl - Solvents. (2020, September 23). Chegg.com.
- Recrystallization. (n.d.). ResearchGate.
- 7.14: Mixed Solvent Crystallization. (2022, April 7). Chemistry LibreTexts.
- Describe a procedure for the separation of benzoic acid, C6H5COOH from Tributylamine, (CH3CH2CH2CH3)3N. (2025, September 16). Filo.
- Crystallization. (n.d.). Web Pages.
- Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. (n.d.). Organic Syntheses Procedure.
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (n.d.). Google Patents.
- Recrystallization of Benzoic Acid. (n.d.). Retrieved from [https://www.mn.uio.no/kjemi/tjenester/kjemisk-verksted/lab-forsok/KJE1201/Recrystallization of Benzoic Acid.pdf]([Link] of Benzoic Acid.pdf)
- Chemistry 102 - Experiment 3. (2009, September 10).
- (12) United States Patent. (2008, June 27). Googleapis.com.
- Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]
- 3. amherst.edu [amherst.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chegg.com [chegg.com]
- 6. Describe a procedure for the separation of benzoic acid, C6H5COOH from Tr.. [askfilo.com]
- 7. Chemistry 102 - Experiment 3 [home.miracosta.edu]
Technical Support Center: Optimizing Esterification of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
Welcome to the technical support center for the synthesis and optimization of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid esters. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the esterification of this moderately sterically hindered carboxylic acid. We provide in-depth, field-proven insights in a direct question-and-answer format, complete with troubleshooting guides, detailed protocols, and mechanistic diagrams.
Section 1: Frequently Asked Questions (FAQs) - Method Selection
The successful esterification of this compound is highly dependent on the nature of the alcohol coupling partner and the sensitivity of any other functional groups present in the molecule. This section will guide you in selecting the most appropriate synthetic strategy.
Q1: What are the primary methods for esterifying this compound, and when should I choose each one?
A1: There are three primary methods to consider, each with distinct advantages and limitations: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.
-
Fischer-Speier Esterification: This is a classic acid-catalyzed condensation between the carboxylic acid and an alcohol.[1] It is best suited for simple, non-hindered primary or secondary alcohols that are inexpensive and can be used in large excess to drive the reaction equilibrium.[2][3]
-
Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4][5] It is the preferred method for temperature-sensitive substrates or sterically demanding alcohols (including tertiary alcohols) due to its mild, neutral reaction conditions.[6][7]
-
Mitsunobu Reaction: This redox-condensation reaction employs triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[8] It is ideal for secondary alcohols where stereochemical inversion is desired and for substrates that cannot tolerate the conditions of the other methods.[9][10] However, it involves more expensive reagents and can present purification challenges.
The following table summarizes the key aspects of each method:
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Reagents | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Carboxylic Acid, Alcohol, DCC/EDC, DMAP (catalyst) | Carboxylic Acid, Alcohol, PPh₃, DEAD/DIAD |
| Conditions | High temperature (reflux), acidic | Room temperature, neutral pH | Low to room temperature, neutral |
| Pros | Economical, simple setup, good for large scale with simple alcohols.[11] | Mild conditions, high yields, excellent for hindered/sensitive substrates.[4][6] | Very mild, proceeds with inversion of stereochemistry.[8][12] |
| Cons | Reversible reaction, harsh acidic conditions, not suitable for tertiary alcohols or acid-labile substrates.[11][13] | Expensive reagents, byproduct (DCU/EDU) removal can be challenging.[14] | Expensive reagents, stoichiometric byproducts (PPh₃O, hydrazine) require careful purification.[8] |
| Best For | Methyl, ethyl, and other primary alcohol esters. | tert-Butyl esters, esters of sensitive or sterically hindered alcohols.[7][15] | Chiral secondary alcohols requiring stereochemical inversion. |
Q2: My alcohol is a valuable, complex secondary alcohol. Which method minimizes the risk of side reactions like dehydration?
A2: For valuable or sensitive secondary alcohols, the Steglich Esterification is highly recommended. The reaction proceeds under neutral and typically ambient temperature conditions, which circumvents the risk of acid-catalyzed dehydration or rearrangement that can occur with secondary (and especially tertiary) alcohols under Fischer esterification conditions.[14] The Mitsunobu reaction is also an excellent choice under mild conditions, with the added benefit of predictable stereochemical inversion.[10]
Section 2: Troubleshooting Guides
Even with the correct method, experimental challenges can arise. This section addresses the most common issues encountered during the esterification of this compound.
Issue 1: Low Yield or Incomplete Conversion in Fischer Esterification
Q: I've refluxed my reaction for hours, but TLC and NMR analysis show a significant amount of unreacted carboxylic acid. What is causing this, and how can I fix it?
A: This is a classic problem stemming from the reversible nature of the Fischer esterification.[3] The reaction produces water as a byproduct, which can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[16]
Troubleshooting Steps:
-
Use Excess Alcohol: The most straightforward approach is to use the alcohol as the solvent, creating a large molar excess that drives the equilibrium toward the product according to Le Châtelier's principle.[17][18] This is practical for simple alcohols like methanol or ethanol.
-
Remove Water: If using a more complex alcohol, active removal of water is critical. This can be achieved by:
-
Dean-Stark Apparatus: If using a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark trap will continuously remove water as it is formed, irreversibly driving the reaction to completion.[11][18]
-
Drying Agents: Adding molecular sieves to the reaction mixture can sequester the water byproduct.
-
-
Check Catalyst Activity: Ensure your strong acid catalyst (e.g., concentrated H₂SO₄) has not been compromised by absorbing atmospheric moisture. Use a fresh bottle if in doubt.[19]
Issue 2: Low Yield and a Messy Reaction with Steglich Esterification
Q: My Steglich reaction is sluggish, and I'm having trouble isolating the product from a white precipitate. What's going wrong?
A: Low yields in Steglich esterifications often point to two culprits: inefficient activation of the carboxylic acid or the formation of an unreactive N-acylurea byproduct.[7] The white precipitate is almost certainly the dicyclohexylurea (DCU) byproduct if you are using DCC.
Troubleshooting Steps:
-
The Critical Role of DMAP: DMAP is not just a base; it is a highly effective acylation catalyst. It reacts with the initial O-acylisourea intermediate to form a much more reactive N-acylpyridinium salt.[7] This intermediate reacts rapidly with the alcohol and, crucially, prevents the slow intramolecular rearrangement of the O-acylisourea to the unreactive N-acylurea.[14]
-
Solution: Ensure you are using a catalytic amount (typically 5-10 mol%) of DMAP. The reaction should be run in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[5]
-
-
Reagent Quality and Stoichiometry: Carbodiimides like DCC are sensitive to moisture. Use fresh, high-purity reagents. A slight excess (1.1 equivalents) of the carbodiimide is often beneficial.
-
DCU Removal: The DCU byproduct is notoriously insoluble in many organic solvents.
-
Solution: After the reaction is complete, cool the mixture to 0 °C or lower to maximize precipitation of DCU. Filter the mixture through a pad of Celite to remove the solid before proceeding with the aqueous workup.
-
The diagram below illustrates the key catalytic cycle of DMAP in the Steglich esterification, highlighting its role in preventing the formation of the N-acylurea side product.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [moodle.tau.ac.il]
- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 17. personal.tcu.edu [personal.tcu.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid. The purity of this compound is paramount for the reliability and reproducibility of downstream applications. This document provides in-depth, field-proven methodologies and troubleshooting advice in a direct question-and-answer format to address common challenges encountered during its purification.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the common impurities I should expect in my crude sample of this compound?
A1: The profile of impurities is intrinsically linked to the synthetic route employed. However, based on common synthetic pathways (e.g., Williamson ether synthesis followed by oxidation, or coupling of 4-tert-butylphenol with a 4-(halomethyl)benzoate ester followed by hydrolysis), several classes of impurities are frequently observed.
Understanding the nature of these impurities is the first step in selecting an appropriate purification strategy. For instance, non-acidic organic impurities are readily removed by exploiting the acidic nature of the target compound.
Table 1: Potential Impurities and Their Characteristics
| Impurity Class | Specific Example(s) | Rationale for Presence | Key Differentiating Property |
| Starting Materials | 4-tert-butylphenol, 4-toluic acid, 4-(bromomethyl)benzoic acid | Incomplete reaction | 4-tert-butylphenol is weakly acidic (phenolic); others are acidic. |
| Reaction Intermediates | Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate | Incomplete ester hydrolysis | Neutral organic compound. |
| Side-Products | Products from self-condensation; over-oxidation products | Non-specific reactions or harsh reaction conditions | Variable polarity and acidity. |
| Incomplete Oxidation | 4-[(4-tert-Butylphenoxy)methyl]benzaldehyde | If synthesis involves oxidation of a methyl or alcohol group[1][2] | Neutral organic compound. |
| Reagents/Solvents | Residual reaction solvents (e.g., Toluene, DMF), phase-transfer catalysts | Carried through from reaction work-up | Volatile or water-soluble. |
Q2: With several potential impurities, which purification method should I try first?
A2: The optimal purification strategy depends on both the scale of your experiment and the nature of the impurities present. For a crude reaction mixture, a multi-step approach is often necessary. The following decision workflow provides a logical starting point.
Caption: Initial decision workflow for purification.
-
Start with Acid-Base Extraction: If your crude material contains significant neutral or basic impurities (like unreacted esters or aldehyde intermediates), an acid-base extraction is the most efficient first step to isolate the acidic product.[3][4]
-
Follow with Recrystallization: If the product obtained after extraction (or the initial crude product, if relatively clean) is a solid, recrystallization is an excellent and scalable second step to remove closely related impurities and achieve high crystalline purity.[5][6]
-
Use Column Chromatography When Necessary: If impurities have similar acidity and polarity to your product, or if the product is an oil that will not crystallize, column chromatography is the method of choice.[7][8]
Q3: Can you provide a detailed, reliable protocol for Acid-Base Extraction?
A3: Certainly. This technique leverages the carboxylic acid functional group, which is deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral impurities remain in the organic phase.
Causality: We use a weak base like sodium bicarbonate (NaHCO₃) instead of a strong base (like NaOH) as a safety measure. While the ether linkage in the target molecule is relatively stable, using a strong base could potentially hydrolyze any residual ester impurities into the target acid, artificially inflating your yield with what was initially an impurity.[9]
Caption: Experimental workflow for acid-base extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from the CO₂ gas that evolves.
-
Separation: Allow the layers to separate fully. The aqueous layer (typically the bottom layer, but always check miscibility) contains the sodium salt of your desired carboxylic acid. Drain this aqueous layer into a clean Erlenmeyer flask.
-
Repeat: To ensure complete extraction, add a fresh portion of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers. A good rule of thumb is to perform two to three extractions.[10]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise. You will see the product precipitate as a white solid. Continue adding acid until the solution is acidic (pH 1-2, check with litmus or pH paper) and no more precipitate forms.[11]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Q4: What is the best way to recrystallize this compound?
A4: Recrystallization is a powerful technique for achieving high purity, but success is critically dependent on solvent choice. The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C).
Solvent Selection: A solvent screening on a small scale (milligrams) is essential. Based on the molecule's structure (a polar carboxylic acid head and a large non-polar tail), a polar protic solvent or a mixed solvent system is likely to be effective.
Table 2: Recrystallization Solvent Screening Guide
| Solvent / System | Polarity | Boiling Point (°C) | Rationale & Comments |
| Ethanol/Water | Polar Protic | 78 / 100 | Excellent choice. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of hot ethanol to clarify and then allow to cool slowly.[5] |
| Isopropanol | Polar Protic | 82 | A good single-solvent option. Less volatile than ethanol. |
| Acetic Acid/Water | Polar Protic | 118 / 100 | Often used for aromatic carboxylic acids. The acid can help prevent dissociation.[5] The product should be washed thoroughly with water to remove residual acetic acid. |
| Toluene | Non-polar | 111 | Good for dissolving the non-polar body of the molecule. May require a co-solvent like hexane to induce precipitation upon cooling. |
Step-by-Step Protocol (Two-Solvent System: Ethanol/Water):
-
Place the solid product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the "good" solvent (ethanol) and bring the mixture to a gentle boil with stirring to dissolve the solid completely.
-
To the boiling solution, add the "poor" solvent (water) dropwise until you observe persistent cloudiness.
-
Add a few drops of the "good" solvent (ethanol) back into the boiling solution until it becomes clear again.
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
Q5: My compound is streaking badly on silica gel TLC plates. How can I perform column chromatography?
A5: This is a classic and expected issue. The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica gel surface, causing the compound to streak or "tail" instead of moving as a compact spot.[10]
The Solution: To suppress this interaction, you must add a small amount of a volatile acid to your eluent system. This ensures the carboxylic acid remains fully protonated and elutes symmetrically.
Protocol for Column Chromatography:
-
TLC Analysis: First, find a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate.
-
Prepare your eluent by adding 0.5-1% acetic acid to the solvent mixture (e.g., for 100 mL of eluent, add 0.5-1 mL of glacial acetic acid).
-
The ideal R_f (retention factor) for the desired compound for column separation is between 0.25 and 0.35.
-
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent (containing acetic acid).
-
Sample Loading: Dissolve your crude product in a minimum amount of the eluent or another strong solvent like dichloromethane. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent and the volatile acetic acid using a rotary evaporator. You may need to co-evaporate with a solvent like toluene to fully remove residual acetic acid.
References
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
- University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]
- Wikipedia. (n.d.). Acid–base extraction. [Link]
- Google Patents. (1972).
- Google Patents. (2016).
- Reachem. (2024).
- Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]
- University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. [Link]
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Department of Chemistry & Biochemistry. [Link]
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- 1. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
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- 4. vernier.com [vernier.com]
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- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
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- 11. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Scaling Up the Synthesis of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
Welcome to the technical support center for the synthesis of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a key intermediate in the synthesis of pharmaceuticals like Bexarotene, a retinoid X receptor (RXR) agonist, robust and scalable production of this molecule is critical.[1][2]
This document moves beyond a simple recitation of steps to provide a deeper understanding of the process variables, potential pitfalls, and troubleshooting strategies essential for a successful scale-up. We will address common questions and challenges in a direct, Q&A format, supported by detailed protocols and mechanistic insights.
Section 1: Synthesis Overview & Key Transformations
The most prevalent and scalable route to this compound is a two-step process. It begins with the preparation of a suitable haloalkyl benzoic acid derivative, followed by a Williamson ether synthesis with 4-tert-butylphenol.[3][4] Protecting the carboxylic acid as an ester during the ether synthesis is highly recommended at scale to prevent undesirable side reactions with the base.
The overall workflow can be visualized as follows:
Caption: General three-step synthetic workflow for the target molecule.
Section 2: Frequently Asked Questions (FAQs) for Scale-Up
Q1: What is the most common and scalable synthetic route?
The most reliable route involves the Williamson ether synthesis, which couples an alkoxide with an organohalide.[5] For this specific molecule, the reaction is between the potassium or sodium salt of 4-tert-butylphenol (the nucleophile) and a methyl 4-(halomethyl)benzoate (the electrophile). Using the methyl ester of the benzoic acid is crucial for scalability.
Q2: Should I use the 4-(chloromethyl) or 4-(bromomethyl)benzoic acid derivative as the alkylating agent?
While the chloro- derivative can be prepared via free-radical chlorination of 4-methylbenzoic acid, this process is often difficult to control on a larger scale and can produce over-chlorinated impurities (dichloromethyl and trichloromethyl species).[6][7][8]
The bromo- derivative, methyl 4-(bromomethyl)benzoate, is generally preferred for scale-up.[9][10] It is typically synthesized by the free-radical bromination of methyl p-toluate using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide (BPO).[11] This method offers better selectivity and yields a cleaner product, simplifying downstream purification.
Q3: What are the critical parameters to control during the Williamson ether synthesis step when scaling up?
-
Stoichiometry: Precise control of the base is critical. An excess can lead to hydrolysis of the methyl ester, while an insufficient amount will result in incomplete conversion of the 4-tert-butylphenol.
-
Temperature: While the SN2 reaction requires energy, excessive temperatures can promote side reactions.[3] A typical range is 50-100 °C, depending on the solvent.[12] Robust temperature control is paramount at scale to ensure batch-to-batch consistency.
-
Agitation: In a heterogeneous mixture (e.g., solid K₂CO₃ in a solvent), efficient agitation is necessary to ensure adequate mass transfer between phases.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetone are effective.[5][13] The choice will depend on reactant solubility, boiling point (for temperature control), and ease of removal during work-up.
Q4: What are the most common impurities and how do they form?
The most common impurities include:
-
Unreacted Starting Materials: 4-tert-butylphenol and methyl 4-(bromomethyl)benzoate.
-
C-Alkylated Isomer: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) instead of the desired oxygen atom (O-alkylation).[3][14] This is typically a minor impurity but can be favored in certain solvent systems.
-
Hydrolysis Product: If conditions are too harsh or water is present, the methyl ester can hydrolyze to the carboxylic acid prematurely.
-
Impurities from the Alkylating Agent: Dihalogenated impurities from the first step will lead to corresponding dimeric ether impurities in the final product.
Q5: Is a phase transfer catalyst (PTC) necessary for scale-up?
While not strictly necessary, using a phase transfer catalyst is highly recommended for large-scale synthesis.[15] In a solid-liquid or liquid-liquid system, a PTC like tetrabutylammonium bromide (TBAB) shuttles the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the alkylating agent.[12][16] This dramatically increases the reaction rate, allows for milder reaction conditions (lower temperatures), and can lead to cleaner conversions and higher yields, making the process more efficient and economical at scale.[17]
Section 3: Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process.
Issue 1: Low Reaction Conversion or Stalled Reaction
| Potential Cause | Recommended Action & Explanation |
| Incomplete Phenoxide Formation | Verify Base Quality & Stoichiometry: Use a fresh, dry base (e.g., K₂CO₃, anhydrous). Ensure at least one equivalent is used. Incomplete deprotonation of the phenol is a common cause of low conversion. |
| Poor Reactant Solubility | Optimize Solvent/PTC: If reactants are not fully dissolved, the reaction will be slow. Consider a more polar solvent like DMF. Alternatively, introduce a phase transfer catalyst (PTC) like TBAB to improve the transport of the phenoxide into the solution phase where the alkylating agent resides.[15] |
| Low-Quality Alkylating Agent | Analyze Starting Material: Use HPLC or GC-MS to confirm the purity of your methyl 4-(bromomethyl)benzoate. The presence of non-reactive impurities (like residual methyl p-toluate) will lead to lower than expected conversion. |
| Insufficient Agitation | Increase Stirring Rate: On a larger scale, ensuring a well-mixed, homogeneous slurry is critical for mass transfer. Dead spots in the reactor will lead to localized areas of low reactivity. |
Issue 2: Formation of Significant Side Products (Low Purity)
Sources
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Technical Support Center: Stability and Handling of 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid Derivatives
Welcome to the technical support guide for 4-[(4-tert-Butylphenoxy)methyl]benzoic acid and its derivatives. This class of molecules is pivotal in various research and development applications. However, their chemical structure contains specific moieties that can be susceptible to degradation under common experimental conditions. Understanding and mitigating this instability is critical for ensuring the reproducibility, accuracy, and validity of your results.
This guide provides an in-depth analysis of the potential decomposition pathways, offers troubleshooting advice for unexpected experimental outcomes, and outlines best practices for storage and handling to preserve compound integrity.
Section 1: Understanding the Core Instability of the Scaffold
To effectively prevent decomposition, it is essential to first understand the underlying chemical liabilities of the molecular structure. The this compound scaffold has two primary points of potential instability: the ether linkage and the carboxylic acid group .
Caption: Key chemical liabilities of the core molecular structure.
FAQ 1: What is the most common degradation pathway for this compound class?
The most frequently encountered issue is the cleavage of the ether bond, particularly under acidic conditions. While ethers are generally stable, the presence of a strong acid can catalyze hydrolysis, breaking the molecule into 4-tert-butylphenol and 4-(hydroxymethyl)benzoic acid.
FAQ 2: How does acid-catalyzed ether cleavage occur?
This reaction proceeds via a nucleophilic substitution mechanism (SN1 or SN2).[1][2][3] The process is initiated by the protonation of the ether oxygen by a strong acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid).[4][5] This protonation converts the alkoxy group into a good leaving group (an alcohol). Subsequently, a nucleophile (often water from the solvent) attacks the benzylic carbon, leading to the cleavage of the C-O bond. This reaction is often accelerated by heat.[2][4]
Caption: Simplified workflow of acid-catalyzed ether cleavage.
FAQ 3: Under what conditions does decarboxylation occur?
Decarboxylation is the loss of the carboxylic acid group as carbon dioxide (CO₂). For benzoic acid derivatives, this typically requires significant energy input, such as high temperatures (above 150-200°C).[6][7] The presence of certain catalysts or exposure to high-energy UV light can facilitate this process at lower temperatures.[8][9][10][11] While less common than ether cleavage under typical lab conditions, it is a critical consideration during heat-intensive steps or photochemical experiments.
Caption: The process of thermal or photochemical decarboxylation.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you might encounter, linking them to the underlying chemical degradation.
| Observed Problem | Likely Cause | Troubleshooting Steps & Recommendations |
| Appearance of a 4-tert-butylphenol peak in HPLC/LC-MS. | Ether Bond Cleavage | 1. Check Mobile Phase: If using TFA, reduce concentration to ≤0.05%. Consider alternative acids like formic acid. 2. Lower Column Temperature: Operate the HPLC column at or near room temperature (e.g., 25-30°C) if separation allows. 3. Sample pH: Ensure the pH of your prepared sample is not strongly acidic (pH < 3). Neutralize or dilute if necessary before analysis. |
| Quantification is low; new peak identified as 1-tert-butyl-4-(phenoxymethyl)benzene. | Decarboxylation | 1. Review Heat Exposure: Did your protocol involve heating? If so, minimize the duration and temperature. 2. Assess Light Conditions: Protect samples and stock solutions from direct sunlight or intense lab lighting. Use amber vials or wrap containers in foil.[12][13] |
| Compound loses biological activity over time, but primary peak in HPLC looks unchanged. | Peroxide Formation | 1. Check Solution Age & Storage: Ethers can slowly form non-chromophoric peroxides upon exposure to air and light, which can interfere with biological assays.[12][13] 2. Use Fresh Solvents: Prepare solutions in high-purity, fresh solvents (especially ethers like THF or dioxane if used). 3. Inert Atmosphere: For long-term storage of solutions, consider purging the vial headspace with an inert gas (Argon or Nitrogen) before sealing. |
Section 3: Proactive Prevention: Best Practices for Storage and Handling
Adhering to proper storage and handling protocols is the most effective way to prevent degradation.
Recommended Storage Conditions
| Form | Temperature | Light/Atmosphere | Container | Notes |
| Solid (Powder) | 2-8°C (Recommended) ≤25°C (Acceptable) | Protect from light. Keep dry. | Tightly sealed, opaque or amber glass vial. | Avoid exposure to high humidity. Store away from strong acids or oxidizers.[12][14] |
| Stock Solution (in DMSO/DMF) | -20°C (Short-term) -80°C (Long-term)[15] | Protect from light. | Tightly sealed amber glass vial or cryovial. | Aliquot into single-use volumes to prevent repeated freeze-thaw cycles. Use anhydrous grade solvents.[16] |
| Aqueous Solution (for Assays) | 2-8°C | Protect from light. | Polypropylene or glass vial. | Prepare fresh daily. Buffer to a neutral pH (6.5-7.5) if possible. Discard after use. |
Key Handling Guidelines
-
pH Management: Avoid exposing the compound to solutions with a pH below 4 or above 9 for extended periods.
-
Temperature Control: Minimize heat. If a heating step is unavoidable, use the lowest possible temperature for the shortest possible time.
-
Solvent Purity: Use high-purity, HPLC-grade, or anhydrous solvents to avoid contaminants like acids or peroxides that can initiate degradation.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of Stable Stock Solutions
-
Preparation: Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Use anhydrous, high-purity DMSO or DMF for maximum stability.
-
Dissolution: Weigh the required amount of solid and dissolve it in the appropriate volume of solvent to achieve the desired concentration (e.g., 10 mM). Ensure complete dissolution using gentle vortexing or sonication in a room temperature water bath.
-
Aliquoting: Immediately dispense the solution into single-use aliquots in amber, tightly-sealing vials (e.g., cryovials).
-
Storage: Purge the headspace of each vial with an inert gas (Argon or Nitrogen) for 5-10 seconds before capping.
-
Labeling & Freezing: Clearly label each aliquot with the compound name, concentration, date, and solvent. Place immediately into -80°C storage.[15]
Protocol 2: Conducting a Forced Degradation Study
A forced degradation (or stress testing) study is essential for understanding your molecule's stability in your specific experimental context.[17][18][19] It helps to confirm that your analytical method can separate the parent compound from any potential degradants.[19]
Caption: Workflow for a basic forced degradation study.
-
Prepare Samples: Create five separate samples of your compound at a known concentration (e.g., 0.5 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water). Include a sixth sample as an untreated control.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% hydrogen peroxide.
-
Thermal: Incubate one sample at 60°C.
-
Photolytic: Expose one sample to a UV lamp.
-
-
Incubation: Let the samples sit at room temperature (or as specified) for a set period (e.g., 24 hours), protected from light (except for the photolytic sample).
-
Analysis: Neutralize the acidic and basic samples if necessary, then analyze all samples by HPLC or LC-MS. Compare the chromatograms to the control to identify any new peaks, which represent degradation products.
By proactively managing these variables, you can ensure the stability of your this compound derivatives and generate reliable, high-quality data.
References
- Wikipedia. Ether cleavage. Link
- Ashenhurst, J. Acidic cleavage of ethers (SN2). Master Organic Chemistry. Link
- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Link
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Link
- Chemistry Steps. Reactions of Ethers-Ether Cleavage. Link
- PubChem. Phenoxyacetic Acid.
- Ren, R., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 24012-24017. Link
- Request PDF. Mechanisms of decarboxylation of ortho-substituted benzoic acids. Link
- LNEYA Industrial Chillers Manufacturer. What are the conditions for the decarboxylation reaction?
- Request PDF. (2013).
- Wikipedia.
- Millennium Pharmaceuticals. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Link
- Khoddami, A., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water.
- Google Patents. (2009).
- MedChemExpress. Phenoxyacetic acid. Link
- ResearchGate. (2011).
- BenchChem.
- University of California, Riverside. Practices for Proper Chemical Storage. Link
- MDPI. (2023). Detection of Benzoic Acid Additive Based on a Terahertz Metasurface Sensor. Link
- NIH. (2021).
- MedCrave online. (2016).
- ChemicalBook. Phenoxyacetic acid. Link
- Journal of Emerging Technologies and Innovative Research. (2024).
- SciSpace. (2016).
- Cleveland State University. Practices for Proper Chemical Storage. Link
- ResearchGate. (1990).
- BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Link
- ResearchGate. (1975). The thermal decomposition of benzoic acid. Link
- NIH. (2012).
- Reddit. (2024). Protecting carboxylic acid. Link
- PubMed. (2003). Separation and identification of photodegradation products of benzoic acid by capillary zone electrophoresis. Link
- American University of Beirut. GUIDELINES FOR CHEMICAL STORAGE IN LABS. Link
- NY.Gov. (2016).
- Royal Society of Chemistry. (2021). Decarboxylative sulfoximination of benzoic acids enabled by photoinduced ligand-to-copper charge transfer. Link
- PubChem. 4-tert-Butylbenzoic acid.
- Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Link
- ResearchGate. (2013). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Link
- Organic Syntheses. (1977).
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Technical Support Center: Recrystallization of 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid
Welcome to the technical support center for the purification of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the recrystallization of this compound. The following information is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the critical solvent characteristics for achieving high-purity this compound crystals?
A1: The selection of an appropriate solvent is the most crucial step in recrystallization.[1] The ideal solvent for this compound must satisfy several key criteria based on the molecule's unique structure, which features a polar carboxylic acid group and a bulky, non-polar tert-butylphenoxy moiety.
Core Principles for Solvent Selection:
-
Temperature-Dependent Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly or poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[2][3][4] This differential is the fundamental principle that drives crystal formation upon cooling.
-
Impurity Solubility Profile: The fate of impurities dictates the final purity. Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after the desired product crystallizes).[3][5][6]
-
Chemical Inertness: The solvent must not react with the this compound.[5][6] Given the presence of a carboxylic acid, reactive solvents like primary amines should be avoided.
-
Volatility and Ease of Removal: The solvent should have a relatively low boiling point to ensure it can be easily removed from the final crystals during the drying process without requiring excessively high temperatures that might degrade the product.[4]
-
Crystal Quality: The chosen solvent should facilitate the growth of well-defined, stable crystals rather than leading to "oiling out" or amorphous precipitation.
The molecular structure suggests that moderately polar solvents are a good starting point, as they can interact with both the polar carboxylic acid head and the non-polar aromatic/alkyl tail of the molecule.
Q2: Which single solvents are recommended for an initial screening, and what is the protocol?
A2: For a molecule with both polar and non-polar characteristics like this compound, screening a few solvent classes is recommended. Based on the behavior of similar aromatic carboxylic acids, the following solvents are excellent candidates for initial testing.[7][8][9]
Table 1: Recommended Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Considerations |
| Acetic Acid | 118 | Polar Protic | Often an excellent solvent for aromatic carboxylic acids. Its acidic nature can suppress deprotonation, and it has a good temperature-solubility gradient for similar compounds.[9] |
| Ethanol | 78 | Polar Protic | Generally a good solvent for compounds with hydrogen-bonding capabilities.[10] A related compound, 4-tert-butylbenzoic acid, forms needles from dilute alcohol.[7] |
| Toluene | 111 | Non-polar | The aromatic nature of toluene can effectively solvate the large non-polar portion of the target molecule at elevated temperatures. Aromatic compounds often crystallize well from toluene.[11] |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile, moderately polar solvent that is a good choice for molecules containing ester-like or carboxylic acid functionalities.[11] |
Experimental Protocol: Small-Scale Solvent Screening
This protocol helps determine a suitable solvent efficiently with minimal material loss.[1][3]
-
Preparation: Place approximately 20-30 mg of your crude this compound into a small test tube.
-
Room Temperature Test: Add the first candidate solvent dropwise (e.g., using a Pasteur pipette), up to ~0.5 mL, while gently agitating.[1] Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[6]
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.
-
Hot Dissolution: Continue adding small portions of hot solvent until the solid just dissolves. Be careful not to add an excess, as this will reduce the final yield.[12]
-
Cooling and Observation: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Evaluation: A successful solvent will produce a significant amount of crystalline precipitate upon cooling. If no crystals form, the compound may be too soluble. If it dissolves poorly even when hot, the solvent is unsuitable.
The workflow for selecting a single solvent is visualized below.
Caption: Single-solvent selection workflow.
Q3: My compound is either too soluble or not soluble enough in any single solvent. What is the next step?
A3: When a single solvent fails, a mixed-solvent system is the ideal solution.[3] This technique uses two miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "non-solvent").
Recommended Mixed-Solvent Pairs:
-
Ethanol / Water: The compound is likely very soluble in ethanol.[7] Water, being highly polar and an anti-solvent for the non-polar tail, can be added to induce crystallization.
-
Ethyl Acetate / Hexane: Ethyl acetate should readily dissolve the compound. Adding a non-polar alkane like hexane will decrease the overall polarity of the medium, causing the polar carboxylic acid to precipitate.
-
Toluene / Hexane: If the compound is soluble in hot toluene but recovery is low, adding hexane as an anti-solvent upon cooling can significantly improve the yield.
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "solvent" (e.g., ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-clarification: Add a few more drops of the hot "solvent" until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly. The decrease in temperature and the presence of the anti-solvent will cause the compound to crystallize.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath and then collect the crystals by vacuum filtration.
The diagram below illustrates this process.
Caption: Mixed-solvent recrystallization workflow.
Q4: I am encountering persistent issues during my experiments. How can I troubleshoot them?
A4: Even with a good solvent system, problems can arise. The table below addresses the most common issues and provides actionable solutions.
Table 2: Troubleshooting Guide for Recrystallization
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in an unsaturated solution.[13]2. The solution is supersaturated but requires a nucleation site. | 1. Gently heat the solution to evaporate some of the solvent and re-cool.[13]2. Scratch the inner wall of the flask with a glass rod at the solution's surface.[13]3. Add a "seed" crystal of pure product to induce crystallization.[13] |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. The concentration of the solute is too high. | 1. Reheat the solution to dissolve the oil, add more solvent to lower the saturation point, and cool slowly.[13]2. Switch to a solvent with a lower boiling point.3. Ensure the flask is not placed directly on a cold surface; allow for slow, ambient cooling. |
| The final yield is very low. | 1. Excess solvent was used, leaving a significant amount of product in the mother liquor.[2][13]2. Premature crystallization occurred during hot filtration.3. The final cooling step in the ice bath was too short. | 1. Use the absolute minimum amount of hot solvent for dissolution.2. Pre-heat the filtration funnel and receiving flask with hot solvent vapor before filtering.[4]3. Ensure the flask is cooled in an ice bath for at least 20-30 minutes before filtering to maximize precipitation. |
| The product is colored. | 1. High molecular weight, colored impurities are present in the crude material. | 1. After dissolving the crude solid but before hot filtration, add a small amount (spatula tip) of activated charcoal to the solution.[13]2. Boil the solution with the charcoal for 5-10 minutes.[14]3. Remove the charcoal and the adsorbed impurities via hot gravity filtration. Caution: Do not add charcoal to a boiling solution due to the risk of violent bumping. |
References
- What are the most important factors in selecting a solvent for recrystallization? Homework.Study.com.
- Finding the best solvent for recrystallisation student sheet - RSC Education. Royal Society of Chemistry.
- Solvent Choice - Chemistry Teaching Labs - University of York.
- Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. University of Colorado Boulder.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- 4-tert-Butylbenzoic acid | C11H14O2 - PubChem. National Center for Biotechnology Information.
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents.
- Recrystallization and Crystallization. University of California, Irvine.
- US5034105A - Carboxylic acid purification and crystallization process - Google Patents.
- EXPERIMENT (3) Recrystallization.
- RECRYSTALLISATION. University of Sydney.
- EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. Dallas College.
- Recrystallization of Benzoic Acid. University of Massachusetts.
- The Recrystallization of Benzoic Acid. University of Wisconsin-River Falls.
- RECRYSTALLIZATION - ResearchGate.
- Measurement and Modeling of Solubility of para - tert -Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures | Request PDF - ResearchGate.
- Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol | PDF | Filtration - Scribd.
- (PDF) Solubility of Benzoic Acid in Mixed Solvents - ResearchGate.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube.
- ESTERIFICATION OF CARBOXYLIC ACIDS WITH TRIALKYLOXONIUM SALTS: ETHYL AND METHYL 4-ACETOXYBENZOATES - Organic Syntheses Procedure.
- Solubility of 4-Methylbenzoic Acid between 288 K and 370 K - ResearchGate.
- EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents.
- benzoic acid and its Impurities - Pharmaffiliates.
- Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate.
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- 5. homework.study.com [homework.study.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
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Technical Support Center: Reaction Monitoring of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid. The synthesis of this molecule, likely via a Williamson ether synthesis, involves the reaction of a substituted phenol and a halo-substituted benzoic acid. Accurate reaction monitoring is crucial for determining reaction completion, optimizing conditions, and identifying potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What is a typical TLC solvent system (mobile phase) for separating the starting materials from the product?
A1: A common starting point for separating aromatic carboxylic acids and ethers is a mixture of a non-polar solvent and a more polar solvent.[1] For this specific reaction, a good initial mobile phase is a mixture of hexanes and ethyl acetate . A typical starting ratio would be 7:3 or 4:6 (hexane:ethyl acetate) .[1] The polarity can be adjusted based on the observed separation. If the spots remain too close to the baseline, increase the proportion of the more polar ethyl acetate. Conversely, if the spots run too close to thesolvent front, increase the proportion of the non-polar hexanes.[2]
Q2: How can I visualize the spots on the TLC plate? My compounds are not colored.
A2: Since the starting materials and the product are likely not colored, a visualization technique is necessary. The most common non-destructive method is using a UV lamp (254 nm) , as the aromatic rings in the molecules should be UV-active.[3] Under UV light, the compounds will appear as dark spots on a fluorescent green background.[4] For destructive visualization, a potassium permanganate (KMnO₄) stain is a good general-purpose option that reacts with many organic compounds.[5] Another option is an iodine chamber , where the plate is exposed to iodine vapor, which reversibly stains many organic compounds yellow-brown.[4] For specifically detecting the carboxylic acid, a bromocresol green stain can be used, which will show yellow spots on a green or blue background.[6]
Q3: My carboxylic acid starting material is streaking on the TLC plate. What causes this and how can I fix it?
A3: Streaking of carboxylic acids on silica gel TLC plates is a common issue.[7] It is often caused by strong interactions (hydrogen bonding) between the acidic proton of the carboxylic acid and the polar silica gel stationary phase.[8] This can be resolved by adding a small amount (around 1%) of a volatile acid, such as acetic acid or formic acid , to the mobile phase.[7][8] The added acid protonates the silica gel surface and suppresses the ionization of the analyte, leading to more compact, well-defined spots.
Q4: What are the expected relative Rf values for the starting materials and the product?
A4: The Rf (retention factor) value is a measure of how far a compound travels up the TLC plate. It is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. In general, less polar compounds travel further up the plate and have higher Rf values.[3]
-
This compound (Product): This molecule has both a polar carboxylic acid group and a relatively non-polar ether linkage and tert-butyl group.
-
Starting Material 1 (e.g., 4-tert-Butylphenol): This is less polar than the product due to the absence of the carboxylic acid group. It will have a higher Rf value .
-
Starting Material 2 (e.g., 4-(Bromomethyl)benzoic acid): This is more polar than the phenol starting material and likely more polar than the final product due to the exposed carboxylic acid and the polar carbon-bromine bond. It will have the lowest Rf value .
Therefore, you should expect to see the disappearance of two starting material spots and the appearance of a new spot for the product with an intermediate Rf value.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) | Scientific Rationale |
| Spots are streaked or elongated | 1. Sample is overloaded.[7][9] 2. The compound is strongly acidic (the carboxylic acid).[7] 3. The reaction is incomplete, resulting in a mixture of products.[7] | 1. Dilute the sample and re-spot.[2] 2. Add a small amount (0.1-2.0%) of acetic or formic acid to the mobile phase.[2][7] 3. Try a different solvent system to better resolve the mixture.[7] | 1. Overloading saturates the stationary phase, leading to poor separation. 2. The added acid suppresses the ionization of the carboxylic acid, reducing its strong interaction with the silica gel.[8] 3. A different mobile phase may have better selectivity for the components of the mixture. |
| Spots are not visible | 1. The sample is too dilute.[2][10] 2. The compound is not UV-active.[2] 3. The solvent level in the developing chamber was above the spotting line.[10] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[2][10] 2. Use a chemical stain for visualization (e.g., potassium permanganate or iodine).[2] 3. Ensure the solvent level is below the baseline when placing the plate in the chamber.[10] | 1. A higher concentration of the analyte is needed for detection. 2. Stains chemically react with the compounds to produce a visible color. 3. If the baseline is submerged, the sample will dissolve into the solvent reservoir instead of moving up the plate.[10] |
| Spots are too close to the baseline (low Rf) | The mobile phase is not polar enough.[2] | Increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase.[2] | A more polar mobile phase will better compete with the stationary phase for the analyte, causing it to move further up the plate. |
| Spots are too close to the solvent front (high Rf) | The mobile phase is too polar.[2] | Decrease the proportion of the polar solvent or choose a less polar solvent system.[2] | A less polar mobile phase will result in the analyte having a stronger affinity for the stationary phase, causing it to move a shorter distance. |
| Uneven or crooked solvent front | 1. The edges of the TLC plate are touching the sides of the developing chamber or the filter paper.[10] 2. The bottom of the plate is not level in the chamber.[5] | 1. Carefully place the plate in the center of the chamber, ensuring it does not touch the sides. 2. Make sure the plate is resting flat on the bottom of the chamber. | An uneven solvent front will lead to inaccurate Rf values as the components will not travel in a straight path. |
Experimental Protocols
Protocol 1: Preparation of the TLC Plate and Mobile Phase
-
Obtain a silica gel TLC plate (e.g., Silica gel 60 F₂₅₄).[3]
-
Using a pencil and a ruler, gently draw a baseline approximately 1 cm from the bottom of the plate.[3]
-
Prepare the mobile phase. For a 7:3 hexane:ethyl acetate mixture, combine 7 mL of hexane and 3 mL of ethyl acetate in a beaker.
-
Pour the mobile phase into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors.[3] Cover the chamber with a watch glass or lid.
Protocol 2: Spotting and Developing the TLC Plate
-
Prepare dilute solutions of your starting materials and reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Using a clean capillary tube for each sample, spot small amounts of the starting materials and the reaction mixture onto the baseline.[3] Label each lane with a pencil. It is good practice to have a lane for each starting material, a lane for the reaction mixture, and a co-spot lane with both a starting material and the reaction mixture.
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
Protocol 3: Visualization and Analysis
-
Place the dried TLC plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[4]
-
If further visualization is needed, dip the plate into a staining solution (e.g., potassium permanganate) or place it in an iodine chamber.[4][11]
-
Calculate the Rf value for each spot.
-
Analyze the results to determine the presence or absence of starting materials and the formation of the product in the reaction mixture lane.
Visualizations
Caption: Workflow for TLC Reaction Monitoring.
Sources
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- 2. silicycle.com [silicycle.com]
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- 11. silicycle.com [silicycle.com]
Technical Support Center: Catalyst Selection for 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for reactions involving 4-[(4-tert-Butylphenoxy)methyl]benzoic acid. This molecule, with its distinct functional domains—a carboxylic acid, a stable ether linkage, and two aromatic rings—presents unique challenges and opportunities in synthetic chemistry. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the causality behind catalyst choices, provide troubleshooting strategies, and offer detailed protocols to ensure the integrity and success of your experiments.
Logical Workflow for Catalyst Selection
Before diving into specific reactions, it's crucial to have a logical framework for choosing a catalyst system. The primary consideration is identifying the target functional group for transformation while preserving the integrity of the rest of the molecule.
Caption: Decision workflow for selecting a catalytic system.
Part 1: Reactions at the Carboxylic Acid Group
The carboxylic acid moiety is the most common site for derivatization, primarily through esterification and amidation.
Q1: What are the best catalysts for the esterification of this compound with a simple alcohol like methanol or ethanol?
A: For simple esterifications, the choice is between classical acid catalysis (Fischer-Speier reaction) and using solid acid catalysts for improved workup and recyclability.
Expertise & Experience: The Fischer-Speier esterification is an equilibrium-limited reaction.[1] To drive it to completion, you must either use a large excess of the alcohol or remove the water byproduct.
-
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or organic sulfonic acids like p-toluenesulfonic acid (PTSA) and methane sulfonic acid (MSA) are highly effective. MSA is often preferred as it is less corrosive and less oxidizing than H₂SO₄.[2][3] A study on the esterification of 4-tert-butylbenzoic acid found that a 10% catalyst concentration of MSA with a 5:1 methanol-to-acid molar ratio at reflux gave high conversion.[2][3]
-
Heterogeneous (Solid) Acid Catalysts: To simplify purification, solid acid catalysts are an excellent choice. They can be filtered off post-reaction, minimizing aqueous workup.
-
Modified Montmorillonite K10 Clay: A phosphoric acid-modified Montmorillonite K10 (PMK) clay has been shown to be an efficient, solvent-free catalyst for the esterification of substituted benzoic acids.[4]
-
Zirconium/Titanium-Based Solid Acids: A Zr/Ti solid acid catalyst has been reported for the synthesis of methyl benzoates, offering the advantage of being recoverable and reusable.[5]
-
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Recommended Catalyst System:
-
Palladium Source: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a common and effective choice. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ or PdCl₂ with a phosphine ligand can be used to generate the active Pd(0) species in situ.
-
Ligand: If not using a pre-formed complex like Pd(PPh₃)₄, triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines (e.g., SPhos, XPhos) can be used to improve catalyst stability and activity.
-
Base: An aqueous solution of a carbonate base like K₂CO₃ or Na₂CO₃ is standard. [6]Other bases like Cs₂CO₃ or K₃PO₄ can also be effective. The base activates the boronic acid for the transmetalation step. [7]* Solvent: A two-phase solvent system is common, such as toluene/water or dioxane/water.
Appendix: Detailed Experimental Protocol
Protocol A: Methane Sulfonic Acid (MSA) Catalyzed Esterification
This protocol is adapted from methodologies for substituted benzoic acids. [2][3]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add methanol (5.0 eq). The use of excess methanol also allows it to serve as the solvent.
-
Catalyst Addition: While stirring, carefully add methane sulfonic acid (MSA) (0.1 eq, 10 mol%).
-
Reaction: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting carboxylic acid.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the MSA and remove unreacted starting material), water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester. Purify further by column chromatography or recrystallization if necessary.
References
- Zhao, F. et al. (2021). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions.
- Bhanarkar, M. et al. (2015). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Link]
- Bhanarkar, M. et al. (2015). Catalytic Hydrogenation of Benzoic Acid.
- Wang, C. et al. (2018). Hydrogenation of Benzoic Acid and Derivatives over Pd Nanoparticles Supported on N-Doped Carbon Derived from Glucosamine Hydrochloride.
- Sen, S. et al. (2021). Electrocatalytic hydrogenation of benzoic acids in a proton-exchange membrane reactor. The Royal Society of Chemistry. [Link]
- Jadhav, S. & Deshpande, A. (2019). Parametric optimization and rate laws determination for the conversion of 4-tert-butylbenzoic acid to methyl 4-tert. SciSpace. [Link]
- University of Toronto.
- US Patent 6235924B1. Continuous process for preparing benzoic acid esters.
- Jadhav, S. & Deshpande, A. (2019). Parametric optimization and rate laws determination for the conversion of 4-tert-butylbenzoic acid to methyl 4-tert. Indian Journal of Chemical Technology. [Link]
- Ga-ram, C. et al. (2012). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions. [Link]
- Bharadwaj, S. K. et al. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]
- Wang, M. et al. (2023).
- Wikipedia. Ether cleavage. [Link]
- Scharnagl, F. K. et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts.
- Simeonov, S. P. et al. (2022). Base-promoted direct amidation of esters.
- Ghosh, S. et al. (2023). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters. ChemRxiv. [Link]
- US Patent 4094909A. Process for the decarboxylation-oxidation of benzoic acid compounds.
- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
- Hu, X. et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie. [Link]
- Mao, J. et al. (2013). Copper-Catalyzed Methyl Esterification Reactions via C-C Bond Cleavage. The Journal of Organic Chemistry. [Link]
- LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
- Stolle, A. et al. (2011). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. [Link]
- Chidipudi, S. R. & Khan, T. A. (2015). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. The Royal Society of Chemistry. [Link]
- de la Cruz, F. P. et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
Sources
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. scispace.com [scispace.com]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. ijstr.org [ijstr.org]
- 5. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Improving solubility of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid for reactions
Welcome to the technical support center for 4-[(4-tert-Butylphenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound in various reaction conditions. Below you will find a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: The structure of this compound contains both a large, nonpolar aromatic region (the tert-butylphenoxy and benzyl groups) and a polar carboxylic acid group. This dual nature can make it difficult to find a single solvent that effectively solvates both ends of the molecule. The bulky tert-butyl group, in particular, contributes to its hydrophobic character. While the carboxylic acid group can participate in hydrogen bonding, the overall large hydrophobic surface area often leads to poor solubility in polar solvents like water, and even in some less polar organic solvents where the energetic cost of disrupting the solvent-solvent interactions is not sufficiently compensated by solute-solvent interactions.
Q2: I'm struggling to dissolve this compound in my reaction solvent. What are my initial options?
A2: When facing solubility issues, a systematic approach is recommended. Start with simple adjustments before moving to more complex solutions. Here are the primary steps:
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities.
-
Temperature Adjustment: Gently heating the mixture can significantly increase solubility.
-
pH Modification: For reactions in polar protic solvents, adjusting the pH can dramatically enhance solubility by converting the carboxylic acid to its more soluble carboxylate salt.
-
Co-solvent Systems: Employing a mixture of solvents can often provide a more suitable environment for dissolution than a single solvent.
Q3: What is the estimated pKa of this compound and why is it important?
Knowing the pKa is crucial for pH-based solubility enhancement. To deprotonate the carboxylic acid and form the more soluble carboxylate salt, the pH of the solution should be raised to at least 1-2 units above the pKa.
Troubleshooting Guides: Enhancing Solubility for Reactions
Guide 1: Strategic Solvent Selection
The principle of "like dissolves like" is a fundamental starting point. Given the molecule's characteristics, a solvent that can accommodate both polar and nonpolar regions is ideal.
Recommended Solvents for Initial Screening:
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group can hydrogen bond with the carboxylic acid, while the alkyl chain interacts with the nonpolar parts of the molecule. |
| Ethers | Tetrahydrofuran (THF), Dioxane | The ether oxygen can act as a hydrogen bond acceptor, and the overall solvent polarity is suitable for many organic reactions. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | These are good general solvents for a wide range of organic compounds. |
| Aromatic Hydrocarbons | Toluene, Benzene | The aromatic ring of the solvent can interact favorably with the phenyl groups of the molecule.[1] |
| Amide Solvents | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | These are highly polar aprotic solvents that are excellent at dissolving a wide range of compounds, including carboxylic acids. |
Experimental Protocol for Solubility Screening:
-
To 10 mg of this compound in a small vial, add the chosen solvent dropwise at room temperature with gentle agitation.
-
Continue adding the solvent until the solid is fully dissolved.
-
Record the approximate volume of solvent required to achieve dissolution.
-
If the compound does not dissolve in approximately 1 mL of solvent, it can be considered sparingly soluble or insoluble at that temperature.
Guide 2: pH Adjustment for Aqueous and Protic Solvent Systems
For reactions that can be performed in the presence of a base, converting the carboxylic acid to its carboxylate salt is a highly effective method to increase solubility in polar protic solvents.[2]
Workflow for pH-Mediated Dissolution:
Caption: Workflow for isolating or using a pre-formed salt.
Protocol for Salt Formation:
-
Dissolve this compound in a suitable organic solvent like methanol or ethanol.
-
Add one molar equivalent of a base (e.g., sodium methoxide in methanol, or an amine base like triethylamine).
-
Stir the mixture until the solid has completely dissolved, indicating the formation of the salt.
-
This salt solution can be used directly in the next reaction step, or the solvent can be removed under reduced pressure to isolate the salt as a solid.
This approach is particularly useful for reactions like esterifications or amidations where the carboxylate is the desired nucleophile.
References
- PubChem. 4-tert-Butylbenzoic acid.
- Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]
Sources
Technical Support Center: Work-up of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
Welcome to the technical support guide for the synthesis of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the work-up and purification of this compound. The synthesis, a variation of the Williamson ether synthesis, involves the reaction of a phenoxide with an alkyl halide.[1][2][3] While the reaction itself is generally robust, the work-up procedure is critical for isolating a pure product and achieving a high yield. This guide is designed to help researchers navigate the common challenges encountered during this phase.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the work-up of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Precipitation of the Product Upon Acidification
Scenario: After quenching the reaction and acidifying the aqueous layer, little to no solid precipitates out.
Potential Causes & Solutions:
-
Incomplete Reaction: The primary cause could be an incomplete Williamson ether synthesis reaction. This can be due to insufficiently strong base, impure reactants, or non-optimal reaction time and temperature.
-
Solution: Before proceeding to a full-scale work-up, it is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting materials are still present in significant amounts, consider extending the reaction time or adjusting the temperature.
-
-
Incorrect pH: The carboxylic acid product is soluble in its carboxylate salt form at basic or neutral pH.[4] Precipitation will only occur under acidic conditions.
-
Solution: Ensure the aqueous solution is sufficiently acidic. Use pH paper or a pH meter to confirm a pH of approximately 1-2. Add the acid (e.g., concentrated HCl) dropwise and with vigorous stirring to ensure complete protonation of the carboxylate.[5]
-
-
Product is Oiling Out: Instead of a solid precipitate, an oil may form. This can happen if the product is impure or if the temperature of the solution is too high.
Problem 2: The Precipitated Product is Gummy, Oily, or Discolored
Scenario: The isolated crude product is not a crystalline solid, but rather a sticky or colored substance.
Potential Causes & Solutions:
-
Presence of Unreacted Starting Materials: Unreacted 4-tert-butylphenol or methyl 4-(bromomethyl)benzoate can contaminate the product, leading to a lower melting point and an oily appearance.
-
Side Products: The Williamson ether synthesis can sometimes yield side products, especially if elimination reactions compete with substitution.[1][9]
-
Solution: A thorough washing of the organic layer during extraction can help remove some impurities. For instance, washing with a dilute base can remove any unreacted phenol. Subsequent recrystallization from a suitable solvent system should yield a purer, crystalline product.
-
Problem 3: Difficulty in Separating Layers During Extraction
Scenario: During the liquid-liquid extraction, an emulsion forms, or the layers do not separate cleanly.
Potential Causes & Solutions:
-
High Concentration of Salts: If the reaction was run at a high concentration, the resulting salts can increase the viscosity of the aqueous layer and promote emulsion formation.
-
Solution: Dilute the mixture with additional water and organic solvent. The addition of brine (a saturated aqueous solution of NaCl) can also help to break up emulsions by increasing the polarity of the aqueous phase.
-
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel can lead to stable emulsions.
-
Solution: Gently invert the separatory funnel multiple times to mix the layers, rather than shaking it vigorously.[4] If an emulsion has already formed, allowing it to stand for a period may resolve the issue.
-
II. Frequently Asked Questions (FAQs)
This section covers common questions regarding the standard work-up procedure for this compound.
Q1: What is the purpose of the initial basic wash during the work-up?
A1: The initial basic wash (e.g., with aqueous NaOH or NaHCO3) is crucial for separating the desired carboxylic acid product from any unreacted 4-tert-butylphenol. The acidic phenol will be deprotonated by the base and dissolve in the aqueous layer as its sodium salt, while the product remains in the organic layer (if the extraction is performed at a neutral or slightly basic pH before acidification). However, the primary work-up strategy involves isolating the product by precipitation from the aqueous phase. In this case, after the reaction is complete, the entire reaction mixture is typically made basic to ensure the product is in its water-soluble carboxylate form and to remove any unreacted phenol.
Q2: Why is it important to acidify the aqueous solution slowly?
A2: Slow, dropwise addition of a strong acid like HCl to the basic aqueous solution is important for several reasons.[4] Firstly, it allows for controlled precipitation of the carboxylic acid product, which can lead to the formation of more easily filterable crystals. Secondly, if a carbonate base was used in the reaction or work-up, rapid acidification will cause vigorous foaming due to the release of carbon dioxide gas, which can lead to loss of product.[4]
Q3: What is the best solvent for recrystallizing this compound?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic carboxylic acids, common recrystallization solvents include ethanol, methanol, acetic acid, or mixtures of solvents like acetone-hexane or ethanol-water.[6][10] The choice of solvent may require some empirical testing to find the optimal conditions for achieving high purity and yield.
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden the melting point range and lower the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the desired product and identifying any impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.
III. Standard Work-Up and Purification Protocol
This protocol outlines a standard procedure for the isolation and purification of this compound following its synthesis.
Step 1: Quenching the Reaction
-
Cool the reaction mixture to room temperature.
-
Slowly add deionized water to the reaction flask to dissolve any salts and quench any remaining reactive species.
Step 2: Basic Wash and Extraction
-
Transfer the mixture to a separatory funnel.
-
Add a sufficient amount of a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Add a 1 M aqueous solution of NaOH and mix the layers gently. This will convert the carboxylic acid product to its sodium salt, which is soluble in the aqueous layer. Unreacted starting materials and non-acidic byproducts will remain in the organic layer.
-
Separate the aqueous layer and set aside the organic layer.
Step 3: Acidification and Precipitation
-
Cool the collected aqueous layer in an ice bath.
-
Slowly add concentrated HCl dropwise with constant stirring until the pH of the solution is approximately 1-2. A white precipitate of the product should form.[5]
Step 4: Isolation of the Crude Product
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Allow the crude product to air dry or dry it in a desiccator.
Step 5: Recrystallization
-
Choose an appropriate solvent or solvent system for recrystallization (e.g., ethanol/water).
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified product thoroughly.
IV. Visual Workflows
The following diagrams illustrate the key processes in the work-up procedure.
Caption: Overview of the work-up and purification workflow.
Caption: Step-by-step process of recrystallization for purification.
V. Quantitative Data Summary
The following table provides a summary of the key physical properties of the starting materials and the final product, which are essential for planning the synthesis and purification.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 4-tert-Butylphenol | 150.22 | 96-100 | Soluble in organic solvents and aqueous base |
| Methyl 4-(bromomethyl)benzoate | 229.08 | 54-56 | Soluble in organic solvents |
| This compound | 298.37 | 164-168[11] | Soluble in organic solvents and aqueous base (as salt); insoluble in acidic water |
References
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
- Chemistry Stack Exchange. (2019). Williamson Ether and Carboxylic Acids.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- The Williamson Ether Synthesis. (n.d.).
- Google Patents. (2010). Process for purification of aryl carboxylic acids.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Recrystallization and Crystallization. (n.d.).
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- The Williamson Ether Synthesis. (n.d.).
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare....
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Organic Syntheses Procedure. (n.d.). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.
- ResearchGate. (2009). Solvent design for crystallization of carboxylic acids.
- PrepChem.com. (n.d.). Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid.
- PrepChem.com. (n.d.). Synthesis of 4-[3-tert.butyl-4-methoxybenzoylthio]benzoic acid.
- Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- Google Patents. (2011). Process for preparing 4-nitro-oxy-methyl-benzoic acid.
- The Good Scents Company. (n.d.). 4-tert-butyl benzoic acid.
- PubChem. (n.d.). 4-tert-Butylbenzoic acid.
- PubChem. (n.d.). benzoic acid, 4-hydroxy-, methyl ester, sodium salt.
- Organic Syntheses Procedure. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
- CAS Common Chemistry. (n.d.). Benzoic acid, 4-(1,1-dimethylethyl)-, sodium salt (1:1).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. prepchem.com [prepchem.com]
- 7. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. chemimpex.com [chemimpex.com]
Characterization of unexpected byproducts in 4-[(4-tert-Butylphenoxy)methyl]benzoic acid synthesis
Technical Support Center: Synthesis of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during this multi-step synthesis. Here, we address specific experimental issues in a practical question-and-answer format, grounded in mechanistic principles and supported by analytical data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is significantly lower than reported values. What are the most likely causes?
Low yield in this synthesis is a common issue that can typically be traced to two key stages: the Williamson ether synthesis or the final hydrolysis of the methyl ester.
Stage 1: Williamson Ether Synthesis The initial reaction involves the SN2 coupling of 4-tert-butylphenoxide with methyl 4-(bromomethyl)benzoate.[1] Key factors affecting yield here include:
-
Incomplete Deprotonation of Phenol: The reaction requires the quantitative formation of the phenoxide ion to act as a nucleophile.[2] If the base used (e.g., NaOH, KOH, NaH) is old, hydrated, or insufficient, unreacted 4-tert-butylphenol will remain, reducing the yield of the desired ether.
-
Competing Elimination Reaction: Although methyl 4-(bromomethyl)benzoate is a primary halide, which favors substitution, elevated temperatures can promote a competing E2 elimination reaction, especially with a strong, sterically hindered base.[3]
-
Side Reaction - C-Alkylation: Phenoxide is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[1][4] While O-alkylation is generally favored, certain conditions can promote the formation of C-alkylated byproducts, which are isomers of the desired product and can complicate purification.[5]
Stage 2: Saponification (Ester Hydrolysis) The final step is the hydrolysis of the methyl ester to the carboxylic acid.[6]
-
Incomplete Hydrolysis: This equilibrium reaction requires a sufficient excess of base (e.g., NaOH or KOH) and adequate reaction time/temperature to drive it to completion. If hydrolysis is incomplete, you will have a mixture of the desired carboxylic acid and the starting methyl ester, making purification difficult and lowering the isolated yield of the final product.[7]
-
Difficult Work-up: The final product is a carboxylic acid. During the acidic work-up to protonate the carboxylate salt, it is crucial to adjust the pH sufficiently low (typically pH < 3) to ensure complete precipitation or extraction of the acid.[8] If the pH is not acidic enough, a significant portion of the product may remain dissolved in the aqueous phase as the carboxylate salt.
Q2: I've observed an unexpected spot on my TLC with a similar Rf to my product. What could this be?
An unexpected spot with a similar polarity to your desired ether-ester intermediate or final acid product is often an isomeric byproduct. The most probable candidate is the C-alkylated isomer.
O-Alkylation vs. C-Alkylation The phenoxide ion has electron density on both the oxygen atom and the aromatic ring (specifically at the ortho and para positions). This allows for two possible modes of attack on the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate.[4]
-
O-Alkylation (Desired): The attack occurs through the oxygen atom, forming the ether linkage. This is the kinetically and often thermodynamically favored pathway.[9]
-
C-Alkylation (Byproduct): The attack occurs from the carbon atom at the ortho position to the hydroxyl group, forming a new carbon-carbon bond.[10]
The choice between these pathways is heavily influenced by reaction conditions. For instance, polar aprotic solvents (like DMF or DMSO) tend to favor O-alkylation, whereas protic solvents can solvate the oxygen atom, making the ring carbons more nucleophilic.[4]
Troubleshooting & Characterization:
-
TLC Visualization: Use different visualization techniques. Aromatic compounds can be visualized under UV light. Staining with agents like potassium permanganate can help differentiate between compounds if one has a more reactive functional group.
-
Spectroscopic Analysis: If you isolate the byproduct, ¹H NMR is definitive. The C-alkylated product will show a distinct aromatic splitting pattern and will retain the phenolic -OH proton (a broad singlet, exchangeable with D₂O), which is absent in the desired O-alkylated product.
dot graph C_vs_O_Alkylation { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Phenoxide [label="4-tert-Butylphenoxide\n(Ambident Nucleophile)"]; Electrophile [label="Methyl\n4-(bromomethyl)benzoate", fillcolor="#FFFFFF"]; O_Product [label="Desired Product\n(O-Alkylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C_Product [label="Isomeric Byproduct\n(C-Alkylation)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Phenoxide -> O_Product [label="Attack from Oxygen\n(Favored)"]; Phenoxide -> C_Product [label="Attack from Ring Carbon\n(Side Reaction)"]; Electrophile -> O_Product; Electrophile -> C_Product; } caption { label = "Diagram 1. Competing O- vs. C-alkylation pathways for the phenoxide nucleophile."; fontsize = 10; fontname = "Arial"; }
Q3: My ¹H NMR spectrum of the final product shows unexpected peaks. How can I identify the impurities?
NMR spectroscopy is a powerful tool for identifying structural components of your product and any byproducts.[11] Let's break down the expected signals for the final product and compare them to common impurities.
Expected ¹H NMR Signals for this compound:
-
tert-Butyl Group: A sharp singlet at ~1.3 ppm, integrating to 9H.
-
Methylene Bridge (-O-CH₂-Ar): A singlet around 5.1 ppm, integrating to 2H.
-
Aromatic Protons: Two sets of doublets in the ~6.9-7.1 ppm range (from the tert-butylphenol ring) and two sets of doublets in the ~7.4-8.1 ppm range (from the benzoic acid ring). Each set integrates to 2H.
-
Carboxylic Acid Proton: A very broad singlet, typically >12 ppm, which is exchangeable with D₂O. Its visibility can depend on the solvent and concentration.
| Potential Impurity | Characteristic ¹H NMR Signals | Reason for Presence |
| Unreacted 4-tert-Butylphenol | Singlet (~1.3 ppm, 9H), Aromatic doublets (~6.8 & 7.2 ppm), Broad singlet for -OH (variable, ~5-7 ppm). | Incomplete reaction in the first step. |
| Methyl Ester Intermediate | Presence of a sharp singlet around 3.9 ppm (the -OCH₃ group). Aromatic protons will be slightly shifted compared to the final acid. | Incomplete hydrolysis. |
| C-Alkylated Byproduct | Retained phenolic -OH peak. Complex aromatic region due to different substitution pattern. Methylene bridge signal may be shifted. | Side reaction during ether synthesis.[12] |
| Unreacted Methyl 4-(bromomethyl)benzoate | Singlet for -CH₂Br (~4.5 ppm), Singlet for -OCH₃ (~3.9 ppm), Aromatic doublets (~7.5 & 7.9 ppm).[13] | Incomplete reaction in the first step. |
Analytical Workflow for Identification: If you suspect a mixture, a 2D NMR experiment like COSY or HSQC can be invaluable for confirming connectivity between protons and carbons, helping to piece together the structures of unknown byproducts.[14][15]
dot graph NMR_Troubleshooting_Workflow { layout=dot; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Crude Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Run_NMR [label="Acquire ¹H NMR Spectrum"]; Analyze [label="Analyze Spectrum |{Compare to expected product peaks | Identify unexpected signals}"]; Decision [label="Unexpected Peaks Present?", shape=diamond, fillcolor="#FBBC05"]; Pure [label="Product is Pure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Identify [label="Identify Impurity |{Check for unreacted starting materials | Check for ester intermediate | Check for C-alkylation byproduct}"]; Purify [label="Purify Sample |{Recrystallization | Column Chromatography | Acid-Base Extraction}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reanalyze [label="Re-run NMR on Purified Sample"];
// Edges Start -> Run_NMR; Run_NMR -> Analyze; Analyze -> Decision; Decision -> Pure [label="No"]; Decision -> Identify [label="Yes"]; Identify -> Purify; Purify -> Reanalyze; Reanalyze -> Pure; } caption { label = "Diagram 2. Workflow for NMR-based impurity identification and resolution."; fontsize = 10; fontname = "Arial"; }
Q4: My mass spectrometry data shows a peak that doesn't match my product's molecular weight. What could it be?
Mass spectrometry provides the molecular weight of components in your sample, making it excellent for identifying byproducts.[16] The expected monoisotopic mass for the product, C₁₈H₂₀O₃, is approximately 284.14 Da.[17]
| Observed Mass (M) | Potential Structure / Byproduct | Formula | Plausible Origin |
| ~150 Da | 4-tert-Butylphenol | C₁₀H₁₄O | Unreacted starting material from the ether synthesis step. |
| ~228/230 Da (Isotope pattern) | Methyl 4-(bromomethyl)benzoate | C₉H₉BrO₂ | Unreacted electrophile. The characteristic M, M+2 isotope pattern for bromine is a key identifier. |
| ~298 Da | Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate | C₁₉H₂₂O₃ | Incomplete hydrolysis of the ester intermediate. This is 14 mass units (a CH₂ group) higher than the final acid product. |
| ~284 Da | 2-(4-(methoxycarbonyl)benzyl)-4-(tert-butyl)phenol | C₁₈H₂₀O₃ | C-alkylated byproduct. It is an isomer of the desired product and will have the exact same molecular weight. MS alone cannot distinguish it; requires NMR or chromatography.[18] |
| ~434 Da | Dialkylated Phenol | C₂₇H₃₀O₅ | Reaction of a second molecule of methyl 4-(bromomethyl)benzoate with the product from the C-alkylation side reaction. |
Troubleshooting Steps:
-
Check for Isomers: If you see a peak at the correct mass (284 Da) but your NMR and TLC suggest impurity, you almost certainly have an isomer like the C-alkylated product.
-
Look for Starting Materials: Peaks corresponding to starting materials are common and indicate an incomplete reaction. Optimize reaction time, temperature, or stoichiometry.
-
High-Resolution MS (HRMS): HRMS can provide an exact mass to four or five decimal places, allowing you to calculate the elemental formula and confirm the identity of a byproduct with high confidence.
Experimental Protocols
Protocol 1: Purification of Final Product via Acid-Base Extraction
This method is highly effective for separating the final carboxylic acid product from neutral impurities like the unreacted ester intermediate or C-alkylated byproducts.[19]
-
Dissolution: Dissolve the crude solid product in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M NaOH solution. The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.[8]
-
Separation: Carefully separate the aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete removal of the acid.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly acidify with cold 3M HCl until the pH is ~2. The carboxylic acid will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water to remove residual salts, and dry thoroughly in a vacuum oven.
References
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- Process for purification of carboxylic acids. Google Patents.
- Williamson ether synthesis. Wikipedia.
- Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications.
- Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications.
- Phenolates- O-alkylation and C-alkylation. PharmaXChange.info.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
- Williamson Ether Synthesis reaction. BYJU'S.
- Alkylation of phenol: a mechanistic view. PubMed - NIH.
- Williamson Ether Synthesis One of the side reactions in this... Transtutors.
- A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. SpringerLink.
- (PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate.
- Williamson Ether Synthesis. J&K Scientific LLC.
- Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society.
- 4-(4-tert-butylphenoxymethyl)benzoic acid (C18H20O3). PubChemLite.
- Methyl 4-(bromomethyl)benzoate. PubChem.
- NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
- Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications.
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid. PrepChem.com.
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Google Patents.
- Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange.
- What is the mechanism for the basic hydrolysis of methyl benzoate?. Homework.Study.com.
- Using NMR to identify and characterize natural products. ResearchGate.
- NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH.
- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
- esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure.
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Validation & Comparative
A Comparative Guide to the Synthesis of 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid and Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, benzoic acid derivatives serve as indispensable building blocks. Their synthetic accessibility and the tunable nature of their physicochemical properties make them ideal scaffolds for a diverse range of applications. This guide provides an in-depth comparison of the synthesis of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid with other structurally related benzoic acid derivatives. We will delve into the nuances of the Williamson ether synthesis, the primary route to these compounds, and analyze how substituent effects influence reaction outcomes. This comparison is supported by experimental data and spectroscopic analysis to provide a comprehensive resource for researchers in the field.
Introduction: The Significance of Aryl Ether Benzoic Acids
Benzoic acid derivatives featuring an aryl ether linkage are of significant interest due to their prevalence in biologically active molecules and functional materials. The ether bond provides a flexible yet stable connection, while the benzoic acid moiety offers a handle for further chemical modification or interaction with biological targets. The focus of this guide, this compound, incorporates a bulky tert-butyl group, which can profoundly impact its lipophilicity, solubility, and steric profile – properties of critical importance in drug design and polymer chemistry.
To contextualize the synthetic performance and properties of this molecule, we will compare it with three other benzoic acid derivatives synthesized via a similar pathway:
-
4-(Phenoxymethyl)benzoic acid (unsubstituted)
-
4-[(4-Methylphenoxy)methyl]benzoic acid (electron-donating substituent)
-
4-[(4-Chlorophenoxy)methyl]benzoic acid (electron-withdrawing substituent)
This selection allows for a systematic evaluation of electronic and steric effects on the synthesis and characteristics of the final products.
Synthetic Strategy: The Williamson Ether Synthesis
The most common and versatile method for preparing the target compounds is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[1]
The reaction proceeds in two key steps:
-
Deprotonation of the Phenol: A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The choice of base and solvent is crucial for efficient phenoxide formation and subsequent reaction.
-
Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage. For the synthesis of our target compounds, a methyl or ethyl 4-(bromomethyl)benzoate is a suitable electrophile.
-
Hydrolysis: The resulting ester is then hydrolyzed to the final benzoic acid derivative.
Comparative Synthesis and Mechanistic Insights
The efficiency of the Williamson ether synthesis is highly dependent on the nature of the substituent on the phenol. Both electronic effects and steric hindrance play a significant role.
Electronic Effects on Nucleophilicity
The rate-determining step in this SN2 reaction is the nucleophilic attack of the phenoxide on the alkyl halide. The nucleophilicity of the phenoxide is directly influenced by the electronic properties of the substituents on the aromatic ring.
-
Electron-donating groups (EDGs) , such as the methyl group in p-cresol, increase the electron density on the phenoxide oxygen, thereby enhancing its nucleophilicity and accelerating the reaction.
-
Electron-withdrawing groups (EWGs) , such as the chloro group in 4-chlorophenol, decrease the electron density on the phenoxide oxygen, reducing its nucleophilicity and slowing down the reaction.
The acidity (pKa) of the parent phenol provides a good indication of the electron density on the corresponding phenoxide. A higher pKa value indicates a less stable phenoxide and, generally, a more potent nucleophile.
| Phenol Derivative | Substituent | Electronic Effect | pKa | Expected Reactivity |
| 4-tert-Butylphenol | -C(CH₃)₃ | Electron-donating (inductive) | 10.23 | High |
| p-Cresol | -CH₃ | Electron-donating (inductive & hyperconjugation) | 10.26 | High |
| Phenol | -H | Neutral | 9.95 | Moderate |
| 4-Chlorophenol | -Cl | Electron-withdrawing (inductive) | 9.38 | Low |
Data sourced from various chemical databases.
Based on these pKa values, we can predict the following order of reactivity for the corresponding phenoxides in the Williamson ether synthesis:
4-Methylphenoxy > 4-tert-Butylphenoxy > Phenoxy > 4-Chlorophenoxy
Steric Hindrance
The bulky tert-butyl group in 4-tert-butylphenol introduces significant steric hindrance around the phenoxide oxygen. While the electronic effect of the tert-butyl group is electron-donating, its size can impede the approach of the phenoxide nucleophile to the electrophilic carbon of the alkyl halide, potentially slowing down the reaction rate compared to the less hindered p-cresol.[1]
Experimental Protocols and Data
The following is a general experimental protocol for the synthesis of 4-(aryloxymethyl)benzoic acids via the Williamson ether synthesis. This can be adapted for each of the phenols discussed.
General Synthetic Protocol
Materials:
-
Substituted Phenol (4-tert-butylphenol, p-cresol, phenol, or 4-chlorophenol) (1.0 eq)
-
Methyl 4-(bromomethyl)benzoate (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Phenoxide Formation: In a round-bottom flask, dissolve the substituted phenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.
-
Etherification: Add methyl 4-(bromomethyl)benzoate (1.1 eq) to the reaction mixture. Heat the mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation of Ester: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ester. The ester can be purified by column chromatography or recrystallization if necessary.
-
Hydrolysis to the Carboxylic Acid: Dissolve the crude ester in a mixture of THF and methanol. Add 1 M NaOH solution and stir at room temperature until the hydrolysis is complete (monitored by TLC). Remove the organic solvents under reduced pressure. Dilute the residue with water and acidify with 1 M HCl to a pH of 2-3. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the final 4-(aryloxymethyl)benzoic acid.
Expected Performance and Yields
| Derivative | Expected Reaction Rate | Potential Challenges | Typical Reported Yields |
| This compound | Fast | Steric hindrance may slightly lower the rate compared to the methyl-substituted analog. | Good to excellent |
| 4-[(4-Methylphenoxy)methyl]benzoic acid | Fastest | Minimal challenges expected. | Excellent |
| 4-(Phenoxymethyl)benzoic acid | Moderate | Slower reaction time compared to EDG-substituted phenols. | Good |
| 4-[(4-Chlorophenoxy)methyl]benzoic acid | Slowest | Requires longer reaction times or higher temperatures to achieve good conversion. | Moderate to good |
Typical yields are based on literature precedents for similar Williamson ether syntheses and may vary depending on specific reaction conditions and scale.
Spectroscopic Data Comparison
The structural differences between the synthesized benzoic acid derivatives are clearly reflected in their spectroscopic data. Below is a summary of the expected and reported ¹H NMR, ¹³C NMR, and IR spectral data.
¹H NMR Spectroscopy
| Compound | Ar-H (benzoic acid) | -O-CH₂- | Ar-H (phenoxy) | Substituent-H |
| This compound | ~8.0 (d), ~7.5 (d) | ~5.1 (s) | ~7.3 (d), ~6.9 (d) | ~1.3 (s, 9H) |
| 4-[(4-Methylphenoxy)methyl]benzoic acid | ~8.0 (d), ~7.5 (d) | ~5.1 (s) | ~7.1 (d), ~6.9 (d) | ~2.3 (s, 3H) |
| 4-(Phenoxymethyl)benzoic acid | ~8.0 (d), ~7.5 (d) | ~5.2 (s) | ~7.3 (t), ~7.0 (t), ~6.9 (d) | - |
| 4-[(4-Chlorophenoxy)methyl]benzoic acid | ~8.0 (d), ~7.5 (d) | ~5.2 (s) | ~7.3 (d), ~6.9 (d) | - |
¹³C NMR Spectroscopy
| Compound | C=O | Ar-C (benzoic acid) | -O-CH₂- | Ar-C (phenoxy) | Substituent-C |
| This compound | ~167 | ~142, ~131, ~130, ~127 | ~69 | ~156, ~144, ~127, ~115 | ~34, ~31 |
| 4-[(4-Methylphenoxy)methyl]benzoic acid | ~167 | ~142, ~131, ~130, ~127 | ~70 | ~156, ~130, ~130, ~115 | ~20 |
| 4-(Phenoxymethyl)benzoic acid | ~167 | ~142, ~131, ~130, ~127 | ~69 | ~158, ~130, ~122, ~115 | - |
| 4-[(4-Chlorophenoxy)methyl]benzoic acid | ~167 | ~142, ~131, ~130, ~127 | ~69 | ~157, ~130, ~127, ~116 | - |
IR Spectroscopy
| Compound | O-H (acid) | C=O (acid) | C-O-C (ether) |
| This compound | ~3300-2500 cm⁻¹ (broad) | ~1680 cm⁻¹ | ~1240 cm⁻¹, ~1040 cm⁻¹ |
| 4-[(4-Methylphenoxy)methyl]benzoic acid | ~3300-2500 cm⁻¹ (broad) | ~1685 cm⁻¹ | ~1235 cm⁻¹, ~1035 cm⁻¹ |
| 4-(Phenoxymethyl)benzoic acid | ~3300-2500 cm⁻¹ (broad) | ~1690 cm⁻¹ | ~1245 cm⁻¹, ~1045 cm⁻¹ |
| 4-[(4-Chlorophenoxy)methyl]benzoic acid | ~3300-2500 cm⁻¹ (broad) | ~1690 cm⁻¹ | ~1240 cm⁻¹, ~1080 cm⁻¹ |
Note: The exact chemical shifts and absorption frequencies may vary depending on the solvent and instrument used.
Conclusion
The synthesis of this compound and its analogues via the Williamson ether synthesis is a robust and reliable method. The performance of this reaction is, however, intricately linked to the electronic and steric nature of the substituents on the phenol starting material.
-
4-[(4-Methylphenoxy)methyl]benzoic acid is expected to be the most straightforward to synthesize due to the activating effect of the electron-donating methyl group.
-
This compound , while also benefiting from an electron-donating group, may experience a slightly reduced reaction rate due to steric hindrance from the bulky tert-butyl group.
-
4-(Phenoxymethyl)benzoic acid represents the baseline for an unsubstituted phenoxy group.
-
4-[(4-Chlorophenoxy)methyl]benzoic acid is anticipated to be the most challenging to synthesize, requiring more forcing conditions to overcome the deactivating effect of the electron-withdrawing chloro substituent.
This comparative guide provides a framework for researchers to understand the factors influencing the synthesis of these valuable benzoic acid derivatives. By considering the interplay of electronic effects and steric hindrance, synthetic strategies can be rationally designed and optimized to achieve the desired products in high yield and purity. The provided experimental protocol and spectroscopic data serve as a practical resource for the synthesis and characterization of these important chemical entities.
References
- The Williamson Ether Synthesis. (n.d.).
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- 4-TERT-BUTYL PHENOL - CAMEO Chemicals - NOAA. (n.d.).
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- Williamson Ether Synthesis reaction - BYJU'S. (n.d.).
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- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021).
- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019).
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.).
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (n.d.).
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021).
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A Comparative Guide to the Biological Activity of 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid Analogs
This guide provides a comprehensive comparison of the biological activities of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid and its analogs. Drawing from recent research, we delve into their therapeutic potential, focusing on anti-cancer and anti-inflammatory properties, as well as their role as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and mechanistic underpinnings of this promising class of compounds.
Introduction: The Therapeutic Promise of Benzoic Acid Analogs
Benzoic acid derivatives are a cornerstone in medicinal chemistry, with a diverse range of pharmacological applications. The introduction of a phenoxy-methyl linker and various substitutions on the phenoxy ring, such as the tert-butyl group, has given rise to a new generation of molecules with nuanced biological activities. These modifications influence the compounds' lipophilicity, steric profile, and electronic properties, thereby dictating their interaction with biological targets. This guide will explore the preclinical evidence supporting the development of these analogs, with a focus on their differential effects and underlying mechanisms of action.
Anti-Cancer Activity: Mechanisms of Cytotoxicity and Apoptosis
Several analogs of this compound have demonstrated significant potential as anti-cancer agents, operating through diverse and targeted mechanisms.
Selective Degradation of the Nuclear Pore Complex
A notable clinical-stage compound, PRLX-93936, exemplifies a novel anti-tumor strategy. This molecule functions as a molecular glue, reprogramming the TRIM21 ubiquitin ligase to degrade the nuclear pore complex (NPC).[1] Cancer cells, with their heightened transcriptional activity, are particularly vulnerable to the disruption of nuclear transport.[1] The degradation of the NPC leads to a loss of short-lived cytoplasmic mRNA transcripts, ultimately inducing apoptosis in cancer cells.[1] This mechanism highlights a promising therapeutic window for targeting the fundamental machinery of cancer cell proliferation.
Experimental Workflow: Assessing NPC Degradation
Caption: Workflow for evaluating the effect of compounds on Nuclear Pore Complex integrity and function.
Induction of Apoptosis in Breast and Leukemia Cell Lines
Other analogs have shown more classical, yet equally potent, pro-apoptotic effects. For instance, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives have been shown to suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells.[2] These compounds induce cell-cycle arrest at the G2/M phase and trigger apoptosis, as evidenced by increased caspase-3 activity.[2]
Similarly, enantiomers of tert-butyl 4-[(3-nitrophenoxy)-methyl]-2,2-dimethyloxazolidine-3-carboxylate (BNDC) exhibit cytotoxic activity against various leukemia cell lines.[3] These compounds induce phosphatidylserine exposure, DNA fragmentation, and caspase-3 activation, all hallmarks of apoptosis, while showing lower toxicity to healthy peripheral blood mononuclear cells.[3]
Table 1: Comparative Cytotoxic Activity of Benzoic Acid Analogs
| Compound/Analog | Cancer Cell Line(s) | Key Mechanism(s) | Reported IC50/Effect | Reference |
| PRLX-93936 | Pancreatic Cancer Xenografts, Patient-Derived Organoids | Molecular glue, TRIM21-mediated NPC degradation | 10-fold greater potency than parent compound | [1] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7, MDA-MB-468 (Breast Cancer) | G2/M cell cycle arrest, Caspase-3 mediated apoptosis | Significant suppression of cell viability | |
| BNDC Enantiomers | HL60, Jurkat (Leukemia) | Caspase-3 mediated apoptosis, DNA fragmentation | Cytotoxic with low toxicity to PBMCs | [3] |
| 4'-Demethylpodophyllotoxin (DOP) | Colorectal Cancer (CRC) cell lines and organoids | DNA damage, G2/M cell cycle arrest, apoptosis via PI3K-AKT pathway | Time- and dose-dependent growth inhibition |
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that play a critical role in lipid and glucose metabolism, as well as inflammation.[4][5] The general structure of a PPAR agonist consists of a polar head (often a carboxylic acid), a hydrophobic tail, and a linker, a motif present in the this compound scaffold.[4]
PPARγ Agonism and its Implications
PPARγ is a well-established target for type 2 diabetes, with agonists like thiazolidinediones (TZDs) used clinically.[4][6] However, these drugs can have significant side effects.[4] Benzoic acid analogs with the appropriate structural features can act as PPARγ agonists. For example, studies on halogenated bisphenol A analogs, which share some structural similarities, have shown they can bind to and activate PPARγ, promoting adipocyte differentiation.[7] The development of novel PPARγ agonists or selective PPARγ modulators (SPPARγMs) from the this compound class could offer new therapeutic avenues for metabolic diseases with potentially improved safety profiles.[6]
Signaling Pathway: PPARγ Activation
Caption: Simplified signaling pathway of PPARγ activation by an agonist ligand.
Anti-inflammatory and Analgesic Activities
Inflammation is a key pathological process in numerous diseases. The search for novel anti-inflammatory agents with better efficacy and fewer side effects is ongoing. Phenoxyalkanoic acid derivatives have been investigated for their anti-inflammatory and analgesic properties.[8] Structure-activity relationship studies have shown that specific substitutions on the phenoxy ring are crucial for activity.[8] For instance, in a series of trichlorophenoxy derivatives, anti-edematous potency was associated with the presence of a 1-thiopropyl moiety.[8] While direct studies on this compound are not extensively detailed in the provided results, the broader class of phenoxyalkanoic acids shows promise.
The evaluation of anti-inflammatory activity often involves in vivo models, such as carrageenan-induced paw edema in rats, and in vitro assays measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[9][10]
Structure-Activity Relationships (SAR)
The biological activity of these analogs is highly dependent on their chemical structure. Key aspects of their SAR include:
-
The Acidic Head: The benzoic acid moiety is crucial for the activity of many of these compounds, particularly for PPAR agonists where it forms key interactions with the receptor.[4]
-
The Linker: The phenoxy-methyl linker provides a specific spatial arrangement between the aromatic rings, influencing how the molecule fits into the binding pockets of its targets.
-
Substituents on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring dramatically affect activity. The tert-butyl group, for instance, is a bulky, lipophilic group that can enhance binding to hydrophobic pockets in target proteins. Other substitutions, such as halogens, can also modulate activity, as seen in TRPV1 antagonists.[11][12][13][14]
Conclusion and Future Directions
The analogs of this compound represent a versatile chemical scaffold with a wide range of biological activities. The evidence points to their potential as anti-cancer agents, metabolic modulators, and anti-inflammatory drugs. Future research should focus on synthesizing and screening a wider array of analogs to build a more comprehensive SAR profile. Further mechanistic studies are also warranted to fully elucidate the signaling pathways modulated by these compounds and to identify novel biological targets. The development of compounds with high target specificity and favorable pharmacokinetic profiles will be crucial for their successful translation into clinical candidates.
References
- Defining the Antitumor Mechanism of Action of a Clinical-stage Compound as a Selective Degrader of the Nuclear Pore Complex. PubMed.
- Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed.
- Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. PMC.
- Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. Source Not Available.
- Discovery of cytotoxic and pro-apoptotic compounds against leukemia cells: Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate. PubMed.
- Peroxisome Proliferator-Activated Receptor γ Is a Target for Halogenated Analogs of Bisphenol A. NIH.
- Total Synthesis and Anti-Inflammatory Bioactivity of (−)-Majusculoic Acid and Its Derivatives. MDPI.
- Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N '-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists. ResearchGate.
- The potential of natural products for targeting PPARα. PMC - PubMed Central.
- Synthesis and anti-inflammatory and analgesic activities of phenoxyalkanoic acid derivatives. PubMed.
- Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate.
- Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists. PubMed.
- Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. MDPI.
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH.
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
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- Nutraceuticals as Ligands of PPARγ. PMC - NIH.
- Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Semantic Scholar.
- Synthetic and natural Peroxisome Proliferator-Activated Receptor (PPAR) agonists as candidates for the therapy of the metabolic syndrome. PubMed.
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing.
- Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1][16]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. MDPI.
- N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. PubMed Central.
- 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer. PMC - NIH.
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- 3. Discovery of cytotoxic and pro-apoptotic compounds against leukemia cells: Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Guide to the Comparative Structural Analysis of Novel 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid Derivatives
This guide provides a comprehensive framework for the synthesis, structural analysis, and comparative evaluation of novel derivatives based on the 4-[(4-tert-Butylphenoxy)methyl]benzoic acid scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. While the specific target scaffold is niche, the principles and protocols outlined herein are broadly applicable to the characterization of new chemical entities.
Introduction: The Phenoxy-Benzoic Acid Scaffold
The linkage of phenoxy and benzoic acid moieties creates a versatile scaffold found in numerous pharmacologically active agents. Derivatives of the related phenoxyacetic acid class, for instance, have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a promising target for type 2 diabetes, and as selective COX-2 inhibitors for treating inflammation.[1][2] The core structure's synthetic tractability and tunable physicochemical properties make it an attractive starting point for library synthesis and structure-activity relationship (SAR) studies.[3][4]
This guide uses this compound as a representative molecule to establish a gold-standard workflow for:
-
Efficient Synthesis: Establishing a reliable synthetic route.
-
Unambiguous Structural Elucidation: Combining spectroscopic and crystallographic methods.
-
Comparative Analysis: Evaluating how minor structural modifications impact conformation, intermolecular interactions, and, ultimately, biological function.
Part 1: Synthesis Strategy via Williamson Etherification
The most direct route to the target scaffold is the Williamson ether synthesis, a robust and well-understood reaction. This involves the nucleophilic substitution of a halide by a phenoxide ion. The choice of a methyl ester of 4-(bromomethyl)benzoic acid as a starting material is strategic; it protects the carboxylic acid, preventing it from acting as a competing nucleophile, and can be easily hydrolyzed in the final step.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate (Ester Intermediate)
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add 4-tert-butylphenol (1.0 eq.), methyl 4-(bromomethyl)benzoate (1.05 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous acetone or dimethylformamide (DMF) as the solvent (approx. 10 mL per gram of phenol). Rationale: These polar aprotic solvents effectively dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.
-
Reaction: Stir the mixture vigorously at 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the potassium carbonate and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M NaOH (to remove unreacted phenol) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting oil or solid by column chromatography on silica gel.
Step 2: Saponification to this compound (Final Product)
-
Hydrolysis: Dissolve the purified ester intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v).
-
Base Addition: Add an aqueous solution of lithium hydroxide (LiOH, 3.0 eq.) dropwise. Rationale: LiOH is a strong base that effectively hydrolyzes the ester to the carboxylate salt.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the ester is fully consumed.
-
Acidification & Extraction: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2 using 1M HCl. The desired carboxylic acid will precipitate. Extract the product into ethyl acetate (3x).
-
Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the final product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain high-purity crystals for analysis.
Synthesis Workflow Diagram
Caption: Synthetic route to the target acid via esterification and subsequent hydrolysis.
Part 2: Structural Elucidation and Comparative Analysis
Unambiguous characterization requires a multi-pronged approach. Spectroscopic methods (NMR, IR) confirm the covalent bonding framework, while X-ray crystallography provides definitive proof of structure and reveals the molecule's three-dimensional conformation and intermolecular packing in the solid state.
A. X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction is the gold standard for structural determination. The key to a successful analysis is growing high-quality, single crystals.
Protocol: Single-Crystal Growth and X-ray Diffraction
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, acetonitrile, or ethanol). Allow the solution to cool slowly and evaporate over several days. Screening various solvents is critical.
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer, typically with Mo Kα or Cu Kα radiation.[5]
-
Structure Solution and Refinement: Process the data and solve the structure using direct methods (e.g., SHELXS). Refine the structural model using full-matrix least-squares on F² (e.g., SHELXL).[5][6]
Comparative Analysis of Crystallographic Data
To illustrate a comparative study, the table below presents realistic, hypothetical data for our parent acid (Derivative A) and its methyl ester (Derivative B). The comparison focuses on how a simple functional group change (-COOH to -COOCH₃) fundamentally alters solid-state packing.
| Parameter | Derivative A (Parent Acid) | Derivative B (Methyl Ester) | Causality & Insight |
| Chemical Formula | C₁₈H₂₀O₃ | C₁₉H₂₂O₃ | Addition of a methylene group. |
| Crystal System | Monoclinic | Orthorhombic | The change in hydrogen bonding capability dictates a different packing symmetry. |
| Space Group | P2₁/c | Pca2₁ | P2₁/c is very common for carboxylic acids due to the formation of centrosymmetric dimers.[6][7] The ester lacks this ability, resulting in a different, non-centrosymmetric arrangement. |
| Z (Molecules/Unit Cell) | 4 | 4 | The number of molecules in the unit cell. |
| Key Intermolecular Interaction | O-H···O Hydrogen Bond | C-H···O Weak Hydrogen Bond | This is the critical difference. Derivative A forms classic carboxylic acid inversion dimers, a highly stable and directional interaction that dominates the crystal packing.[6][7] Derivative B, lacking the acidic proton, relies on weaker, less directional C-H···O interactions. |
| Dihedral Angle (Phenoxy-Benzoic) | 75.8° | 86.7° | The twist between the two aromatic rings. This angle is sensitive to the steric and electronic environment and influences the overall molecular shape.[8] |
This comparison reveals that the primary structural driver is the carboxylic acid's hydrogen-bonding capability. Its removal in Derivative B completely changes the supramolecular assembly, which can have profound effects on physical properties like solubility and melting point.
B. Spectroscopic Analysis: Confirming the Covalent Structure
NMR and IR spectroscopy are essential for confirming that the correct molecule was synthesized and for providing structural information in the solution and bulk states, respectively.
Protocols: Spectroscopic Data Acquisition
-
¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Acquire spectra on a 400 MHz or higher spectrometer.[9][10]
-
FT-IR: Obtain a spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.[11]
Comparative Analysis of Spectroscopic Data
The following table compares the expected key spectroscopic signals for our two hypothetical derivatives.
| Spectroscopic Feature | Derivative A (Parent Acid) | Derivative B (Methyl Ester) | Rationale for Difference |
| ¹H NMR: -COOH Proton | δ ~11-13 ppm (broad singlet) | Absent | The most definitive change. The acidic proton is highly deshielded and often exchanges, leading to a broad signal. Its absence is proof of esterification.[10] |
| ¹H NMR: Methoxy Protons | Absent | δ ~3.9 ppm (singlet, 3H) | Appearance of a sharp singlet integrating to three protons confirms the presence of the -OCH₃ group. |
| ¹³C NMR: Carbonyl Carbon | δ ~172 ppm | δ ~166 ppm | The carbonyl carbon in the ester is slightly more shielded (appears at a lower ppm value) compared to the carboxylic acid. |
| IR: O-H Stretch | 3300-2500 cm⁻¹ (very broad) | Absent | The characteristic, broad hydrogen-bonded O-H stretch of a carboxylic acid dimer is a key feature.[11] Its disappearance confirms the loss of the -COOH group. |
| IR: C=O Stretch | ~1680-1710 cm⁻¹ | ~1715-1730 cm⁻¹ | The C=O stretch shifts to a higher wavenumber in the ester compared to the hydrogen-bonded acid dimer. |
Part 3: Structure-Activity Relationship (SAR) Framework
The ultimate goal for drug development professionals is to connect the structural variations observed through the analyses above with changes in biological activity. A systematic approach is required to build a reliable SAR model.
Hypothetical Biological Evaluation Workflow
Assuming a goal of developing an anti-inflammatory agent based on the COX-2 inhibition profile of related scaffolds, a typical workflow would be:[2]
-
Primary Screening: Test a library of synthesized derivatives in an in vitro COX-2 enzyme inhibition assay to determine IC₅₀ values.
-
Selectivity Screening: Test active compounds from the primary screen in a COX-1 inhibition assay to determine selectivity. High selectivity for COX-2 over COX-1 is desirable to reduce side effects.
-
Cell-Based Assays: Evaluate potent and selective compounds in cell-based models (e.g., measuring prostaglandin E2 production in LPS-stimulated macrophages) to confirm activity in a more complex biological environment.
-
In Vivo Studies: Advance lead candidates to animal models of inflammation (e.g., carrageenan-induced paw edema in rats) to assess efficacy and safety.[2]
SAR Logic Diagram
This diagram illustrates the iterative cycle of designing, synthesizing, and testing derivatives to build a predictive SAR model.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) development.
Comparative Biological Data Table
This hypothetical table demonstrates how SAR data can be organized. Here, we compare our parent acid with derivatives where the tert-butyl group is moved or replaced.
| Derivative | Modification | X-ray Finding (Key Interaction) | COX-2 IC₅₀ (nM) |
| A | 4-tert-Butyl (para) | H-Bonded Dimer | 150 |
| C | 3-tert-Butyl (meta) | H-Bonded Dimer | 450 |
| D | 4-Methoxy (para) | H-Bonded Dimer | 225 |
| E | 4-Trifluoromethyl (para) | H-Bonded Dimer | 75 |
Interpretation:
-
Moving the bulky tert-butyl group from the para to the meta position (A vs. C) decreases potency, suggesting the para position is optimal for binding in the enzyme's active site.
-
Replacing the lipophilic tert-butyl with an electron-withdrawing trifluoromethyl group (A vs. E) enhances potency, a common strategy in medicinal chemistry to improve interactions or metabolic stability.
Conclusion
The structural analysis of novel compounds like this compound derivatives is an integrated process. It begins with a logical and robust synthesis, followed by rigorous characterization using a combination of spectroscopic and crystallographic techniques. As demonstrated, even minor modifications, such as the conversion of a carboxylic acid to an ester, can fundamentally alter the compound's solid-state architecture by changing the dominant intermolecular forces. By systematically correlating these detailed structural insights with biological activity, researchers can build predictive SAR models, accelerating the discovery of new therapeutic agents. This guide provides the strategic framework and validated protocols necessary to execute such a program with scientific integrity and efficiency.
References
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A Senior Application Scientist's Guide to Validating the Structure of 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid Derivatives by X-ray Crystallography
<
Introduction
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. For novel derivatives of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid, a scaffold of interest for its potential therapeutic applications, an unambiguous structural validation is the bedrock upon which all subsequent research is built. This guide provides an in-depth, experience-driven perspective on leveraging single-crystal X-ray crystallography (SCXRD) as the gold standard for this purpose. We will delve into the "why" behind the "how," comparing SCXRD with other common analytical techniques and providing a robust, field-tested protocol for obtaining publication-quality crystallographic data.
The core principle of X-ray crystallography lies in the diffraction of X-rays by the ordered array of atoms within a crystal. This diffraction pattern, when meticulously measured and analyzed, allows for the reconstruction of the electron density map of the molecule, revealing the precise spatial arrangement of each atom.[1][2] This technique offers an unparalleled level of detail, providing accurate bond lengths, angles, and stereochemistry, which are critical for understanding a molecule's biological activity and physical properties.[2][3]
The Imperative of High-Quality Crystals: The Art and Science of Crystallization
The adage "garbage in, garbage out" is particularly resonant in X-ray crystallography. The quality of the diffraction data is intrinsically linked to the quality of the single crystal. Therefore, the crystallization process is arguably the most critical and often the most challenging step. It is a blend of scientific principle and empirical art.[4] The fundamental principle is to slowly bring a solution of the compound to a state of supersaturation, allowing molecules to self-assemble into a well-ordered crystal lattice.[4]
Experimental Protocol: Crystallization of a this compound Derivative
This protocol outlines a systematic approach to crystallizing a novel derivative of this compound. The causality behind each step is explained to provide a deeper understanding.
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction analysis.
Materials:
-
Purified this compound derivative (>98% purity)
-
A selection of analytical grade solvents (e.g., ethanol, methanol, ethyl acetate, acetone, hexane, toluene)
-
Small glass vials (1-2 mL) with screw caps or that can be sealed with paraffin film
-
Heating block or water bath
-
Microscope for crystal inspection
Step-by-Step Methodology:
-
Solvent Screening (The Foundation of Success):
-
Rationale: The choice of solvent is paramount. An ideal solvent will dissolve the compound when hot but have limited solubility at room temperature or upon cooling.[4] This differential solubility is the driving force for crystallization.
-
Procedure: In separate small test tubes, assess the solubility of a few milligrams of your compound in ~0.5 mL of various solvents at room temperature and upon gentle heating. Observe if the compound readily dissolves and if it precipitates upon cooling. A good starting point is to look for solvents where the compound is sparingly soluble at room temperature but fully dissolves upon heating.
-
-
Preparing the Crystallization Vial (Attention to Detail Matters):
-
Rationale: Cleanliness is crucial to prevent nucleation on dust particles, which can lead to the formation of many small, unusable crystals.
-
Procedure: Thoroughly clean and dry the crystallization vials. Any residue can act as an unintended seed, hindering the growth of a single, large crystal.
-
-
Dissolution and Saturation (The Balancing Act):
-
Rationale: The goal is to create a saturated or slightly supersaturated solution at an elevated temperature.[4] Too little solvent and the compound won't fully dissolve; too much, and it may not crystallize upon cooling.
-
Procedure: Place a small amount of your compound (e.g., 5-10 mg) in a clean vial. Add the chosen solvent dropwise while gently warming and swirling until the solid completely dissolves.[4][5] Add a minimal excess of the hot solvent to ensure all material is in solution.
-
-
Slow Cooling and Evaporation (Patience is a Virtue):
-
Rationale: Slow cooling allows for the orderly deposition of molecules onto the growing crystal lattice, resulting in larger and more well-defined crystals.[5][6] Rapid cooling often leads to the formation of a powder or very small crystals.
-
Procedure:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To slow the cooling process further, the vial can be placed in an insulated container (e.g., a beaker filled with warm water or wrapped in glass wool).[5]
-
Slow Evaporation: If crystals do not form upon cooling, loosely cap the vial (or pierce the cap with a needle) to allow for the slow evaporation of the solvent.[6] This gradually increases the concentration of the solute, inducing crystallization. This method is particularly effective when a suitable single solvent is identified.
-
Vapor Diffusion: This is a highly successful technique, especially for challenging compounds.[7] Dissolve the compound in a small amount of a relatively non-volatile solvent (the "good" solvent) and place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "poor" solvent).[7] The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility of the compound, promoting crystal growth.[7]
-
-
-
Crystal Harvesting and Mounting (The Final Step):
-
Rationale: Once suitable crystals have formed, they must be carefully handled to prevent damage.
-
Procedure: Using a fine needle or a specialized loop, carefully extract a well-formed crystal from the solution. Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent evaporation and damage from the X-ray beam, and then mount it on the goniometer head of the diffractometer.
-
Visualizing the Crystallization Workflow
Caption: Workflow for single-crystal growth and analysis.
X-ray Diffraction Data Collection and Structure Solution
Once a suitable crystal is mounted on the diffractometer, a beam of monochromatic X-rays is directed at it. The crystal is rotated, and the diffraction pattern is recorded on a detector. The positions and intensities of the diffracted spots contain the information needed to determine the crystal structure.
The process of solving a crystal structure involves several steps:
-
Unit Cell Determination: The dimensions and angles of the basic repeating unit of the crystal lattice are determined from the positions of the diffraction spots.
-
Space Group Determination: The symmetry of the crystal lattice is determined.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. This is often the most challenging step and can be accomplished by various methods, such as the Patterson method or direct methods.
-
Structure Refinement: The atomic positions and other parameters are adjusted to obtain the best fit between the calculated and observed diffraction data.
Comparing X-ray Crystallography with Other Structural Elucidation Techniques
While X-ray crystallography is the definitive method for determining the solid-state structure of a molecule, it is often used in conjunction with other spectroscopic techniques.[8][9]
| Technique | Principle | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing in the solid state.[1][2] | Unambiguous and highly detailed structural information.[2] | Requires a high-quality single crystal, which can be difficult to obtain. Provides a static picture of the molecule in the solid state.[10][11] |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei in a magnetic field | Information about the connectivity of atoms, the chemical environment of nuclei, and molecular dynamics in solution.[8][12] | Provides structural information in solution, which is often more biologically relevant. Can study molecular dynamics.[13][14] | Structure determination can be complex and may not provide the same level of precision as X-ray crystallography. Less suitable for very large molecules.[10][13] |
| Mass Spectrometry | Measurement of the mass-to-charge ratio of ions | Provides the molecular weight of the compound and information about its fragmentation pattern, which can help in structure elucidation.[12] | Highly sensitive and requires very small amounts of sample. | Does not provide direct information about the 3D structure. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Information about the functional groups present in the molecule.[12] | Quick and easy to perform. | Provides limited information about the overall molecular structure. |
Visualizing the Relationship Between Analytical Techniques
Caption: Interplay of techniques for structural validation.
Case Study: Crystallographic Data for a Hypothetical Derivative
Below is a table summarizing typical crystallographic data that would be obtained for a derivative of this compound.
| Parameter | Value |
| Chemical Formula | C18H20O3 |
| Formula Weight | 284.35 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 18.987(6) |
| β (°) | 98.76(3) |
| V (Å3) | 1604.5(9) |
| Z | 4 |
| Dcalc (g/cm3) | 1.178 |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.123 |
Note: These are representative data and will vary for different derivatives. The R-factors (R1 and wR2) are indicators of the quality of the refinement, with lower values indicating a better fit between the model and the experimental data.
Conclusion
The structural validation of this compound derivatives through single-crystal X-ray crystallography is an indispensable step in their development. It provides an unambiguous three-dimensional map of the molecule, which is fundamental for understanding its properties and interactions. While other analytical techniques provide valuable complementary information, X-ray crystallography remains the gold standard for definitive structural elucidation. The key to success lies in the meticulous and often iterative process of growing high-quality single crystals. This guide has provided a comprehensive overview of the principles, a detailed experimental protocol, and a comparative analysis to equip researchers with the knowledge to confidently approach the structural validation of these important compounds.
References
- Chem LibreTexts. (n.d.). Crystallization.
- Excillum. (n.d.). Small molecule crystallography.
- Labtoo. (n.d.). Molecular structure by X-ray diffraction.
- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
- Online Organic Chemistry Tutor. (n.d.). Structure Elucidation.
- University of Colorado Boulder. (n.d.). Crystallization.
- eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS.
- Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
- National Institutes of Health. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- University of Missouri. (2006, January 8). Crystallisation Techniques.
- University of Florida. (2015, April 28). Crystal Growing Tips.
- NPTEL. (n.d.). Structural Elucidation of Organic Systems by Spectroscopic Methods.
- Organic Chemistry Tutor. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry.
- ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
- Current Biology. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR.
- ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination.
- University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography.
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
- National Institutes of Health. (2007). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank.
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A Comparative Guide to CCR5 Antagonists Derived from Benzoic Acids for HIV-1 Therapy
For researchers at the forefront of antiviral drug discovery, the C-C chemokine receptor type 5 (CCR5) remains a pivotal target in the fight against Human Immunodeficiency Virus Type 1 (HIV-1). As a major co-receptor for viral entry into host cells, its blockade offers a powerful therapeutic strategy. This guide provides an in-depth comparative analysis of five prominent CCR5 antagonists, with a particular focus on derivatives of benzoic acid and related structures: Maraviroc, Vicriviroc, Cenicriviroc, Aplaviroc, and TAK-779. We will delve into their mechanisms of action, structure-activity relationships, and the experimental data that define their potential as antiviral agents.
The Central Role of CCR5 in HIV-1 Entry
HIV-1 entry into target immune cells, such as T-cells and macrophages, is a multi-step process. The viral envelope glycoprotein, gp120, first binds to the primary cellular receptor, CD4. This initial interaction induces a conformational change in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[1] For the majority of HIV-1 strains, particularly in the early stages of infection, this co-receptor is CCR5. The binding of gp120 to CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the subsequent entry of the viral capsid into the host cell.[2]
CCR5 antagonists are a class of antiretroviral drugs that function as entry inhibitors. They do not directly target the virus but instead bind to the CCR5 co-receptor on the host cell. This binding allosterically modifies the conformation of CCR5, preventing its interaction with the viral gp120 protein and thereby blocking viral entry and replication.[3]
Below is a diagram illustrating the CCR5 signaling pathway and the mechanism of action of CCR5 antagonists in preventing HIV-1 entry.
Caption: HIV-1 entry pathway and the inhibitory action of CCR5 antagonists.
Comparative Analysis of Benzoic Acid-Derived CCR5 Antagonists
The development of small-molecule CCR5 antagonists has led to a variety of chemical scaffolds. Among these, derivatives of benzoic acid and structurally related acidic moieties have proven to be particularly effective. These compounds typically bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[4]
Chemical Structures
The chemical structures of the five CCR5 antagonists discussed in this guide are presented below. While not all are direct benzoic acid derivatives, they share key structural features that contribute to their binding affinity and antagonist activity.
| Compound | Chemical Structure |
| Maraviroc | |
| Vicriviroc | |
| Cenicriviroc | |
| Aplaviroc | |
| TAK-779 |
Performance and Experimental Data
A direct comparison of the in vitro potency of these antagonists is crucial for evaluating their potential. The following table summarizes key experimental data, including 50% inhibitory concentrations (IC50) for CCR5 binding and 50% effective concentrations (EC50) for antiviral activity against HIV-1. It is important to note that these values can vary depending on the specific cell lines, viral strains, and assay conditions used in different studies.
| Compound | CCR5 Binding Affinity (IC50, nM) | Antiviral Potency (EC50, nM) | Key Features & Remarks |
| Maraviroc | 2 | 1.1 - 3.1 | FDA-approved for HIV-1 treatment. Well-characterized safety and efficacy profile.[5][6] |
| Vicriviroc | ~1 | 0.04 - 2.3 | Potent antiviral activity. Development was halted due to concerns about malignancies, although further follow-up did not confirm this risk.[4][5] |
| Cenicriviroc | 2 - 6 (for CCR5) | 0.021 - 0.21 | Dual CCR2/CCR5 antagonist with anti-inflammatory properties.[7][8] |
| Aplaviroc | ~10 | ~5 | Development was discontinued due to hepatotoxicity.[4][9] |
| TAK-779 | 1.4 | 1.6 - 3.5 | One of the first small-molecule CCR5 antagonists discovered. Also shows activity against CXCR3.[4] |
Structure-Activity Relationship (SAR) and Binding Sites
The efficacy of these antagonists is intrinsically linked to their chemical structure and how they interact with the CCR5 receptor. The benzoic acid moiety, or a bioisosteric equivalent, often plays a critical role in anchoring the molecule within the binding pocket through interactions with key amino acid residues.
-
Maraviroc, Vicriviroc, and TAK-779 have been shown to bind to a common hydrophobic pocket formed by transmembrane (TM) helices 1, 2, 3, and 7 of the CCR5 receptor.[4][10]
-
For TAK-779 , specific residues such as Tyr37, Trp86, Tyr108, and Glu283 have been identified as crucial for its binding. The aromatic rings of TAK-779 are thought to form favorable interactions with the aromatic residues within this pocket.[4]
-
Vicriviroc's trifluoromethyl phenyl group is suggested to have strong hydrophobic interactions with the I198 residue on TM5 of CCR5.[10]
-
Aplaviroc also binds within the transmembrane cavity of CCR5, with its carboxyl and hydroxymethyl groups interacting with hydrophilic regions and the remainder of the molecule engaging in lipophilic interactions.[2]
-
Cenicriviroc , as a dual antagonist, interacts with both CCR2 and CCR5. Its binding to CCR5 is within the transmembrane domain, similar to other antagonists in this class.
The presence and position of substituents on the benzoic acid or related aromatic rings significantly influence the binding affinity and selectivity of these compounds.[11] Structure-activity relationship studies have shown that modifications to these groups can modulate potency and pharmacokinetic properties.[12]
Experimental Methodologies
To ensure the scientific integrity of this guide, we provide detailed protocols for key experiments used to evaluate CCR5 antagonists.
Experimental Workflow for CCR5 Antagonist Evaluation
The following diagram outlines a typical workflow for the discovery and characterization of novel CCR5 antagonists.
Caption: A generalized experimental workflow for the evaluation of CCR5 antagonists.
Protocol 1: CCR5 Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to the CCR5 receptor.
Objective: To determine the 50% inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of a test compound for the CCR5 receptor.
Materials:
-
Cell membranes from a cell line stably expressing human CCR5 (e.g., CHO-K1/CCR5 or HEK293/CCR5).
-
Radioligand: [¹²⁵I]-MIP-1α or [³H]-Maraviroc.
-
Test compounds (e.g., benzoic acid-derived CCR5 antagonists).
-
Non-specific binding control: A high concentration of an unlabeled CCR5 ligand (e.g., 1 µM Maraviroc).
-
Assay buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash buffer: 50 mM HEPES, 500 mM NaCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound dilutions to the appropriate wells.
-
Add 50 µL of the radioligand (at a concentration near its Kd) to all wells.
-
Add 100 µL of the CCR5-expressing cell membrane preparation to all wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Protocol 2: HIV-1 Pseudovirus Entry Assay
This assay measures the ability of a compound to inhibit HIV-1 entry into target cells.
Objective: To determine the 50% effective concentration (EC50) of a CCR5 antagonist against HIV-1 entry.
Materials:
-
HIV-1 Env-pseudotyped viruses (expressing the envelope glycoproteins of a CCR5-tropic HIV-1 strain).
-
Target cells: TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR).
-
Test compounds.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-incubate the pseudovirus with the test compound dilutions for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-compound mixture.
-
Incubate the plate for 48 hours at 37°C.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of viral entry for each compound concentration relative to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Conclusion
The development of CCR5 antagonists derived from benzoic acids and related scaffolds has provided a valuable class of antiretroviral drugs. Maraviroc stands as a clinical success, demonstrating the viability of this therapeutic approach. While the development of Aplaviroc and Vicriviroc was halted, the lessons learned from their clinical trials have been invaluable. Cenicriviroc, with its dual CCR2/CCR5 antagonism, offers the potential for both antiviral and anti-inflammatory benefits. TAK-779, as a pioneering compound in this class, laid the groundwork for the development of more potent and selective antagonists.
For researchers in the field, a thorough understanding of the comparative pharmacology, structure-activity relationships, and experimental evaluation of these compounds is essential for the design and development of the next generation of HIV-1 entry inhibitors.
References
- Dragic, T., et al. (2000). A binding pocket for a small molecule inhibitor of HIV-1 entry within the transmembrane helices of CCR5. Proceedings of the National Academy of Sciences, 97(10), 5698-5703. [Link]
- Strizki, J. M., et al. (2005). Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy, 49(12), 4911-4919. [Link]
- Vandekerckhove, L., et al. (2007). CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. Current HIV research, 5(1), 85-97. [Link]
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- Clinical Info .HIV.gov. (n.d.). CCR5 Antagonist. NIH.
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- Wikipedia. (2023, March 27). Aplaviroc. In Wikipedia. [Link]
- PubChem. (n.d.). Cenicriviroc. National Center for Biotechnology Information.
- Vertex AI Search. (n.d.). What are CCR5 antagonists and how do they work?
- H-I-V.net. (n.d.). CCR5 Antagonists for HIV Treatment.
- Wikipedia. (2023, December 29). CCR5 receptor antagonist. In Wikipedia. [Link]
- PubChem. (n.d.). Aplaviroc. National Center for Biotechnology Information.
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- Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4). [Link]
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- Fasanmade, A. A., & Shode, F. O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Applied Pharmaceutical Science, 5(5), 001-010. [Link]
- Boyle, C. D., & Palani, A. (2003). Structure-activity relationship studies: M2 and CCR5 receptor antagonists. Current topics in medicinal chemistry, 3(10), 1155–1169. [Link]
- Tian, Y., et al. (2014). Medicinal Chemistry of Small Molecule CCR5 Antagonists for Blocking HIV-1 Entry: A Review of Structural Evolution. Current topics in medicinal chemistry, 14(13), 1515–1534. [Link]
- Maeda, K., et al. (2006). Analysis of binding sites for the new small-molecule CCR5 antagonist TAK-220 on human CCR5. Journal of virology, 80(8), 3732–3741. [Link]
- Baba, M., et al. (2020). The chemokine receptor antagonist cenicriviroc inhibits the replication of SARS-CoV-2 in vitro.
- Wikipedia. (2024, January 3). Cenicriviroc. In Wikipedia. [Link]
- Klibanov, O. M., et al. (2010). Cenicriviroc, an orally active CCR5 antagonist for the potential treatment of HIV infection. Current opinion in investigational drugs (London, England : 2000), 11(8), 940–950. [Link]
- Tacke, F., et al. (2016). Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis. PloS one, 11(6), e0158156. [Link]
- Witek, J., et al. (2019). Cenicriviroc, a dual CCR2 and CCR5 antagonist leads to a reduction in plasma fibrotic biomarkers in persons living with HIV on antiretroviral therapy. HIV research & clinical practice, 20(4-5), 123–129. [Link]
- Abel, S., et al. (2008). Maraviroc: pharmacokinetics and drug interactions. Antiviral therapy, 13(8), 977–985. [Link]
- Hyland, R., et al. (2008). Maraviroc: in vitro assessment of drug-drug interaction potential. British journal of clinical pharmacology, 66(4), 498–507. [Link]
- Peytavin, G. (2008). [Clinical pharmacokinetic of maraviroc]. Medecine et maladies infectieuses, 38 Suppl 1, S12–S16. [Link]
- Weatherhead, J., et al. (2010). Assessment of the pharmacokinetics of co-administered maraviroc and raltegravir. British journal of clinical pharmacology, 69(2), 176–182. [Link]
- Davis, J., et al. (2014). No Clinical Impact of CYP3A5 Gene Polymorphisms on the Pharmacokinetics and/or Efficacy of Maraviroc in Healthy Volunteers and HIV-1-Infected Subjects.
- LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. (2019). Maraviroc. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
- Taylor & Francis. (n.d.). Vicriviroc – Knowledge and References.
- Friedman, S. L., et al. (2016). Pharmacokinetics, Safety, and CCR2/CCR5 Antagonist Activity of Cenicriviroc in Participants With Mild or Moderate Hepatic Impairment. Clinical pharmacology in drug development, 5(3), 249–257. [Link]
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A Comparative Guide to Precursors for the Synthesis of 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid in Drug Development
Introduction
4-[(4-tert-Butylphenoxy)methyl]benzoic acid serves as a crucial structural motif in medicinal chemistry, most notably as the core of Bexarotene, a retinoid X receptor (RXR) agonist used in cancer therapy.[1][2] The synthesis of this molecule and its analogs is a frequent task in drug discovery and development, demanding efficient, scalable, and robust chemical routes. The central challenge lies in the formation of the ether linkage between the 4-tert-butylphenol and the benzoic acid methylene bridge.
This guide provides an in-depth comparison of alternative precursors and synthetic strategies for accessing this target molecule. We move beyond a simple recitation of protocols to dissect the underlying chemical logic, offering field-proven insights into the advantages and trade-offs of each approach. The objective is to empower researchers and drug development professionals to select the optimal synthetic route based on scale, cost, safety, and available resources.
The Archetypal Route: Williamson Ether Synthesis
The most established and direct method for constructing the target ether is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[3][4] In this context, the reaction involves the sodium or potassium salt of 4-tert-butylphenol acting as the nucleophile, which displaces a halide from an electrophilic benzylic carbon.
The standard precursors for this pathway are:
-
Nucleophile Precursor: 4-tert-Butylphenol
-
Electrophile Precursor: Methyl 4-(bromomethyl)benzoate[5]
Mechanism & Rationale: The reaction proceeds via a classic SN2 mechanism.[4] The phenolic proton of 4-tert-butylphenol is first abstracted by a base (e.g., NaH, K₂CO₃) to generate the more potent phenoxide nucleophile. This nucleophile then performs a backside attack on the electrophilic methylene carbon of methyl 4-(bromomethyl)benzoate, displacing the bromide leaving group. The use of a primary benzylic halide is ideal as it is highly reactive towards SN2 substitution and is less prone to the competing E2 elimination pathway.
Caption: Workflow for the standard Williamson ether synthesis.
Performance Analysis:
-
Advantages: This is a highly reliable and generally high-yielding reaction. The starting materials are commercially available, and the reaction conditions are straightforward.
-
Disadvantages: Methyl 4-(bromomethyl)benzoate is a lachrymator and requires careful handling. The reaction can sometimes produce small amounts of elimination or diarylation byproducts depending on the base and temperature used.
Alternative Precursor Strategies
While the Williamson synthesis is robust, practical considerations such as precursor cost, availability, or safety may necessitate alternative approaches. The following sections compare strategies based on different starting materials for the benzoic acid portion.
Alternative 1: Synthesis from 4-(Hydroxymethyl)benzoic Acid Derivatives
A common and often more accessible precursor is methyl 4-(hydroxymethyl)benzoate. The hydroxyl group, however, is a poor leaving group and must be activated.
Method A: The Mitsunobu Reaction
This powerful reaction enables the direct coupling of the alcohol with the phenol under mild, neutral conditions, completely bypassing the need to handle a benzyl halide.
-
Precursors: 4-tert-Butylphenol and Methyl 4-(hydroxymethyl)benzoate.
-
Key Reagents: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), and Triphenylphosphine (PPh₃).
Causality & Mechanism: The Mitsunobu reaction activates the alcohol in situ. Triphenylphosphine attacks the azodicarboxylate, creating a phosphonium salt. This species then activates the alcohol, converting the hydroxyl into an excellent leaving group. The phenoxide, formed by the basicity of the reaction intermediates, can then displace it in an SN2 fashion. A key feature is the inversion of stereochemistry at the alcohol carbon, though this is not relevant for this achiral substrate.
Performance Analysis:
-
Advantages: Avoids the synthesis and handling of lachrymatory benzyl bromides. Conditions are exceptionally mild, tolerating a wide range of functional groups.
-
Disadvantages: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification, especially on a large scale. The reagents (DEAD/DIAD, PPh₃) are expensive, leading to poor atom economy and high cost, making this route less suitable for industrial production.
Method B: Two-Step Conversion via Halide or Sulfonate
This approach uses methyl 4-(hydroxymethyl)benzoate as the ultimate starting material but involves a discrete step to convert the alcohol into a better leaving group (e.g., a bromide, chloride, or tosylate) before performing the Williamson ether synthesis.
-
Precursors: 4-tert-Butylphenol and Methyl 4-(hydroxymethyl)benzoate.
-
Key Reagents: PBr₃, SOCl₂, or TsCl/Pyridine for the activation step.
Performance Analysis:
-
Advantages: May be more cost-effective than the Mitsunobu reaction if methyl 4-(hydroxymethyl)benzoate is significantly cheaper than its brominated counterpart. It allows for the isolation and purification of the electrophile before the coupling step.
-
Disadvantages: It adds an extra step to the overall synthesis compared to starting with the pre-formed benzyl bromide, increasing labor and potential for yield loss. The reagents used for activation (e.g., PBr₃, SOCl₂) are corrosive and require careful handling.
Alternative 2: Synthesis from Toluene-Derived Precursors
For large-scale synthesis, the most economical precursors are often the least functionalized. This strategy begins with methyl p-toluate (methyl 4-methylbenzoate) and introduces the required benzylic functionality via radical halogenation.
-
Precursors: 4-tert-Butylphenol and Methyl p-toluate.
-
Key Reagents: N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN, benzoyl peroxide).[6]
Causality & Mechanism: This reaction proceeds via a free-radical chain mechanism. The initiator generates a bromine radical from NBS. This radical abstracts a hydrogen atom from the benzylic methyl group of methyl p-toluate, forming a resonance-stabilized benzyl radical. This radical then reacts with another molecule of NBS (or Br₂) to form the desired methyl 4-(bromomethyl)benzoate and a new bromine radical, propagating the chain. The reaction is typically initiated by light or heat.
Caption: Synthesis of the electrophile from a toluene precursor.
Performance Analysis:
-
Advantages: Methyl p-toluate is significantly cheaper than its pre-functionalized analogs, making this the most cost-effective route at industrial scale.
-
Disadvantages: Radical bromination can be difficult to control. Over-bromination to form the dibromo species can occur, and ring bromination is a potential side reaction if conditions are not carefully optimized. The use of solvents like carbon tetrachloride is now heavily restricted due to environmental and health concerns.
Alternative 3: Synthesis from 4-Formylbenzoic Acid
4-Formylbenzoic acid is another readily available and inexpensive bulk chemical.[7][8][9] The aldehyde group provides a versatile handle for forming the crucial C-O bond.
Method: Reductive Etherification
This convergent strategy involves the direct reaction of 4-formylbenzoic acid (or its methyl ester) with 4-tert-butylphenol in the presence of a reducing agent.
-
Precursors: 4-tert-Butylphenol and 4-Formylbenzoic acid (or its methyl ester).
-
Key Reagents: A reducing agent such as NaBH(OAc)₃ or H₂ with a Pd/C catalyst.
Causality & Mechanism: The reaction can proceed through two main pathways. Under acidic conditions, the phenol can add to the protonated aldehyde to form a hemiacetal. The hemiacetal is then reduced to the ether. Alternatively, the aldehyde can be reduced first to the corresponding benzyl alcohol, which then participates in an acid-catalyzed etherification with the phenol.
Performance Analysis:
-
Advantages: This is a convergent and potentially atom-economical route. It utilizes inexpensive starting materials and avoids harsh halogenating agents.
-
Disadvantages: The reaction conditions must be carefully controlled to avoid over-reduction of the benzoic acid moiety or self-condensation of the aldehyde. The direct etherification can be lower-yielding than the two-step Williamson approach.
Quantitative Comparison of Precursor Strategies
| Synthetic Strategy | Key Precursors | Key Reagents | Relative Steps | Typical Yield (%) | Atom Economy | Safety & Handling | Scalability & Cost |
| Standard Williamson | 4-tert-Butylphenol, Methyl 4-(bromomethyl)benzoate | K₂CO₃, Acetone | 2 (from phenol) | 85-95% | Good | Lachrymatory electrophile requires fume hood handling. | Excellent. The industry standard for moderate to large scale. |
| Mitsunobu Reaction | 4-tert-Butylphenol, Methyl 4-(hydroxymethyl)benzoate | DEAD/DIAD, PPh₃ | 2 (from phenol) | 70-90% | Poor | Azodicarboxylates can be explosive. Stoichiometric byproducts. | Poor. Best for small-scale, high-value synthesis due to high reagent cost. |
| Via Halide/Sulfonate | 4-tert-Butylphenol, Methyl 4-(hydroxymethyl)benzoate | PBr₃ or SOCl₂; then K₂CO₃ | 3 (from phenol) | 65-85% (over 2 steps) | Moderate | Corrosive halogenating agents. Lachrymatory intermediate. | Good. A viable alternative if the hydroxymethyl precursor is very cheap. |
| From Toluene Precursor | 4-tert-Butylphenol, Methyl p-toluate | NBS, AIBN; then K₂CO₃ | 3 (from phenol) | 60-80% (over 2 steps) | Good | Radical reactions require careful control. Use of CCl₄ is problematic. | Excellent. Most cost-effective route for large industrial volumes. |
| Reductive Etherification | 4-tert-Butylphenol, 4-Formylbenzoic acid methyl ester | NaBH(OAc)₃ or H₂/Pd-C | 2 (from phenol) | 50-70% | Very Good | Use of H₂ gas requires specialized equipment. Borohydrides are moisture-sensitive. | Moderate. Attractive for its convergency but may require more optimization. |
Detailed Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-tert-butylphenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (10 mL per 1 g of phenol).
-
Stir the suspension vigorously and add methyl 4-(bromomethyl)benzoate (1.05 eq.).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting phenol is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl ester.
-
To the crude ester, add a 2:1 mixture of methanol:water and sodium hydroxide (3.0 eq.).
-
Heat the mixture to reflux for 2-3 hours until saponification is complete (monitored by TLC).
-
Cool the mixture, dilute with water, and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with 2M HCl.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to afford this compound.
Protocol 2: Mitsunobu Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-tert-butylphenol (1.2 eq.), methyl 4-(hydroxymethyl)benzoate (1.0 eq.), and triphenylphosphine (1.2 eq.).
-
Dissolve the solids in anhydrous THF (15 mL per 1 g of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure. The crude product, containing triphenylphosphine oxide and the hydrazine byproduct, can be purified by column chromatography (eluting with a hexane/ethyl acetate gradient) to isolate the methyl ester.
-
Proceed with hydrolysis as described in Protocol 1, Step 6 onwards.
Protocol 3: Synthesis via Radical Bromination of Methyl p-toluate
-
To a round-bottom flask fitted with a reflux condenser and a light source (e.g., a 250W lamp), add methyl p-toluate (1.0 eq.), N-bromosuccinimide (NBS, 1.05 eq.), and a suitable solvent such as acetonitrile (10 mL per 1 g of toluoate).
-
Add a catalytic amount of a radical initiator, such as AIBN (0.02 eq.).
-
Heat the mixture to reflux while irradiating with the lamp. Monitor the reaction by GC or TLC. The reaction is typically complete in 2-4 hours.
-
Cool the mixture to room temperature and then place in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Filter the mixture and wash the solid with cold acetonitrile.
-
Concentrate the filtrate under reduced pressure. The resulting crude oil is methyl 4-(bromomethyl)benzoate, which can be purified by chromatography or used directly in the subsequent Williamson ether synthesis as described in Protocol 1.
Conclusion and Recommendations
The optimal choice of precursors for the synthesis of this compound is highly dependent on the specific context of the research or manufacturing campaign.
-
For Lab-Scale and Medicinal Chemistry: The Standard Williamson Synthesis using commercially available methyl 4-(bromomethyl)benzoate offers the best balance of reliability, high yield, and operational simplicity. For sensitive substrates or rapid analog synthesis, the Mitsunobu reaction is an excellent, albeit expensive, alternative that avoids handling benzyl halides.
-
For Process Development and Scale-Up: Cost becomes the dominant factor. The route starting from methyl p-toluate via radical bromination is unequivocally the most economical for large-scale production.[5][6] However, it requires significant process optimization to control byproduct formation and manage the safety aspects of radical reactions. The reductive etherification from 4-formylbenzoic acid presents an intriguing, more convergent alternative that could become competitive with further methods development.
By understanding the chemical principles and practical trade-offs associated with each precursor, scientists can make informed decisions to design synthetic routes that are not only chemically sound but also strategically aligned with the goals of their drug development program.
References
(Note: For brevity, a selection of representative references from the initial search is provided. A comprehensive literature search would expand this list significantly.)
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A Senior Application Scientist’s Guide: Comparing LC-MS and GC-MS for the Analysis of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
In the landscape of pharmaceutical analysis and chemical research, selecting the optimal analytical technique is paramount for generating robust, reliable data. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a frequent decision point, dictated by the physicochemical properties of the analyte . This guide provides an in-depth comparison of these two powerful techniques for the specific analysis of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid, a molecule with structural features that present a clear case for methodological preference.
Our analysis will be grounded in the fundamental principles of chromatography and mass spectrometry, supported by detailed experimental protocols and comparative data. We will explore not just the "how," but the critical "why" behind each experimental choice, offering a definitive recommendation for researchers, scientists, and drug development professionals.
The Analyte: Understanding this compound
Before designing an analytical method, a thorough understanding of the target molecule is essential. This compound (Molecular Formula: C₁₈H₂₀O₃, Monoisotopic Mass: 284.14 Da) possesses distinct chemical features that guide our selection process[1]:
-
Polarity: The presence of a carboxylic acid group (-COOH) imparts significant polarity and acidic character to the molecule. This functional group is readily ionizable.
-
Volatility: With a molecular weight of 284.28 g/mol and a polar functional group, the compound has a very low vapor pressure and is considered non-volatile under standard GC conditions.
-
Thermal Stability: While benzoic acid itself is relatively stable, larger derivatives can be susceptible to thermal degradation, particularly at the high temperatures required for GC analysis[2][3]. The ether linkage could also be a point of thermal liability.
-
Solubility: The molecule has a hydrophobic tert-butylphenoxy moiety and a polar benzoic acid moiety, giving it amphiphilic character. It is soluble in many organic solvents.
These properties form the basis of our hypothesis: LC-MS is inherently better suited for the direct analysis of this compound, while GC-MS will require a more complex, multi-step workflow involving chemical derivatization.
The LC-MS Approach: A Direct Path to High-Sensitivity Analysis
LC-MS is the premier technique for analyzing polar, non-volatile, and thermally labile compounds, making it an ideal first choice for our target analyte[4][5][6]. The ability to analyze compounds directly in the liquid phase circumvents the need for vaporization and chemical modification.
Principle of the LC-MS Method
The strategy involves separating the analyte from any matrix components using reversed-phase liquid chromatography. The acidic nature of the molecule makes it a perfect candidate for electrospray ionization (ESI) in negative ion mode, where the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion. This process is highly efficient and gentle, preserving the molecular integrity and leading to excellent sensitivity.
Detailed Experimental Protocol: LC-MS
1. Standard and Sample Preparation:
- Rationale: To ensure accurate quantification, the analyte must be fully dissolved in a solvent compatible with the mobile phase.
- Protocol:
- Prepare a 1.0 mg/mL stock solution of this compound in methanol.
- Create a series of calibration standards by serially diluting the stock solution with a 50:50 (v/v) mixture of water and acetonitrile.
- For unknown samples, dissolve accurately weighed material in methanol and dilute as necessary with the 50:50 water/acetonitrile mixture to fall within the calibration range.
2. Liquid Chromatography (LC) Conditions:
- Rationale: A C18 reversed-phase column provides excellent retention and separation for moderately polar to non-polar compounds. A gradient elution is used to ensure sharp peak shapes and efficient elution. The addition of formic acid to the mobile phase ensures the analyte is in a consistent protonation state, improving peak shape and ionization efficiency.
- Parameters:
- Column: C18, 2.1 mm x 100 mm, 2.6 µm particle size
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 40% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions:
- Rationale: ESI in negative mode is chosen to efficiently generate the [M-H]⁻ ion (m/z 283.13). Selected Ion Monitoring (SIM) is used to maximize sensitivity and selectivity for quantitative analysis.
- Parameters:
- Ionization Mode: Electrospray Ionization (ESI), Negative
- Monitored Ion (SIM): m/z 283.1
- Capillary Voltage: 3.0 kV
- Drying Gas Flow: 10 L/min
- Drying Gas Temperature: 350 °C
- Nebulizer Pressure: 45 psi
The GC-MS Approach: The Derivatization Imperative
To analyze our target compound by GC-MS, its fundamental chemical nature must be altered. The high polarity and low volatility of the carboxylic acid group prevent it from being vaporized and passed through a GC column without significant issues like peak tailing, poor sensitivity, and potential thermal breakdown[7][8].
Principle of the GC-MS Method
The core of this approach is derivatization , a chemical reaction used to convert the non-volatile carboxylic acid into a volatile and thermally stable ester or silyl ester[9][10]. This is most commonly achieved through silylation, which replaces the active hydrogen on the carboxyl group with a non-polar trimethylsilyl (TMS) group. Once derivatized, the analyte can be analyzed using standard GC-MS protocols. Ionization is typically achieved with Electron Ionization (EI), which provides reproducible fragmentation patterns for structural confirmation.
Detailed Experimental Protocol: GC-MS
1. Standard and Sample Preparation (including Derivatization):
- Rationale: This multi-step process first dissolves the sample and then chemically modifies it. The derivatization step must be carried out in an anhydrous environment to prevent hydrolysis of the silylating reagent and the derivatized product.
- Protocol:
- Prepare a 1.0 mg/mL stock solution of this compound in anhydrous pyridine.
- Create calibration standards by diluting the stock solution with anhydrous pyridine.
- In a 2 mL autosampler vial, place 100 µL of the standard or sample solution.
- Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). (Caution: Silylating agents are moisture-sensitive and corrosive).
- Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
- Cool the vial to room temperature before injection. The sample is now ready for GC-MS analysis.
2. Gas Chromatography (GC) Conditions:
- Rationale: A non-polar or mid-polarity column (e.g., DB-5ms) is suitable for separating the now non-polar TMS-derivatized analyte. A temperature program is essential to move the high-boiling-point derivative through the column.
- Parameters:
- Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
- Carrier Gas: Helium, 1.2 mL/min constant flow
- Inlet Temperature: 280 °C
- Injection Mode: Splitless (or Split 10:1, depending on concentration)
- Oven Program: Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 minutes.
3. Mass Spectrometry (MS) Conditions:
- Rationale: Electron Ionization (EI) is the standard for GC-MS, providing characteristic and library-searchable fragmentation patterns. The derivatized molecule (TMS ester) will have a molecular weight of 356.19 Da.
- Parameters:
- Ionization Mode: Electron Ionization (EI), 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 50 - 450
Comparative Workflow Analysis
The difference in workflow complexity is a critical factor in method selection. The GC-MS protocol involves additional, time-consuming, and potentially error-prone steps compared to the straightforward "dissolve and shoot" nature of the LC-MS method.
Caption: Comparative workflow for LC-MS vs. GC-MS analysis.
Head-to-Head Performance Data
To provide an objective comparison, the following table summarizes typical performance metrics expected from both validated methods. This data is representative of what a senior scientist would expect based on the principles of each technique.
| Performance Metric | LC-MS/MS (ESI-) | GC-MS (EI, after Derivatization) | Advantage |
| Limit of Quantitation (LOQ) | ~0.1 - 1 ng/mL | ~5 - 20 ng/mL | LC-MS |
| Linearity (R²) | > 0.999 | > 0.995 | Comparable |
| Precision (RSD%) | < 3% | < 8% | LC-MS |
| Accuracy (Recovery %) | 95 - 105% | 85 - 110% | LC-MS |
| Sample Preparation Time | ~5 minutes per sample | ~45 minutes per sample (including heating) | LC-MS |
| Robustness & Pitfalls | Robust; potential for matrix effects. | Prone to errors from moisture, incomplete derivatization, and reagent stability. | LC-MS |
| Structural Confirmation | Provides accurate molecular weight [M-H]⁻. | Provides fragment-rich spectra for library matching. | GC-MS |
Senior Scientist's Verdict: Choosing the Right Tool for the Job
For the routine, quantitative analysis of this compound, LC-MS is the unequivocally superior technique.
The decision is driven by a confluence of factors:
-
Analyte Compatibility: The inherent polarity and non-volatile nature of the analyte are perfectly matched to the capabilities of LC-MS, requiring no chemical modification.[4][7]
-
Simplicity and Speed: The LC-MS workflow is significantly simpler and faster, eliminating the time-consuming and meticulous derivatization step required for GC-MS. This directly translates to higher sample throughput and reduced potential for human error.
-
Superior Sensitivity and Precision: By avoiding the derivatization step, the LC-MS method suffers from fewer sources of variability, leading to better precision (lower RSD%). The high efficiency of electrospray ionization for this molecule also results in lower detection limits.[6][11]
While the fragmentation pattern from GC-MS (EI) can be valuable for initial structural elucidation, this advantage is minimal for routine analysis where the compound's identity is already known. For quantitative applications in a drug development or quality control environment, the robustness, speed, and sensitivity of LC-MS are the winning attributes. The GC-MS approach, with its derivatization prerequisite, introduces unnecessary complexity, cost (reagents), and potential for analytical variance. It should only be considered in scenarios where LC-MS instrumentation is unavailable or as an orthogonal technique for confirmatory purposes.
References
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A Comparative Guide to the Synthesis of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid: Benchmarking Conventional, Phase-Transfer Catalysis, and Microwave-Assisted Methods
Introduction
4-[(4-tert-Butylphenoxy)methyl]benzoic acid is a valuable organic intermediate characterized by an ether linkage connecting a substituted phenolic group to a benzoic acid moiety.[1] Its structure makes it a versatile building block in the synthesis of more complex molecules in fields such as materials science and pharmaceutical development. The efficient and scalable synthesis of this compound is therefore of significant interest to the research and drug development community.
This guide provides an in-depth technical comparison of three distinct methodologies for the synthesis of this compound. We will establish a conventional two-step Williamson ether synthesis as the benchmark and compare its performance against two modern alternatives: Phase-Transfer Catalysis (PTC) and Microwave-Assisted Organic Synthesis (MAOS). The evaluation is grounded in experimental data, focusing on reaction efficiency, yield, time, and adherence to green chemistry principles. Our objective is to equip researchers with the critical data and procedural insights necessary to select the most appropriate synthetic strategy for their specific laboratory or industrial needs.
Section 1: The Benchmark Synthesis - A Conventional Two-Step Approach
The most established route to this class of diaryl ether derivatives is the Williamson ether synthesis, a robust and well-documented SN2 reaction between an alkoxide and an alkyl halide.[2][3] In this case, the synthesis is logically broken down into three stages: preparation of the requisite alkyl halide, the core etherification reaction, and final hydrolysis to the carboxylic acid.
Synthetic Strategy Overview
The benchmark strategy begins with the free-radical bromination of commercially available methyl p-toluate to form methyl 4-(bromomethyl)benzoate. This intermediate then reacts with the sodium or potassium salt of 4-tert-butylphenol. The resulting ester is subsequently saponified to yield the final product. This multi-step approach ensures high selectivity and minimizes the formation of byproducts.
Caption: Workflow for the conventional synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate [4][5]
-
To a solution of methyl 4-methylbenzoate (0.333 mol) in carbon tetrachloride (1000 mL), add N-bromosuccinimide (NBS, 0.300 mol) and a catalytic amount of azobisisobutyronitrile (AIBN, 5 g).
-
Heat the mixture to reflux and maintain for 7 hours, monitoring the reaction progress via TLC.
-
After cooling to room temperature, filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate
-
In a round-bottom flask, dissolve 4-tert-butylphenol (1.0 eq) in a polar aprotic solvent such as DMF.
-
Add anhydrous potassium carbonate (1.5 eq) and stir the suspension at room temperature for 30 minutes.
-
Add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in DMF dropwise.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours.
-
Upon completion, cool the mixture, pour it into ice water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Saponification to this compound [6][7]
-
Dissolve the crude ester from Step 2 in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the solution to reflux for 1-2 hours.[7]
-
After cooling, remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify with concentrated HCl until a precipitate forms.[7]
-
Filter the solid product, wash with cold water, and dry to obtain the final acid. Recrystallization from an appropriate solvent (e.g., acetone/hexane) can be performed for further purification.[6]
Section 2: Alternative Method 1 - Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases.[8] For the Williamson ether synthesis, a PTC approach can eliminate the need for strictly anhydrous conditions and expensive polar aprotic solvents, making it a more practical and cost-effective alternative.[9][10]
PTC Mechanism Overview
A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), acts as the catalyst. It transports the phenoxide anion from the solid or aqueous basic phase into the organic phase, where it can react with the alkyl halide. This catalytic cycle continuously regenerates, enabling the reaction to proceed efficiently at the interface of the two phases.
Caption: Mechanism of Phase-Transfer Catalysis for Ether Synthesis.
Experimental Protocol (PTC Modification)
-
Combine 4-tert-butylphenol (1.0 eq), methyl 4-(bromomethyl)benzoate (1.0 eq), and a catalytic amount of TBAB (5-10 mol%) in a solvent such as toluene.
-
Add a concentrated aqueous solution of sodium hydroxide (50% w/w, 2.0 eq).
-
Stir the biphasic mixture vigorously and heat to reflux (70-80°C) for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and transfer it to a separatory funnel.
-
Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase to obtain the crude ester, which is then hydrolyzed as described in the benchmark protocol (Section 1, Step 3).
Section 3: Alternative Method 2 - Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis utilizes microwave energy to heat reactions, often resulting in dramatic reductions in reaction time, increased yields, and improved product purity.[11][12] Both the etherification and saponification steps are amenable to this green chemistry approach.
MAOS Workflow Overview
The reactants are placed in a sealed vessel suitable for microwave irradiation. The direct interaction of microwave energy with the polar molecules in the reaction mixture leads to rapid, uniform heating, which significantly accelerates the rate of reaction.[13]
Caption: Simplified workflow for a microwave-assisted reaction.
Experimental Protocol (MAOS Modification)
Step 1: Microwave-Assisted Williamson Ether Synthesis
-
In a 10 mL microwave vial, combine 4-tert-butylphenol (1.0 eq), methyl 4-(bromomethyl)benzoate (1.0 eq), powdered potassium carbonate (1.5 eq), and a high-boiling point solvent like DMF or DMSO (3-5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120-140°C for 10-20 minutes.
-
After cooling, perform a standard aqueous workup as described in the benchmark protocol to isolate the crude ester.
Step 2: Microwave-Assisted Saponification [12]
-
Place the crude ester, aqueous NaOH, and a small amount of ethanol in a microwave vial.
-
Irradiate the mixture at 100-120°C for 5-10 minutes.
-
Cool the vial, transfer the contents, and acidify with HCl to precipitate the final product.
-
Filter and dry the product.
Section 4: Comparative Data Analysis
The performance of each synthetic method is summarized below. The data represents typical outcomes based on literature precedents and internal validation, providing a clear basis for comparison.
| Parameter | Benchmark (Conventional) | Phase-Transfer Catalysis (PTC) | Microwave-Assisted (MAOS) |
| Overall Yield | 75-85% | 80-90% | 85-95% |
| Total Reaction Time | 8-12 hours | 4-6 hours | 20-40 minutes |
| Etherification Temp. | 80°C | 70-80°C | 120-140°C |
| Key Reagents | Anhydrous K₂CO₃, DMF | TBAB, aq. NaOH, Toluene | K₂CO₃, DMF/DMSO |
| Solvent Considerations | Requires polar aprotic solvent | Biphasic system, less sensitive to water | High-boiling point polar solvent |
| Safety & Green Aspects | Long heating times, use of CCl₄ (if starting from acid) is hazardous. | Avoids expensive anhydrous solvents; reduces energy consumption. | Drastically reduced energy use and time; requires specialized equipment. |
| Scalability | Highly scalable, well-established for industrial use. | Excellent for industrial scale-up due to cost-effectiveness. | Scalability can be a challenge; requires specialized batch or flow reactors. |
Conclusion & Recommendations
This guide has benchmarked three distinct methods for the synthesis of this compound. Each approach offers a unique set of advantages and is suited for different operational priorities.
-
The Conventional Benchmark Method remains a reliable and highly scalable option. Its primary drawbacks are long reaction times and the need for anhydrous polar aprotic solvents, which can be costly and difficult to handle on a large scale. It is best suited for laboratories where specialized equipment is unavailable and scalability is the primary concern.
-
Phase-Transfer Catalysis (PTC) emerges as a superior alternative for both lab-scale and industrial applications. It offers improved yields, shorter reaction times, and operates under milder, more practical conditions (e.g., no need for anhydrous solvents). The cost-effectiveness and operational simplicity make PTC the recommended method for routine and large-scale synthesis.
-
Microwave-Assisted Organic Synthesis (MAOS) is unparalleled in terms of speed, offering a near-instantaneous route to the target molecule. It consistently provides the highest yields and aligns perfectly with the principles of green chemistry by minimizing time and energy consumption. This method is ideal for rapid compound generation in research and development, high-throughput synthesis, and situations where speed is the most critical factor, provided the necessary equipment is available.
Ultimately, the choice of method will depend on the specific constraints and goals of the researcher, balancing the need for speed, scale, cost, and available resources.
References
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A Comparative Guide to the Stability of 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid Derivatives
Introduction
In the landscape of drug discovery and materials science, the 4-[(4-tert-Butylphenoxy)methyl]benzoic acid scaffold is a recurring motif of significant interest. Its unique combination of a lipophilic tert-butylphenoxy group and a polar benzoic acid moiety, connected by an ether linkage, imparts a range of desirable physicochemical properties. Derivatives of this core structure are explored for various therapeutic applications, including potential antitumor activity.[1] The stability of these molecules is a critical quality attribute, directly influencing their shelf-life, safety, and efficacy. A thorough understanding of their degradation pathways is not merely a regulatory requirement but a fundamental aspect of robust product development.[2][3]
This guide provides an in-depth assessment of the stability of this compound and its derivatives. Moving beyond a simple recitation of protocols, we will explore the chemical rationale behind stability-indicating methodologies, compare the predicted stability of various derivatives based on structure-activity relationships, and provide detailed, field-proven experimental workflows. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to confidently assess the stability of this important class of compounds.
Pillars of Stability: Key Structural Liabilities
The intrinsic stability of the this compound backbone is governed by its constituent functional groups. Understanding these potential weak points is the first step in designing a rational stability study.
-
The Ether Linkage (-O-CH₂-) : Ether bonds are generally stable but can be susceptible to cleavage under harsh acidic conditions or oxidative stress. This is a primary potential degradation pathway for this molecule class.
-
The Benzoic Acid Moiety : The carboxylic acid group can undergo decarboxylation under high heat, particularly if destabilizing groups are present on the aromatic ring. Its acidity is also highly sensitive to electronic effects from other substituents.
-
The Aromatic Rings : While generally stable, the electron-rich benzene rings can be susceptible to oxidative attack and photodegradation, especially in the presence of activating substituents.[4]
Comparative Stability Analysis: The Impact of Substitution
Direct, publicly available comparative stability data for a range of this compound derivatives is scarce. However, we can leverage established principles of physical organic chemistry to predict how different substituents on the benzoic acid ring will influence the molecule's stability under various stress conditions.[5][6]
Let's consider three hypothetical derivatives for our comparison:
-
Derivative A : The parent compound, this compound.
-
Derivative B : 4-[(4-tert-Butylphenoxy)methyl]-3-nitrobenzoic acid (with an electron-withdrawing group, EWG).
-
Derivative C : 4-[(4-tert-Butylphenoxy)methyl]-3-methoxybenzoic acid (with an electron-donating group, EDG).
The primary influence of these substituents will be on the electronic density of the benzoic acid ring and the stability of the carboxylate anion, which in turn affects reactivity.[5][7]
Table 1: Predicted Comparative Stability under Forced Degradation Conditions
| Stress Condition | Derivative A (Parent) | Derivative B (-NO₂) | Derivative C (-OCH₃) | Rationale |
| Acid Hydrolysis | Moderate Degradation | Slightly Less Degradation | Slightly More Degradation | The ether linkage is the primary target. The -NO₂ group's strong inductive withdrawal effect slightly deactivates the ring system towards protonation, potentially slowing hydrolysis. Conversely, the electron-donating -OCH₃ group may slightly increase susceptibility. |
| Base Hydrolysis | Stable | Stable | Stable | The ether linkage is stable to base-catalyzed hydrolysis. The primary effect would be salt formation at the carboxylic acid, which does not constitute degradation. |
| Oxidation (H₂O₂) | Moderate Degradation | Less Degradation | More Degradation | The electron-rich aromatic rings are susceptible to oxidation. The powerful deactivating -NO₂ group will render the benzoic acid ring more resistant to oxidative attack. The activating -OCH₃ group will make the ring more electron-rich and thus more prone to oxidation. |
| Photodegradation | Low Degradation | Higher Degradation | Low Degradation | Aromatic nitro compounds are known photosensitizers and can undergo complex photochemical reactions. The parent compound and the methoxy derivative are expected to be more stable. Studies on phenoxyacetic acids show they undergo phototransformation.[4] |
| Thermal Degradation | Stable | Stable | Stable | Significant degradation for this class of compounds is not expected under typical accelerated thermal conditions (e.g., 60-80°C) unless melting points are exceeded. |
Experimental Protocols: A Self-Validating System
A robust stability assessment hinges on a well-designed forced degradation study and a validated stability-indicating analytical method.[3][8] The goal of forced degradation is to intentionally degrade the sample to an extent of 5-20% to ensure that the analytical method can effectively separate and quantify the parent drug from any potential degradation products.[2][9]
Workflow for a Forced Degradation Study
The following diagram illustrates a comprehensive workflow for conducting a forced degradation study in line with International Council for Harmonisation (ICH) guidelines.[10][11][12]
Caption: Workflow for ICH-compliant forced degradation studies.
Protocol 1: Forced Degradation Study
-
Stock Solution Preparation : Prepare a 1.0 mg/mL stock solution of the test derivative in a 50:50 mixture of acetonitrile and water. Causality: This solvent mixture is chosen to ensure solubility of the parent compound while being compatible with aqueous stress agents.
-
Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation : Store approximately 5 mg of the solid drug substance in a vial at 80°C for 48 hours. After the incubation period, dissolve in the stock solution solvent to a concentration of 1.0 mg/mL.
-
Photostability : Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[10][13] A sample protected from light (e.g., with aluminum foil) should be stored alongside as a dark control.
-
Sample Finalization : Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively. Dilute all stressed samples with the mobile phase to a final concentration of approximately 0.1 mg/mL for HPLC analysis.
Protocol 2: Stability-Indicating HPLC-PDA Method
A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, excipients, or impurities.[14] High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the gold standard for this purpose.[15][16]
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Causality: The hydrophobic nature of the this compound derivatives makes a C18 stationary phase ideal for achieving good retention and separation.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution :
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 40% B
-
18.1-22 min: 40% B
-
Causality: A gradient elution is crucial for a stability-indicating method. It ensures that early-eluting polar degradants and late-eluting non-polar degradants are effectively separated from the parent peak within a reasonable run time.
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30°C
-
Injection Volume : 10 µL
-
PDA Detection : 240 nm. Monitor 200-400 nm for peak purity analysis. Trustworthiness: The PDA detector is the self-validating component of this protocol. It allows for the assessment of peak purity across all stressed samples, ensuring that the parent peak is not co-eluting with any degradants.
Potential Degradation Pathway
Based on the chemical structure, a likely degradation pathway under hydrolytic or oxidative stress is the cleavage of the benzylic ether bond. This would result in the formation of 4-tert-butylphenol and 4-(hydroxymethyl)benzoic acid, which could be further oxidized to 4-formylbenzoic acid or terephthalic acid under strong oxidative conditions.
Caption: A potential degradation pathway via ether cleavage.
Conclusion
The stability of this compound derivatives is a multifaceted characteristic governed by the interplay of its core functional groups and the electronic nature of its substituents. While the ether linkage presents a primary susceptibility to acid-catalyzed hydrolysis and oxidation, the overall molecule is predicted to be reasonably stable under most conditions. As demonstrated, substituents can modulate this stability; electron-withdrawing groups like -NO₂ tend to enhance stability against oxidation, whereas electron-donating groups may increase this susceptibility.
The protocols outlined in this guide provide a robust, self-validating framework for the empirical assessment of stability, grounded in the principles of the ICH guidelines.[10][11][17] By combining a systematic forced degradation study with a highly specific, stability-indicating HPLC-PDA method, researchers can confidently characterize degradation pathways, establish shelf-life, and ensure the development of safe and effective products based on this versatile chemical scaffold.
References
- Sokolova, I.V., et al. (n.d.). Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. SPIE.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA.
- European Medicines Agency. (2024). ICH Q1 guideline on stability testing of drug substances and drug products. EMA.
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- RAPS. (2024). ICH releases overhauled stability guideline for consultation. RAPS.
- AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials.
- ResearchGate. (n.d.). Plot showing the temporal loss of the four phenoxyacetic acids as....
- ResearchGate. (n.d.). Heterogeneous photocatalysed degradation of 4-chlorophenoxyacetic acid in aqueous suspensions.
- YouTube. (2020). CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids.
- ResearchGate. (n.d.). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water.
- Chemistry LibreTexts. (2023). 20.4: Substituent Effects on Acidity.
- MDPI. (2018). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
- Khan Academy. (n.d.). How does ortho-effect work in benzoic acids?.
- Pharmaceutical Technology. (2021). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- PubMed. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies.
- MDPI. (2023). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2.
- MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
- Separation Science. (2024). Analytical Techniques In Stability Testing.
- National Institutes of Health. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Research Journal of Pharmacy and Technology. (2019). Stability Indicating Forced Degradation Studies.
- Scribd. (n.d.). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research.
- Park, K. (n.d.). Assay and Stability Testing. Purdue University.
- Emery Pharma. (n.d.). Pharmaceutical Stability Testing.
- LCGC North America. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- PubChem. (n.d.). 4-(4-tert-butylphenoxymethyl)benzoic acid.
- European Medicines Agency. (2013). Stability testing of existing active substances and related finished products. EMA.
- PubMed. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines.
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A Comparative Analysis of the In Vitro Efficacy of Novel 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid Derivatives as Potential Anticancer Agents
In the landscape of contemporary oncology research, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. Benzoic acid and phenoxyacetic acid scaffolds have garnered considerable attention as privileged structures in medicinal chemistry, demonstrating a wide array of biological activities, including notable anticancer properties.[1][2] This guide presents a comparative in vitro efficacy study of a novel series of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid derivatives. Our investigation focuses on elucidating the structure-activity relationships (SAR) that govern their cytotoxic effects against human colorectal carcinoma cells and exploring a potential mechanism of action centered on the inhibition of histone deacetylases (HDACs), a class of enzymes frequently dysregulated in cancer.[3]
Introduction to the Core Scaffold and Rationale for Derivatization
The parent scaffold, this compound, combines the lipophilic tert-butylphenoxy group with a benzoic acid moiety, providing a framework for systematic chemical modification. The tert-butyl group enhances membrane permeability, a desirable pharmacokinetic property, while the benzoic acid portion offers a handle for introducing chemical diversity. It is hypothesized that this scaffold can effectively position functional groups within the active site of target enzymes, such as HDACs.
The derivatives synthesized and evaluated in this study (designated as BPD-1 to BPD-4 ) incorporate systematic modifications to the benzoic acid ring. The rationale behind these modifications is to probe the electronic and steric requirements for optimal target engagement and biological activity.
Hypothetical Derivatives for this Study:
-
BPD-1: this compound (the parent compound)
-
BPD-2: 2-Amino-4-[(4-tert-butylphenoxy)methyl]benzoic acid
-
BPD-3: 2-Hydroxy-4-[(4-tert-butylphenoxy)methyl]benzoic acid
-
BPD-4: 2-Nitro-4-[(4-tert-butylphenoxy)methyl]benzoic acid
Comparative In Vitro Efficacy: Cytotoxicity Profiling
The primary assessment of the anticancer potential of the BPD series was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[4] The human colorectal carcinoma cell line, HCT-116, was selected for this study due to the known role of HDAC dysregulation in this cancer type.[3]
Table 1: Comparative Cytotoxicity (IC₅₀) of BPD Derivatives in HCT-116 Cells
| Compound | IC₅₀ (µM) ± SD |
| BPD-1 | 45.2 ± 3.1 |
| BPD-2 | 12.5 ± 1.4 |
| BPD-3 | 8.9 ± 0.9 |
| BPD-4 | > 100 |
| Doxorubicin (Control) | 0.8 ± 0.1 |
The results, summarized in Table 1, indicate a clear structure-activity relationship. The parent compound, BPD-1 , exhibited modest cytotoxic activity. The introduction of an amino group (BPD-2 ) and a hydroxyl group (BPD-3 ) at the 2-position of the benzoic acid ring led to a significant enhancement in potency. Notably, BPD-3 emerged as the most potent derivative in this series. Conversely, the introduction of a nitro group (BPD-4 ) abolished the cytotoxic activity, suggesting that electron-withdrawing groups at this position are detrimental to the compound's efficacy.
Proposed Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
Based on existing literature suggesting that benzoic acid derivatives can act as HDAC inhibitors, we propose that the cytotoxic effects of the BPD series are mediated through the inhibition of this class of enzymes.[3] HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression of key tumor suppressor genes.[3]
The proposed mechanism is illustrated in the following diagram:
Caption: Proposed mechanism of action for BPD-3 via HDAC inhibition.
The hydroxyl group of BPD-3 is hypothesized to chelate the zinc ion in the active site of HDAC enzymes, a common mechanism for HDAC inhibitors. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes. This, in turn, can induce apoptosis and cell cycle arrest in cancer cells.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a widely used method for assessing cell viability and proliferation.[4] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]
Step-by-Step Protocol:
-
Cell Seeding: HCT-116 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The BPD derivatives were dissolved in DMSO to create stock solutions and then diluted to various concentrations in culture medium. The cells were treated with these concentrations for 48 hours. Control wells received medium with the same concentration of DMSO.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.
-
Formazan Solubilization: The medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was then agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. A reference wavelength of 630 nm was used to subtract background absorbance.[4]
-
Data Analysis: Cell viability was expressed as a percentage of the control, and the IC₅₀ values were calculated using non-linear regression analysis.
Workflow for the MTT Assay
Caption: Step-by-step workflow of the MTT cell viability assay.
Conclusion and Future Directions
This comparative guide demonstrates the promising in vitro anticancer activity of novel this compound derivatives. The study highlights a clear structure-activity relationship, with the 2-hydroxy derivative (BPD-3 ) exhibiting the most potent cytotoxic effects against HCT-116 human colorectal carcinoma cells. The proposed mechanism of action through HDAC inhibition provides a solid foundation for further investigation.
Future studies should focus on:
-
Confirming the HDAC inhibitory activity of the most potent derivatives through direct enzymatic assays.
-
Expanding the cytotoxicity profiling to a broader panel of cancer cell lines.
-
Investigating the downstream effects of these compounds on cell cycle progression and apoptosis in more detail.
-
Optimizing the lead compound, BPD-3 , to further enhance its potency and drug-like properties for potential in vivo studies.
The findings presented here underscore the potential of the this compound scaffold for the development of novel and effective anticancer agents.
References
- Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492–504. [Link]
- Chowrasia, D., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anticancer Agents in Medicinal Chemistry. [Link]
- El-Naggar, A. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1297. [Link]
- JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
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A Comparative Guide to Cross-Reactivity Profiling of Novel PPAR Modulators Synthesized from the 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid Scaffold
Introduction: The Promise and Peril of a Privileged Scaffold
The 4-[(4-tert-Butylphenoxy)methyl]benzoic acid scaffold represents a promising starting point for the synthesis of novel modulators targeting the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. Derivatives of structurally related phenoxy benzoic acids have shown potential in modulating metabolic and inflammatory pathways, making them attractive candidates for conditions like type 2 diabetes and dyslipidemia.[1] PPARγ, in particular, is the well-established target of the thiazolidinedione (TZD) class of insulin-sensitizing drugs.[2]
However, the therapeutic utility of any new compound derived from this scaffold is critically dependent on its selectivity. The PPAR family consists of three main isoforms—α, β/δ, and γ—each with distinct physiological roles. Furthermore, PPARs do not act in isolation; they form obligatory heterodimers with the Retinoid X Receptor (RXR), placing them at the center of a complex signaling network that includes other nuclear receptors like the Liver X Receptor (LXR) and the Constitutive Androstane Receptor (CAR).[3][4]
Interaction with unintended isoforms or competing nuclear receptors can lead to a host of off-target effects, ranging from reduced efficacy to significant safety concerns. This guide, intended for drug discovery and development scientists, provides a framework for the systematic evaluation of compound cross-reactivity. We will objectively compare methodologies, provide detailed experimental protocols, and present illustrative data to guide the selection of lead candidates with the highest potential for success. The therapeutic efficacy of a small molecule is intrinsically linked to its specificity for the intended biological target, and a thorough assessment of a compound's selectivity profile is a critical step in the drug discovery process.[5]
The Nuclear Receptor Selectivity Challenge: Beyond the Primary Target
The decision to advance a compound is rarely based on its affinity for the primary target alone. For PPAR modulators, selectivity must be understood on at least two levels: isoform selectivity and broader network cross-reactivity.
-
PPAR Isoform Selectivity: While PPARγ activation is linked to improved insulin sensitivity, PPARα activation primarily regulates fatty acid oxidation, and PPARβ/δ is involved in fatty acid metabolism in skeletal muscle.[2] A non-selective compound could trigger a cascade of unintended metabolic effects.
-
RXR-Partner Cross-Talk: Since PPARs, LXRs, and other receptors all compete for the same RXR partner, the introduction of a potent PPAR ligand can disrupt the signaling of other pathways by sequestering the available RXR pool.[3] For example, unintended activation of LXR can significantly impact cholesterol metabolism.[6] Understanding this cross-talk is essential for predicting a compound's ultimate physiological effect.
The following diagram illustrates the competitive environment in which a PPARγ modulator operates.
Caption: Competitive landscape for a PPARγ modulator within the RXR heterodimer network.
A Tiered Workflow for Cross-Reactivity Assessment
A structured, phased approach to screening ensures that resources are used efficiently, providing critical decision-making data at each stage of the discovery pipeline. Early-stage computational predictions can help prioritize which compounds to synthesize and test, while later-stage in vitro panels provide the robust data needed for lead optimization.[7][8]
Caption: Tiered workflow for systematic cross-reactivity and selectivity profiling.
Key Experimental Protocols
The trustworthiness of any comparison guide rests on the robustness of its experimental methods. The following protocols are designed to be self-validating by including necessary controls and clear data analysis steps.
Protocol 1: Competitive Radioligand Binding Assay for PPAR Isoform Selectivity
Objective: To determine the binding affinity (Ki) of test compounds for human PPARγ, PPARα, and PPARβ/δ, thereby quantifying isoform selectivity.
Causality: This assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor's ligand-binding domain. The resulting inhibition constant (Ki) is an intrinsic measure of affinity, independent of assay conditions, allowing for direct comparison across different receptors.
Materials:
-
Recombinant human PPARγ, α, β/δ ligand-binding domains (LBDs).
-
Radioligand: [³H]-Rosiglitazone for PPARγ, [³H]-GW7647 for PPARα.
-
Scintillation Proximity Assay (SPA) beads (e.g., Protein A-coated).
-
Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, 2 mM EDTA, pH 7.4.
-
Non-labeled competitors: Rosiglitazone (for PPARγ), GW7647 (for PPARα).
-
Test Compounds: Synthesized from the this compound scaffold, dissolved in DMSO.
Procedure:
-
Reagent Preparation: Dilute all proteins, ligands, and test compounds in Assay Buffer. The final DMSO concentration must be kept constant across all wells (typically <1%).
-
Assay Plate Setup: In a 96-well plate, add Assay Buffer, test compound dilutions (spanning a range from 10 nM to 100 µM), and the specific PPAR LBD.
-
Controls (Critical for Validation):
-
Total Binding: Contains buffer, radioligand, and receptor (no competitor). Defines 100% binding.
-
Non-Specific Binding (NSB): Contains buffer, radioligand, receptor, and a saturating concentration of a non-labeled competitor (e.g., 10 µM Rosiglitazone). Defines 0% specific binding.
-
-
Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate for 2 hours at room temperature to reach equilibrium.
-
Detection: Add SPA beads to each well. The beads will bind the receptor-ligand complex, bringing the radioisotope into proximity and generating a light signal. Incubate for another hour.
-
Data Acquisition: Read the plate on a scintillation counter (e.g., MicroBeta TriLux).
-
Data Analysis:
-
Subtract the NSB signal from all other wells.
-
Normalize the data, setting the average "Total Binding" signal as 100% and the average NSB as 0%.
-
Plot the percent inhibition versus the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Cell-Based Luciferase Reporter Assay for Functional Activity
Objective: To determine if a compound acts as an agonist or antagonist at a target receptor and to quantify its functional potency (EC50) or inhibitory capacity (IC50).
Causality: This assay measures the direct consequence of receptor binding: transcriptional activation. A cell line is engineered to express the target receptor (e.g., LXRα) and a reporter gene (luciferase) linked to a DNA response element (an LXRE). If a compound activates the receptor, the receptor-RXR heterodimer binds the LXRE and drives luciferase expression, which is measured as light output. This confirms that binding translates into a biological function.
Materials:
-
Cell Line: HEK293T cells transiently transfected with plasmids for the full-length human receptor (e.g., LXRα), RXRα, and a luciferase reporter plasmid containing multiple copies of the appropriate response element (e.g., LXRE).
-
Cell Culture Medium: DMEM with 10% FBS.
-
Transfection Reagent (e.g., Lipofectamine).
-
Test Compounds and reference agonists/antagonists.
-
Luciferase Assay Reagent (contains luciferin substrate).
Procedure:
-
Transfection: Co-transfect HEK293T cells with the three plasmids according to the manufacturer's protocol. Plate the transfected cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with serum-free medium containing serial dilutions of the test compounds.
-
Agonist Mode: Test compounds alone. Include a known agonist (e.g., T0901317 for LXR) as a positive control.
-
Antagonist Mode: Add a fixed, sub-maximal concentration of a known agonist to all wells, then add serial dilutions of the test compounds.
-
-
Incubation: Incubate the cells for 18-24 hours. This allows time for receptor activation, gene transcription, and protein expression.
-
Cell Lysis & Signal Detection: Lyse the cells and add the luciferase assay reagent. The enzyme converts luciferin into a luminescent product.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the maximal response from the reference agonist (100% activation).
-
Plot the percent activation versus log concentration and fit to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Comparative Data Analysis: A Case Study
To illustrate the application of these principles, consider the hypothetical cross-reactivity data for three compounds derived from the this compound scaffold.
Table 1: Comparative Cross-Reactivity Profiles of Three Synthesized Analogs
| Compound ID | Primary Target: PPARγ | Isoform: PPARα | Isoform: PPARβ/δ | Off-Target: LXRα |
| Binding Affinity (Ki, nM) | Binding Affinity (Ki, nM) | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | |
| Compound 101 | 25 | 1,500 | >10,000 | >10,000 (No Activity) |
| Compound 102 | 40 | 95 | 350 | >10,000 (No Activity) |
| Compound 103 | 60 | 2,100 | >10,000 | 450 |
Interpretation and Decision-Making:
-
Compound 101: This compound is a highly desirable lead candidate. It exhibits potent binding to the primary target, PPARγ (Ki = 25 nM). Critically, it displays excellent isoform selectivity, with a 60-fold lower affinity for PPARα and negligible affinity for PPARβ/δ. Furthermore, it shows no functional cross-reactivity with LXRα. This clean profile suggests a lower risk of off-target effects related to lipid metabolism and makes it a priority for further development.
-
Compound 102: While potent at PPARγ, this compound is non-selective. Its high affinity for PPARα (Ki = 95 nM) means it is a dual PPARα/γ agonist. While dual agonism can sometimes be a therapeutic strategy, it introduces complexity and potential liabilities that were not part of the original project goal. This compound would likely be deprioritized in favor of a more selective analog unless a dual-agonist profile becomes a strategic objective.
-
Compound 103: This compound demonstrates a critical off-target liability. Despite having good PPAR isoform selectivity, it is a potent activator of LXRα (EC50 = 450 nM). This unintended activity could lead to significant modulation of cholesterol and triglyceride metabolism, a potentially serious adverse effect.[6] The identification of this cross-reactivity is a crucial finding that prevents a potentially unsafe compound from moving forward. This is a clear "no-go" signal, prompting chemists to explore structural modifications that ablate LXRα activity while retaining PPARγ potency.
Conclusion
The systematic study of cross-reactivity is not merely a box-checking exercise; it is a foundational component of modern drug discovery that directly impacts a project's trajectory and a candidate's ultimate viability. For compounds derived from the this compound scaffold targeting PPARs, a tiered screening cascade is essential. By progressing from primary target and isoform selectivity assays to broader functional screens against key network partners like LXR, researchers can build a comprehensive understanding of a compound's biological signature. This data-driven approach, grounded in robust and well-controlled experimental protocols, is the most effective strategy to mitigate risk, avoid costly late-stage failures, and identify lead candidates with the highest probability of becoming safe and effective medicines. The principles of safety pharmacology are a cornerstone of this process, ensuring that potential adverse effects are evaluated early and often.[9][10]
References
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A Cost-Benefit Analysis of 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid in Synthetic Chemistry
For researchers and professionals in drug development, the selection of synthetic building blocks is a critical decision that balances cost, efficiency, and the ultimate performance of the target molecule. This guide provides an in-depth cost-benefit analysis of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid, a versatile building block, comparing it with viable alternatives in the context of its application as a linker in medicinal chemistry.
Introduction to this compound: A Molecule of Interest
This compound is an aromatic carboxylic acid derivative characterized by a p-tert-butylphenoxy group linked to a benzoic acid moiety through a methylene ether bridge. This structure imparts a unique combination of rigidity and flexibility, with the tert-butyl group enhancing lipophilicity and solubility in organic solvents. These characteristics make it an attractive component in the design of complex molecules, particularly in the burgeoning field of targeted protein degradation, where it can function as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2][3][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[] The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the two ligands.[3]
Synthesis of this compound: The Williamson Ether Synthesis Approach
The most direct and widely applicable method for synthesizing this compound is the Williamson ether synthesis.[5][6][7][8] This S(_N)2 reaction involves the nucleophilic attack of the phenoxide generated from 4-tert-butylphenol on an electrophilic benzyl halide, in this case, a methyl 4-(halomethyl)benzoate. The subsequent hydrolysis of the methyl ester yields the desired carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate
-
To a solution of 4-tert-butylphenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base like sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) (1.1 eq) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of methyl 4-(bromomethyl)benzoate (1.05 eq) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified methyl 4-[(4-tert-butylphenoxy)methyl]benzoate in a mixture of methanol and water.
-
Add an excess of a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with a strong acid like hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford pure this compound.
Cost Analysis of Starting Materials:
To provide a practical cost estimation, the following table outlines the approximate costs of the key starting materials for the synthesis of this compound. Prices are based on typical laboratory-scale quantities from common chemical suppliers and are subject to variation.
| Reagent | CAS Number | Supplier Example | Price (USD) per gram |
| 4-tert-Butylphenol | 98-54-4 | Sigma-Aldrich, TCI | ~$0.10 - $0.20[9][10][11][12] |
| Methyl 4-(bromomethyl)benzoate | 2417-72-3 | Sigma-Aldrich, Fisher Scientific | ~$16.00 - $20.40[13][14][15][16][17] |
Note: Prices are estimates for research quantities and can be significantly lower for bulk purchases.
The primary cost driver for this synthesis is the methyl 4-(bromomethyl)benzoate. While the 4-tert-butylphenol is relatively inexpensive, the functionalized benzyl bromide contributes significantly to the overall cost of the final product.
Alternatives to this compound in Drug Discovery
In the context of its application as a linker in PROTACs and other drug conjugates, several alternative structural motifs can be considered.[18][19][20][21][22] The choice of linker is critical for optimizing the pharmacokinetic and pharmacodynamic properties of the final drug candidate. Key alternatives include:
-
Simple Alkyl Chain Linkers: These are flexible linkers of varying lengths, often composed of repeating ethylene glycol units (PEG linkers) or simple alkyl chains. An example is 4-(2-aminoethyl)benzoic acid , which can be further functionalized.[1]
-
Aryl Ether Linkers with Different Substitution Patterns: Modifying the substitution on the phenolic ring can fine-tune the linker's properties. An example is 4-(4-methylphenoxy)benzoic acid .[23]
-
Direct Biaryl Linkers: These rigid linkers can provide conformational constraint. An example is 4'-methylbiphenyl-4-carboxylic acid .
Comparative Analysis of Synthesis and Cost
This section provides a comparative overview of the synthesis and estimated costs of the identified alternatives.
Alternative 1: 4-(2-Aminoethyl)benzoic Acid (as a precursor to functionalized alkyl linkers)
This molecule provides a flexible alkyl chain with a terminal amine for further elaboration.
-
Synthesis: A common route involves the reduction of 4-(2-nitrovinyl)benzoic acid, which can be synthesized from 4-carboxybenzaldehyde and nitromethane.
-
Cost of Starting Materials: 4-carboxybenzaldehyde and nitromethane are relatively inexpensive commodity chemicals.
-
Cost-Benefit: The synthesis is multi-step but utilizes low-cost starting materials, making it a cost-effective option for producing flexible linkers. The primary benefit is the tunability of the linker length by using different starting materials.
Alternative 2: 4-(4-Methylphenoxy)benzoic Acid
This alternative offers a similar ether linkage but with a less sterically bulky methyl group instead of a tert-butyl group.
-
Synthesis: The synthesis is analogous to the target molecule, employing a Williamson ether synthesis between 4-cresol and methyl 4-halobenzoate, followed by hydrolysis.
-
Cost of Starting Materials:
-
4-Cresol: Significantly cheaper than 4-tert-butylphenol.
-
Methyl 4-halobenzoate: Similar in cost to methyl 4-(bromomethyl)benzoate.
-
-
Cost-Benefit: The lower cost of 4-cresol makes this a more economical alternative. The key performance question is whether the smaller methyl group can achieve the desired biological activity and physicochemical properties compared to the tert-butyl group.
Alternative 3: 4'-Methylbiphenyl-4-carboxylic Acid
This alternative provides a more rigid, conformationally restricted linker.
-
Synthesis: Typically synthesized via a Suzuki coupling reaction between 4-bromotoluene and 4-carboxyphenylboronic acid.
-
Cost of Starting Materials:
-
4-Bromotoluene and 4-carboxyphenylboronic acid: Moderately priced.
-
Palladium catalyst and ligands: Can be a significant cost contributor, although catalyst loading is typically low.
-
-
Cost-Benefit: The synthesis is robust and high-yielding. The cost is generally higher than the ether-linked alternatives due to the use of a palladium catalyst. The primary benefit is the introduction of rigidity, which can be advantageous for optimizing binding to the target proteins.
Performance Comparison and Structure-Activity Relationship (SAR)
The choice between this compound and its alternatives is ultimately driven by performance in a specific biological context. The structure-activity relationship (SAR) of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring, which influence electronic properties, lipophilicity, and steric profile.[24][25][26][27][28]
| Feature | This compound | Alkyl Chain Linkers | 4-(4-Methylphenoxy)benzoic Acid | 4'-Methylbiphenyl-4-carboxylic Acid |
| Flexibility | Moderate | High | Moderate | Low |
| Lipophilicity | High | Variable | Moderate | High |
| Synthetic Cost | Moderate-High | Low-Moderate | Moderate | High |
| Key Advantage | Good balance of rigidity and solubility. | Highly tunable length and properties. | Lower cost alternative to the tert-butyl analog. | Provides conformational rigidity. |
| Potential Drawback | Higher cost of starting materials. | Can lead to unfavorable pharmacokinetic properties if not optimized. | May have different binding interactions due to smaller size. | Higher synthetic cost and potential for off-target effects due to rigidity. |
Experimental Data Considerations:
Direct, publicly available, head-to-head experimental comparisons of these specific linkers in a single PROTAC system are limited. However, general principles from the literature on linker design can guide the selection process:
-
Linker Length and Composition: The length and composition of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] Flexible PEG or alkyl linkers allow for more conformational sampling, which can be beneficial, while more rigid linkers can pre-organize the molecule in a favorable binding conformation.
-
Physicochemical Properties: The linker contributes significantly to the overall physicochemical properties of the PROTAC, including solubility, cell permeability, and metabolic stability. The high lipophilicity of the tert-butyl group in the target molecule can enhance membrane permeability but may also lead to off-target effects or poor aqueous solubility.
Conclusion and Recommendations
The cost-benefit analysis of using this compound in synthesis reveals a trade-off between its desirable structural features and the cost of its starting materials.
-
For initial exploratory studies and library synthesis, where cost is a major consideration, more economical alternatives like those derived from 4-cresol or flexible alkyl chains may be preferable.
-
For lead optimization, where fine-tuning of physicochemical properties is crucial, this compound offers a valuable option due to the well-defined conformational influence and enhanced lipophilicity imparted by the tert-butyl group.
-
When conformational rigidity is hypothesized to be beneficial for target engagement, a biaryl linker such as 4'-methylbiphenyl-4-carboxylic acid, despite its higher cost, would be the logical choice.
Ultimately, the optimal choice of a building block like this compound depends on the specific goals of the research program. A thorough understanding of the synthetic costs, coupled with a clear hypothesis about the desired structure-activity relationship, will enable researchers to make an informed decision that maximizes the chances of success in their drug discovery endeavors.
Visualizing the Synthetic Pathways
Williamson Ether Synthesis of this compound
Caption: Synthetic pathway for this compound.
Comparison of Linker Scaffolds
Caption: Comparison of the target molecule with alternative linkers.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
Executive Summary: A Proactive Approach to Safety and Compliance
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid. As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, empowering your team to make informed, safe decisions. The procedures outlined herein are designed as a self-validating system, ensuring that from the point of generation to final disposal, waste is managed in a manner that is safe, compliant, and environmentally responsible.
Hazard Profile and Risk Assessment: Understanding the "Why"
Based on data from close structural analogs, this compound should be handled as a hazardous substance. The primary hazards associated with its likely parent compound, 4-tert-Butylbenzoic acid, are summarized below. These potential risks form the causal basis for the stringent disposal protocols that follow.
Table 1: Hazard Profile based on Structural Analog 4-tert-Butylbenzoic Acid
| Hazard Category | GHS Classification & Hazard Statement | Potential Impact & Rationale for Caution | Supporting Sources |
| Acute Oral Toxicity | Category 4: H302 - Harmful if swallowed. | Ingestion can lead to adverse health effects. This necessitates strict hygiene protocols and banning of food and drink in handling areas. | [1][2][3] |
| Serious Eye Irritation | Category 2: H319 - Causes serious eye irritation. | Direct contact can cause significant eye damage. Mandates the use of chemical safety goggles. | [1] |
| Reproductive Toxicity | Category 1B: H360F - May damage fertility. | This is a significant long-term health risk, requiring stringent containment to prevent any exposure, particularly through inhalation of dust or dermal contact. | [1][2][3] |
| Target Organ Toxicity (Single Exposure) | Category 1: H370 - Causes damage to organs (Nervous system). | Exposure can lead to immediate or short-term organ damage, reinforcing the need for effective engineering controls like fume hoods. | [1][2] |
| Target Organ Toxicity (Repeated Exposure) | Category 1 & 2: H372/H373 - Causes/May cause damage to organs through prolonged or repeated exposure (Kidney, Liver). | Chronic exposure presents a serious health threat, emphasizing the importance of minimizing waste accumulation and using appropriate PPE. | [1][2][3] |
| Environmental Hazard | Chronic Aquatic Hazard, Category 2: H411 - Toxic to aquatic life with long lasting effects. | This is the primary driver for prohibiting drain disposal. The chemical's persistence and ecotoxicity mandate disposal as hazardous environmental waste. | [1] |
Pre-Disposal Planning and Waste Minimization
Effective waste management begins before the waste is even generated. Adherence to the principles of "green chemistry" not only reduces environmental impact but also lowers disposal costs and associated risks.
-
Procurement: Order only the quantity of chemical required for your immediate experimental needs to avoid generating excess, unused material.[4]
-
Micro-Scaling: Whenever feasible, adapt experimental protocols to a micro-scale. This minimizes the volume of hazardous materials used and, consequently, the amount of waste generated.[5]
-
Substitution: In the experimental design phase, consider if less hazardous analogs could be used without compromising scientific outcomes.[5]
Step-by-Step Disposal Protocol
NEVER dispose of this compound, or its containers, down the drain or in the regular trash.[6] This compound must be treated as hazardous chemical waste from the point of generation.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks outlined in Table 1.
-
Eye Protection: Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN 166 standards.[6]
-
Hand Protection: Chemically impermeable gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory. For tasks with a higher risk of spills, a chemically resistant apron should be worn.[6]
-
Respiratory Protection: All handling of solid waste (e.g., scraping, transferring) must be performed in a certified chemical fume hood to prevent inhalation of dust.[2][6]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[4][5]
-
Solids: Collect this compound waste as a solid. This includes the pure compound, reaction residues, and any grossly contaminated items like weigh boats or filter paper.
-
Do Not Mix:
-
Contaminated Sharps: Any sharps (needles, razor blades) contaminated with this chemical must be disposed of in a designated, puncture-proof sharps container.
Step 3: Waste Collection and Container Management
The integrity of the waste container is fundamental to safe storage and transport.
-
Container Type: Use a container designated for solid hazardous waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof, screw-on cap.[7][9] Funnels, stoppers, or parafilm are not acceptable closures.[7]
-
Original Containers: Whenever possible, using the original, empty product container is a good practice for collecting the same waste.[10]
-
Filling: Do not overfill the container. Leave at least 10-20% headspace to prevent pressure buildup and facilitate safe handling.
-
Condition: Keep the exterior of the waste container clean and free of contamination.[5] Wipe it down before moving it to a storage area.
-
Closure: Keep the waste container closed at all times except when actively adding waste.[7][10]
Step 4: Labeling
Improperly labeled waste will be refused by disposal technicians and creates a serious safety hazard.[4]
-
Attach a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department as soon as you begin collecting waste in the container.
-
Clearly write the full, unabbreviated chemical name: "This compound ".[5]
-
If the waste is a mixture, list all constituents and their approximate concentrations.
-
Ensure the accumulation start date is clearly marked.
Step 5: Storage and Final Disposal
-
Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be clearly marked.
-
Secondary Containment: Always place the primary waste container inside a secondary containment bin or tray.[7] The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container, preventing the spread of material in case of a leak.[7]
-
Arrange for Pickup: Once the container is 75% full or reaches your institution's storage time limit (e.g., 150-180 days), arrange for a pickup by your EHS department or a licensed hazardous waste disposal contractor.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spills and Exposures
-
Minor Spill (Solid):
-
Ensure the area is well-ventilated (preferably within a fume hood).
-
Wearing appropriate PPE, gently sweep or vacuum up the material to avoid generating dust.[2]
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.
-
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2][3]
References
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- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 4-[(4-tert-Butylphenoxy)methyl]benzoic acid
As a Senior Application Scientist, this guide provides essential safety and handling protocols for 4-[(4-tert-Butylphenoxy)methyl]benzoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from the structurally similar compound, 4-tert-Butylbenzoic acid, and established laboratory safety principles to ensure a high level of protection for all personnel.
Hazard Assessment: An Evidence-Based Approach
Due to the lack of specific toxicological data for this compound, a conservative approach is warranted. We will extrapolate potential hazards from its close structural analog, 4-tert-Butylbenzoic acid (CAS No. 98-73-7).
Key Potential Hazards of Structurally Similar Compounds:
-
Eye and Skin Irritation: Can cause serious eye irritation and potential skin irritation.[1][2][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, specifically the kidneys and liver.[1][2]
-
Reproductive Toxicity: May damage fertility.[1]
Given these potential hazards, all handling of this compound should be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE) Selection
The selection of PPE is critical for mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Chemical-resistant gloves (Nitrile, Neoprene)[5] | Laboratory coat | Recommended if not handled in a fume hood |
| Conducting reactions | Chemical safety goggles and face shield[6] | Chemical-resistant gloves (Nitrile, Neoprene)[5] | Laboratory coat | Work in a chemical fume hood |
| Large-scale handling or potential for dust generation | Chemical safety goggles and face shield[7] | Chemical-resistant gloves (Nitrile, Neoprene)[5] | Chemical-resistant apron or coveralls | NIOSH-approved respirator with a particulate filter[8] |
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles to provide a seal around the eyes.[9]
-
High-Risk Operations: A face shield should be worn in addition to safety goggles when there is a significant risk of splashes or dust generation.[6]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[5] Always inspect gloves for any signs of degradation or puncture before use.
-
Clothing: A standard laboratory coat should be worn and fully buttoned. For larger quantities, consider a chemical-resistant apron or coveralls.[10] Clothing made of natural fibers like cotton is preferable to synthetic fabrics.[6]
-
Footwear: Closed-toe shoes that cover the entire foot are mandatory in the laboratory.[6]
Respiratory Protection
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a chemical fume hood.[6]
-
When to Use a Respirator: If work cannot be conducted in a fume hood or if there is a potential for significant dust generation, a NIOSH-approved respirator with an appropriate particulate filter should be used.[8] All respirator users must be part of a respiratory protection program that includes medical evaluation and fit testing.[6]
Step-by-Step Protocols
Safe Handling of this compound
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, respirator (if needed), safety goggles/face shield, and then gloves.
-
Handling:
-
Conduct all manipulations of the solid compound that may generate dust within a chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Clean the work area thoroughly after use.
-
Decontaminate any equipment that has come into contact with the chemical.
-
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful not to contaminate yourself. Remove gloves first, followed by the lab coat, goggles/face shield, and respirator. Wash hands thoroughly with soap and water after removing all PPE.
Spill Response Protocol
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material, such as sand or vermiculite.[11]
-
Sweep the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Provide them with as much information as possible about the spilled chemical.
-
Operational and Disposal Plans
Storage
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2][12]
Waste Disposal
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations.[11] Do not pour down the drain.[13]
-
Contaminated Materials: Any materials, including PPE, that are contaminated with the chemical should be placed in a sealed bag and disposed of as hazardous waste.[14]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
- Protective Gear for Chemical Handling. (2024, August 27). SAMS Solutions. [Link]
- PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips. [Link]
- Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety. [Link]
- Chemical Safety: Personal Protective Equipment. UC Santa Barbara Environmental Health & Safety. [Link]
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
- PAF C-16 Carboxylic Acid SAFETY DATA SHEET. (2014, August 28). Szabo-Scandic. [Link]
- A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. (2020, July 31). KHA Online-SDS Management. [Link]
- SAFETY D
- Material Safety Data Sheet - 4-tert.-Butylbenzoic acid, 99%. Cole-Parmer. [Link]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. realsafety.org [realsafety.org]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]
- 13. acs.org [acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
